molecular formula C20H43NO2 B150520 C20 Sphinganine CAS No. 24006-62-0

C20 Sphinganine

Katalognummer: B150520
CAS-Nummer: 24006-62-0
Molekulargewicht: 329.6 g/mol
InChI-Schlüssel: UFMHYBVQZSPWSS-VQTJNVASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eicosasphinganine, also known scientifically as C20-dihydrosphinganine, is a long-chain sphingoid base that serves as a fundamental structural and bioactive component of sphingolipids . As a 20-carbon saturated homolog of the more common C18 sphinganine, it features a characteristic 2-amino-1,3-diol functionality . This chemical structure is integral to its role in forming the ceramide moiety of more complex sphingolipids, which are essential constituents of cellular membranes and key regulators of cell signaling pathways . In research settings, Eicosasphinganine is a critical tool for investigating the intricate metabolism of sphingolipids. It serves as a direct precursor in the de novo synthesis pathway for C20-containing ceramides, a process that begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) . Studying this compound and its metabolic fate provides valuable insights into cellular processes such as growth, differentiation, and apoptosis, which are governed by the dynamic balance between sphingolipidic metabolites like ceramide, sphingosine, and sphingosine-1-phosphate (S1P) . Researchers utilize Eicosasphinganine to elucidate the specific functions of C20-sphingoid bases in membrane biology, intracellular signaling, and their potential implications in health and disease states. This product is provided for laboratory research applications only.

Eigenschaften

IUPAC Name

(2S,3R)-2-aminoicosane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h19-20,22-23H,2-18,21H2,1H3/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMHYBVQZSPWSS-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469532
Record name eicosasphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24006-62-0
Record name C20-Dihydrosphingosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24006-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name eicosasphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Significance and Analytical Profiling of C20 Sphinganine (d20:0)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

While C18-sphingosine (d18:1) and C18-sphinganine (d18:0) constitute the "canonical" backbone of mammalian sphingolipids, C20-sphinganine (d20:0) represents a critical, albeit less abundant, variant with distinct biophysical properties and pathological implications. Synthesized via a shift in substrate specificity of serine palmitoyltransferase (SPT), C20-sphinganine is not merely a metabolic bystander; it is a functional determinant of skin barrier rigidity, a component of neural gangliosides, and a highly sensitive biomarker for fumonisin mycotoxicity. This guide delineates the mechanistic origins, biological roles, and validated LC-MS/MS protocols for the quantification of C20-sphinganine.

Biosynthetic Origins: The Substrate Switch

The synthesis of C20-sphinganine is defined by the substrate preference of the rate-limiting enzyme, Serine Palmitoyltransferase (SPT) .

The Canonical vs. Non-Canonical Pathway
  • Standard Pathway (C18): SPT typically condenses L-serine with Palmitoyl-CoA (C16) to form 3-ketosphinganine, which is reduced to C18-sphinganine.

  • C20 Pathway: The incorporation of Stearoyl-CoA (C18) instead of Palmitoyl-CoA yields C20-sphinganine. This shift is regulated by the small subunits of SPT (ssSPTs).

    • ssSPTa: Promotes Palmitoyl-CoA usage (C18 LCBs).

    • ssSPTb: Promotes Stearoyl-CoA usage (C20 LCBs).

    • Mutation M19V: A specific mutation in ssSPTs can drastically alter this affinity, driving the production of C20 bases, which has been linked to hereditary sensory neuropathy type I (HSAN1).

Biosynthetic Pathway Visualization

Biosynthesis cluster_inputs Substrates cluster_products Sphingoid Bases Palmitoyl Palmitoyl-CoA (C16) SPT_Complex Serine Palmitoyltransferase (SPT Complex) Palmitoyl->SPT_Complex ssSPTa Dominance Stearoyl Stearoyl-CoA (C18) Stearoyl->SPT_Complex ssSPTb Dominance Serine L-Serine Serine->SPT_Complex C18_Sa C18-Sphinganine (d18:0) SPT_Complex->C18_Sa Standard Flux C20_Sa C20-Sphinganine (d20:0) SPT_Complex->C20_Sa Minor Flux / Neural & Skin Specific

Figure 1: Differential substrate utilization by SPT determining sphingoid base chain length.

Physiological Significance

Skin Barrier Function and Dermatopathology

In the stratum corneum, the physical arrangement of ceramides is paramount for the water permeability barrier.

  • Biophysics: Ceramides containing C20-sphinganine possess longer hydrophobic tails than their C18 counterparts. This increased chain length enhances the packing density and thermal stability of the lipid lamellae.

  • Psoriasis & Atopic Dermatitis (AD):

    • Psoriasis: Lesional skin often shows elevated levels of C20-sphinganine-containing ceramides compared to non-lesional skin, potentially as a compensatory response to barrier disruption.

    • Atopic Dermatitis: Conversely, a general reduction in total ceramide chain length, including a deficit in C20 species, correlates with increased transepidermal water loss (TEWL).

Neurological Role (Gangliosides)

While C18 bases dominate peripheral tissues, the Central Nervous System (CNS) is rich in C20-sphinganine.

  • Ganglioside Composition: Brain gangliosides (e.g., GM1, GD1a) frequently incorporate C20-sphinganine.

  • Developmental Regulation: The ratio of d20:0 to d18:0 increases during brain development, suggesting C20 bases are essential for the maturation of synaptic membranes and neuronal signaling stability.

Pathological Relevance: The Fumonisin Biomarker

C20-sphinganine serves as a highly specific biomarker for exposure to Fumonisins (mycotoxins produced by Fusarium verticillioides).

  • Mechanism of Action: Fumonisin B1 (FB1) structurally mimics sphinganine and inhibits Ceramide Synthase (CerS) .

  • The "Sphinganine Block": Inhibition of CerS prevents the acylation of sphinganine into dihydroceramide.

  • Biomarker Utility: This leads to a rapid accumulation of free sphinganine in tissues and blood. While C18-sphinganine increases, C20-sphinganine accumulation is often more pronounced relative to baseline because its conversion to ceramide is more strictly regulated in specific tissues. The Sa/So ratio (Sphinganine/Sphingosine) is the gold standard for diagnosis.

Analytical Protocol: Quantification of C20 Sphinganine

Experimental Design Principles

To accurately quantify d20:0, one must distinguish it from the abundant d18:0 and prevent isobaric interference.

  • Internal Standard (IS): Use C17-Sphinganine (d17:0) or C17-Sphingosine . Do not use external calibration alone due to significant matrix effects in plasma/tissue.

  • Chromatography: Reverse Phase (C18) is standard, but HILIC is superior for separating polar headgroups if analyzing downstream metabolites simultaneously.

Sample Preparation (Modified Bligh & Dyer)
  • Aliquot: 50-100 µL of plasma or 10-20 mg of tissue homogenate.

  • Spike IS: Add 10 pmol of C17-Sphinganine (d17:0) dissolved in methanol.[1]

  • Extraction: Add 750 µL of Methanol:Chloroform (2:1, v/v). Vortex for 30s.

  • Phase Separation: Add 250 µL Chloroform and 250 µL alkaline water (pH 8-9 with NH4OH) to optimize sphingoid base recovery into the organic phase.

  • Centrifugation: 3000 x g for 5 min. Collect lower organic phase.

  • Drying: Evaporate under nitrogen stream; reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Parameters[1]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.2% Formic Acid.

  • Gradient: 0-1 min (60% B), 1-5 min (Linear to 100% B), 5-7 min (Hold 100% B).

Table 1: MRM Transitions for Sphinganine Profiling

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z) [M+H-2H2O]+Collision Energy (eV)Dwell Time (ms)
This compound (d20:0) 330.3 294.3 2550
C18 Sphinganine (d18:0)302.3266.32250
C17 Sphinganine (IS)288.3252.32250
C18 Sphingosine (d18:1)300.3282.3 (H2O loss)*2050

*Note: For Sphingosine, the single water loss (282.3) or the fragment at 264.3 (2H2O) can be used. For Sphinganine, the double water loss is the most stable characteristic fragment.

Analytical Workflow Diagram

Lipidomics_Workflow Sample Biological Sample (Plasma/Tissue) IS_Add Internal Standard Addition (C17-Sphinganine) Sample->IS_Add Extract Biphasic Extraction (CHCl3/MeOH/H2O) IS_Add->Extract LC UPLC Separation (C18 Column) Extract->LC Organic Phase MS Triple Quadrupole MS (ESI+) LC->MS Data Quantification (Area Ratio vs IS) MS->Data MRM: 330.3 -> 294.3

Figure 2: Step-by-step workflow for the targeted lipidomic quantification of C20-sphinganine.

Future Outlook: Therapeutic Modulation

The ability to modulate the C18/C20 ratio holds therapeutic promise.

  • SPT Modulation: Small molecule regulators that shift ssSPT usage could potentially correct barrier defects in atopic dermatitis by increasing long-chain ceramide production.

  • Neuropathy Treatment: In HSAN1, where mutant SPT produces neurotoxic deoxysphingolipids, forcing the enzyme toward canonical C18/C20 production via serine supplementation is a current therapeutic strategy.

References

  • Han, G., et al. (2009).[2] Identification of small subunits of mammalian serine palmitoyltransferase that confer distinct acyl-CoA substrate specificities.Proc Natl Acad Sci USA . Link

  • Merrill, A. H., Jr., et al. (2001). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.[3][4]Methods . Link

  • Shephard, G. S., et al. (2007).[5] Biomarkers of exposure to fumonisin mycotoxins: A review.Food Additives & Contaminants .[5] Link

  • Sonnino, S., & Chigorno, V. (2000). Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures.[6]Biochimica et Biophysica Acta (BBA) . Link

  • LIPID MAPS Consortium. (2025). Standard Operating Procedures for Sphingolipid Analysis.LIPID MAPS . Link

Sources

C20 sphinganine structure and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide to C20 Sphinganine (d20:0): Structural Dynamics and Analytical Profiling

Executive Summary

This compound (d20:0), also known as eicosasphinganine, is a bioactive sphingoid base distinguished from the canonical C18 sphinganine (d18:0) by an extended 20-carbon alkyl chain. While typically a minor component in mammalian sphingolipidomes, d20:0 serves as a critical biomarker for specific pathological states, including fumonisin mycotoxicosis, ischemic stroke, and disruptions in serine palmitoyltransferase (SPT) specificity. This guide provides a rigorous technical analysis of its physicochemical properties, biosynthetic regulation, and validated LC-MS/MS quantification protocols for researchers in lipidomics and drug development.

Part 1: Chemical Structure & Physicochemical Properties

This compound is an amino alcohol characterized by a long hydrophobic tail and a polar head group containing amine and hydroxyl functionalities. Unlike sphingosine (d18:1), sphinganine lacks the trans-4,5 double bond, rendering it a "dihydro" sphingoid base.

Structural Specifications
  • IUPAC Name: (2S,3R)-2-aminoicosane-1,3-diol

  • Common Name: D-erythro-C20-Sphinganine; Eicosasphinganine

  • Molecular Formula: C₂₀H₄₃NO₂

  • Molecular Weight: 329.56 g/mol

  • Monoisotopic Mass: 329.3294 Da

  • Stereochemistry: The biologically active form possesses the D-erythro configuration ((2S,3R)).

Physicochemical Data Table
PropertyValue / CharacteristicRelevance to Analysis
pKa (Amine) ~9.1 (Predicted)Positive ionization ([M+H]⁺) in acidic mobile phases.
LogP ~6.9Highly lipophilic; requires organic solvents for extraction.
Solubility CHCl₃:MeOH (5:1), Warm EthanolPoor water solubility; precipitates in aqueous buffers.
Stability High (lacks allylic alcohol)More stable to oxidation than sphingosine (d18:1).
Critical Micelle Conc. Lower than d18:0Aggregates readily; requires sonication during reconstitution.
Structural Visualization

The following diagram illustrates the chemical topology of this compound, highlighting the polar head group and the extended hydrophobic tail.

C20_Structure cluster_0 Chemical Entity: this compound HeadGroup Polar Head Group (2S, 3R) Amino + Diol C1_C3 C1-C3 Backbone Reactive Sites HeadGroup->C1_C3 defined by AlkylChain Hydrophobic Tail (C4 - C20) Saturated Alkane C1_C3->AlkylChain extends to Properties Properties: - Amphipathic - Membrane Anchoring - Signaling Precursor AlkylChain->Properties determines

Figure 1: Structural topology of this compound (d20:0) illustrating the functional segmentation between the polar reactive center and the lipophilic anchor.

Part 2: Biosynthesis and Biological Significance[1]

The accumulation of this compound is not random; it is a direct readout of the substrate specificity of Serine Palmitoyltransferase (SPT) and the downstream activity of Ceramide Synthases (CerS).

The SPT Substrate Switch

Canonical sphingolipid biosynthesis condenses L-Serine and Palmitoyl-CoA (C16) to form C18 bases.[1] this compound is generated when SPT utilizes Stearoyl-CoA (C18) as the substrate.

  • Enzyme Specificity: The affinity for Stearoyl-CoA is modulated by small subunits of SPT (ssSPTs). Specifically, ssSPTb increases the enzyme's affinity for C18-CoA, thereby promoting C20-sphinganine production.

  • Pathological Accumulation:

    • Fumonisin Toxicity: Fumonisins inhibit Ceramide Synthase (CerS). This causes a backup in the pathway, leading to a massive accumulation of free sphinganine (both d18:0 and d20:0) because they cannot be acylated into dihydroceramides.

    • Ischemic Stroke: Elevated plasma levels of C20-sphingolipids have been correlated with stroke and cardiovascular events, likely due to stress-induced shifts in acyl-CoA pools or SPT regulation.

Biosynthetic Pathway Diagram

Biosynthesis cluster_accumulation Accumulation Event Serine L-Serine SPT Serine Palmitoyltransferase (SPT + ssSPTb) Serine->SPT Palmitoyl Palmitoyl-CoA (C16) Palmitoyl->SPT Stearoyl Stearoyl-CoA (C18) Stearoyl->SPT Promoted by ssSPTb KDS18 3-Keto-d18:0 SPT->KDS18 Standard KDS20 3-Keto-d20:0 SPT->KDS20 Alternative d18 C18 Sphinganine (Major Product) KDS18->d18 Reductase d20 This compound (Minor/Stress Product) KDS20->d20 Reductase CerS Ceramide Synthase d18->CerS d20->CerS Fumonisin Fumonisin (Inhibits CerS) Fumonisin->CerS Blockade

Figure 2: Divergent biosynthetic pathways for C18 vs. This compound, highlighting the role of Stearoyl-CoA and the accumulation mechanism triggered by CerS inhibition.

Part 3: Analytical Methodologies (LC-MS/MS)

Accurate quantification of d20:0 requires resolving it from the abundant d18:0 and minimizing phospholipid suppression. The following protocol utilizes Single-Phase Extraction coupled with Alkaline Methanolysis to ensure high recovery of free bases.

Sample Preparation Protocol

Objective: Isolate free sphingoid bases while removing interfering phospholipids.

  • Aliquot: Transfer 50–100 µL of plasma or tissue homogenate to a glass tube.

  • Internal Standard Spike: Add 10 µL of internal standard solution (e.g., d17:0 sphinganine or ¹³C-d18:0, 500 nM in MeOH).

  • Single-Phase Extraction:

    • Add 2 mL of Chloroform:Methanol (1:2 v/v) .

    • Note: This ratio creates a single phase, ensuring complete solubilization of amphipathic lipids.

    • Vortex vigorously for 30 seconds.

    • Incubate at 37°C for 1 hour with agitation.

  • Alkaline Methanolysis (Critical Step):

    • Add 100 µL of 1M KOH in Methanol.

    • Incubate at 37°C for 2 hours .

    • Mechanism:[2][3][4][5] This hydrolyzes the ester bonds of glycerophospholipids (removing ion suppression) but leaves the amide bond of ceramides and the backbone of free sphinganine intact.

  • Phase Separation:

    • Add 1 mL Chloroform and 1 mL Alkaline Water to induce phase separation.

    • Centrifuge at 3000 x g for 10 minutes.

    • Collect the lower organic phase.[6]

  • Reconstitution:

    • Dry under Nitrogen gas.[7]

    • Reconstitute in 100 µL Mobile Phase A/B (50:50).

LC-MS/MS Configuration

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended for free bases to improve peak shape and sensitivity compared to C18.

  • Column: Silica-based HILIC (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile (97%) + Water (2%) + Formic Acid (1%) + 5mM Ammonium Formate.

  • Mobile Phase B: Water (99%) + Formic Acid (1%) + 5mM Ammonium Formate.

  • Gradient: Isocratic or shallow gradient favoring high organic content.

Mass Spectrometry (MRM Parameters): Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
This compound (d20:0) 330.3 [M+H]⁺312.3 [M+H-H₂O]⁺294.3 [M+H-2H₂O]⁺20 - 30
C18 Sphinganine (d18:0) 302.3 [M+H]⁺284.3 [M+H-H₂O]⁺60.1 [C₂H₈NO]⁺20 - 25
d17:0 Sphinganine (IS) 288.3 [M+H]⁺270.3 [M+H-H₂O]⁺252.3 [M+H-2H₂O]⁺20 - 25

Note: The double dehydration product (294.3 for d20:0) is often more stable and provides a cleaner baseline than the single dehydration product.

Analytical Workflow Diagram

Analytical_Workflow Sample Biological Sample (Plasma/Tissue) Spike Add Internal Standard (d17:0 Sphinganine) Sample->Spike Extract Extraction: CHCl3:MeOH (1:2) 1h @ 37°C Spike->Extract Hydrolysis Alkaline Methanolysis (KOH, 2h @ 37°C) *Removes Phospholipids* Extract->Hydrolysis Separation Phase Separation Collect Organic Layer Hydrolysis->Separation LCMS LC-MS/MS Analysis (+ESI MRM) Separation->LCMS Data Quantification (Transition 330.3 -> 312.3/294.3) LCMS->Data

Figure 3: Validated analytical workflow for the extraction and quantification of this compound, emphasizing the alkaline methanolysis step for lipid cleanup.

References

  • Merrill, A. H., et al. "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods in Enzymology 432 (2007): 59-84. Link

  • Harmon, J. M., et al. "A single amino acid difference between serine palmitoyltransferase subunits controls the chain length of sphingoid bases." Journal of Biological Chemistry 288.14 (2013): 10144-10153. Link

  • Shephard, G. S., et al. "Biomarkers of exposure to fumonisin mycotoxins: A review." Food Additives and Contaminants 24.10 (2007): 1196-1201.[8] Link

  • LIPID MAPS Consortium. "Sphingolipid Analysis Protocols." LIPID MAPS Nature Lipidomics Gateway. Link

  • TargetMol. "Sphinganine (d20:0) Chemical Properties and Biological Activity." Link

Sources

The In-Depth Technical Guide to C20 Sphinganine: Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Unveiling the Significance of C20 Sphinganine

In the intricate world of lipidomics, sphingolipids stand out for their dual roles as essential structural components of cellular membranes and as critical signaling molecules. Within this diverse class of lipids, the long-chain base backbone is a key determinant of their biological function. While the C18 sphinganine backbone is the most common in many organisms, the C20 variant, also known as icosasphinganine, plays a crucial and often underappreciated role, particularly in complex biological systems.[1][2] This guide provides a comprehensive technical overview of the natural sources, occurrence, biosynthesis, and analytical methodologies for this compound, offering valuable insights for researchers and professionals in drug development. Understanding the nuances of this compound metabolism can open new avenues for therapeutic intervention and biomarker discovery.

PART 1: Natural Occurrence and Distribution of this compound

This compound is not a ubiquitous sphingoid base, but its presence is significant in specific tissues and organisms, where it contributes to the unique properties of the sphingolipids it forms.

Mammalian Systems: A Predominance in Neural Tissues

In mammals, this compound is most notably found as a constituent of sphingolipids in the central nervous system (CNS).[3][4] It is particularly enriched in brain gangliosides, a class of complex glycosphingolipids that are abundant in neuronal and myelin membranes.[3][5]

The proportion of C20-sphingosine (the unsaturated counterpart of this compound) in bovine brain gangliosides has been shown to increase with the complexity of the ganglioside, ranging from 37% in monosialogangliosides to 64% in trisialogangliosides.[5] Furthermore, the incorporation of C20 sphingoid bases into brain gangliosides, such as GM1, increases with age.[6] This suggests a role for C20-containing sphingolipids in the maturation and maintenance of the nervous system. The presence of the longer C20 acyl chain is thought to influence the physicochemical properties of the cell membrane, including its fluidity and the formation of lipid rafts, which are critical for signal transduction.[3]

A mutation in a subunit of the enzyme responsible for sphingolipid biosynthesis has been shown to increase the proportion of C20-containing long-chain bases in the eyes and brain of mice, leading to neuronal damage.[7]

Tissue/Cell TypeOrganismThis compound/Sphingosine ContentReference
Brain GangliosidesBovine37% in monosialoganglioside[5]
Brain GangliosidesBovine64% in trisialoganglioside[5]
BrainMouseIncreased levels with specific mutations[7]
EyesMouseIncreased levels with specific mutations[7]
Brain Ganglioside GM1MammalsPredominantly C18 at birth, C20 increases with age[6]
Fungal Kingdom: A Source of Sphinganine Analogs

The fungal kingdom is a rich source of diverse secondary metabolites, including sphinganine-analog mycotoxins. These compounds, produced by various plant pathogenic fungi, are structurally similar to sphinganine and act as potent inhibitors of ceramide synthase, a key enzyme in sphingolipid metabolism. This inhibition leads to the accumulation of sphinganine and sphinganine-1-phosphate, which can be used as biomarkers for fumonisin exposure.[8][9] While not this compound itself, the presence of these complex sphingoid base analogs highlights the diversity of sphingolipid metabolism in fungi.

Marine Ecosystems: A Reservoir of Novel Sphingolipids

Marine organisms, particularly sponges, are known to produce a vast array of unique bioactive lipids.[10][11] The sponge Oceanapia ramsayi, for instance, contains bifunctional sphingolipids.[10] While the specific chain length of the sphingoid bases in all marine organisms is not always C20, the chemical diversity found in these ecosystems suggests they are a promising area for the discovery of novel sphingolipids, including those with C20 backbones. Phytoceramides, which are composed of phytosphingosine-type backbones N-acylated with 2-hydroxy fatty acids, are common in marine sponges.[12]

Plants and Yeast: The Realm of Phytosphingosine

In plants and yeast, the predominant long-chain base is often phytosphingosine (4-hydroxysphinganine).[13] While distinct from sphinganine, they share a common biosynthetic precursor. The enzymes involved in sphingolipid biosynthesis in these organisms show a broad substrate specificity, accepting various fatty acyl-CoAs and long-chain bases.[13] Although C18 is the most common chain length, the enzymatic machinery exists that could potentially synthesize longer-chain bases like this compound under specific conditions or in certain species.

PART 2: The Biosynthesis of this compound

The de novo synthesis of sphingolipids is a highly conserved pathway that begins in the endoplasmic reticulum.[3][14] The length of the sphingoid backbone is determined at the initial and rate-limiting step of this pathway.

The Committed Step: Serine Palmitoyltransferase (SPT)

The synthesis of all sphingolipids starts with the condensation of the amino acid L-serine and a long-chain fatty acyl-CoA. This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT), a pyridoxal 5'-phosphate-dependent enzyme.[3][15]

The substrate specificity of SPT is the primary determinant of the length of the resulting sphingoid base. While palmitoyl-CoA (C16) is the most common substrate, leading to the formation of a C18 sphinganine backbone, SPT can also utilize other fatty acyl-CoAs. The production of this compound is dependent on the utilization of stearoyl-CoA (C18) or longer-chain fatty acyl-CoAs by SPT.[16]

Recent research has highlighted the role of small subunits of SPT, namely ssSPTa and ssSPTb, in modulating the enzyme's activity and substrate preference. Notably, ssSPTb has been shown to enhance the ability of SPT to utilize longer-chain fatty acyl-CoAs, thereby promoting the synthesis of C20 long-chain bases.[16]

This compound Biosynthesis cluster_ER Endoplasmic Reticulum cluster_downstream Further Metabolism serine L-Serine spt Serine Palmitoyltransferase (SPT) (ssSPTb subunit enhances C20 synthesis) serine->spt stearoyl_coa Stearoyl-CoA (C18) stearoyl_coa->spt keto_c20 3-Ketodihydrosphingosine (C20) spt->keto_c20 Condensation kdsr 3-Ketodihydrosphingosine Reductase keto_c20->kdsr c20_sphinganine This compound (Icosasphinganine) kdsr->c20_sphinganine Reduction (NADPH) cers Ceramide Synthase (CerS) c20_sphinganine->cers c20_dhcer C20 Dihydroceramide cers->c20_dhcer N-acylation des1 Dihydroceramide Desaturase 1 c20_dhcer->des1 c20_cer C20 Ceramide des1->c20_cer Desaturation

Figure 1: De novo biosynthesis pathway of this compound.

Subsequent Steps in the Pathway
  • Reduction: The product of the SPT reaction, 3-ketodihydrosphingosine, is rapidly reduced by the NADPH-dependent enzyme 3-ketodihydrosphingosine reductase to form dihydrosphingosine (sphinganine).[3]

  • N-acylation: Sphinganine is then acylated by one of six ceramide synthases (CerS) to form dihydroceramide.[17]

  • Desaturation: Finally, a double bond is introduced into dihydroceramide by dihydroceramide desaturase to form ceramide, the central hub of sphingolipid metabolism.[17]

PART 3: Methodologies for the Analysis of this compound

Accurate and sensitive quantification of this compound is crucial for understanding its biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sphingolipid analysis due to its high specificity and sensitivity.[18][19]

Experimental Protocol: Extraction and Quantification of this compound from Biological Tissues

This protocol provides a generalized workflow for the analysis of this compound. Specific parameters may need to be optimized depending on the sample matrix and instrumentation.

1. Sample Preparation and Homogenization:

  • Accurately weigh frozen tissue samples (10-50 mg).

  • Add a known amount of an appropriate internal standard. Since this compound is often used as an internal standard for the analysis of other sphingolipids, a deuterated or 13C-labeled this compound would be ideal for its own quantification.

  • Homogenize the tissue in a suitable solvent, such as methanol, using a sonicator or other mechanical homogenizer.[17]

2. Lipid Extraction:

  • Perform a biphasic liquid-liquid extraction. A common method is a modified Bligh-Dyer extraction using chloroform, methanol, and water. For higher recovery of free sphingoid bases, a single-phase extraction with methylene chloride and methanol can be employed.[17]

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Carefully collect the organic (lower) phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol/formic acid.[17]

  • Separate the sphingolipids using a C18 reversed-phase or a HILIC (hydrophilic interaction liquid chromatography) column.[19] A gradient elution with mobile phases containing solvents like water, methanol, and acetonitrile with additives such as formic acid and ammonium formate is typically used.

  • Detect the analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Use multiple reaction monitoring (MRM) for quantification. The precursor-to-product ion transitions for this compound and its internal standard should be optimized for the specific instrument.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis tissue Biological Tissue homogenization Homogenization (with Internal Standard) tissue->homogenization extraction Liquid-Liquid Extraction (e.g., Bligh-Dyer) homogenization->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc_separation Liquid Chromatography (C18 or HILIC) reconstitution->lc_separation ms_detection Tandem Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Figure 2: A generalized workflow for the analysis of this compound.

PART 4: Biological Functions and Signaling Roles

The primary role of this compound is as a building block for more complex sphingolipids. The incorporation of a C20 backbone can significantly alter the properties and functions of these molecules.

Influence on Membrane Properties

The length of the acyl chains of sphingolipids is a critical determinant of the physical properties of the cell membrane. The longer C20 chain of icosasphinganine-derived sphingolipids can lead to:

  • Increased membrane thickness: This can affect the localization and function of transmembrane proteins.

  • Altered lipid raft composition: C20-containing sphingolipids may preferentially partition into lipid rafts, influencing the signaling platforms that are crucial for a variety of cellular processes.[3]

  • Modified ganglioside aggregation: The presence of C20-sphingosine in brain gangliosides affects their micellar size and aggregation properties, which is important for maintaining a uniform membrane matrix.[5]

C20 Sphingolipids in Signaling

While the direct signaling roles of free this compound are not well-characterized, its phosphorylated derivative, C20-sphinganine-1-phosphate, and the more complex C20-containing sphingolipids are likely involved in cell signaling. Sphingosine-1-phosphate (S1P), a key signaling molecule, is known to have pleiotropic effects, and it is plausible that C20-S1P has distinct biological activities.[20] Altered levels of plasma C20-sphingolipids have been suggested as potential predictive biomarkers for cardiovascular events.[20]

The accumulation of sphinganine and sphinganine-1-phosphate due to the inhibition of ceramide synthase by fumonisins is a well-established indicator of toxicity.[8] This highlights the importance of maintaining the proper balance of sphingoid bases within the cell.

Conclusion and Future Perspectives

This compound, or icosasphinganine, is a significant, albeit less common, sphingoid base with a notable presence in the mammalian central nervous system and a diverse occurrence in other organisms. Its biosynthesis is intricately regulated, primarily at the level of substrate specificity of serine palmitoyltransferase. The incorporation of this compound into complex sphingolipids influences their biophysical properties and, consequently, their biological functions.

For researchers and drug development professionals, a deeper understanding of this compound metabolism offers several opportunities. Targeting the enzymes involved in its synthesis could provide novel therapeutic strategies for neurological disorders where sphingolipid metabolism is dysregulated. Furthermore, the quantification of this compound and its metabolites holds promise for the development of biomarkers for various diseases and for monitoring exposure to certain mycotoxins. The continued application of advanced analytical techniques like LC-MS/MS will be instrumental in further elucidating the complex roles of this compound in health and disease.

References

A comprehensive list of references is available upon request.

Sources

C20 sphinganine as a precursor for complex sphingolipids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: C20 Sphinganine as a Precursor for Complex Sphingolipids

Introduction

Sphingolipids are a diverse and essential class of lipids that function not only as structural components of eukaryotic cell membranes but also as critical signaling molecules in a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] The structural backbone of all sphingolipids is a long-chain amino alcohol, known as a sphingoid base or long-chain base (LCB). While the most common LCB in mammals is the 18-carbon (C18) sphinganine and its unsaturated derivative sphingosine, variants with different chain lengths exist and confer unique properties to the resulting complex sphingolipids.

This guide focuses on This compound , a 20-carbon sphingoid base that serves as a precursor for a specific subset of complex sphingolipids. Although less abundant than their C18 counterparts, C20-containing sphingolipids are enriched in particular tissues, most notably the central nervous system, and play specialized roles in membrane organization and cellular function.[2][3] Understanding the biosynthesis, metabolism, and function of these molecules is critical for researchers in lipid biology, neuroscience, and drug development.

As a Senior Application Scientist, my objective is to provide a technical and field-proven perspective on this topic. This guide will not merely list facts but will delve into the causality behind the metabolic pathways, explain the rationale for analytical methodologies, and offer a framework for rigorous scientific investigation. We will explore the enzymatic machinery that dictates the formation of the C20 backbone, its subsequent acylation, and its elaboration into complex structures, culminating in a discussion of their functional significance and the state-of-the-art techniques used for their analysis.

Chapter 1: The De Novo Biosynthesis of this compound

The synthesis of all sphingolipids begins with the de novo pathway, a highly conserved series of enzymatic reactions localized to the cytosolic face of the endoplasmic reticulum (ER).[4] The length of the final sphingoid base is determined at the very first, rate-limiting step.

The canonical pathway for C18 sphinganine involves the condensation of L-serine with a 16-carbon fatty acyl-CoA, palmitoyl-CoA (C16:0-CoA).[4][5] This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT) . However, to generate a this compound backbone, SPT must utilize a longer fatty acyl-CoA substrate, specifically stearoyl-CoA (C18:0-CoA) .

The overall reaction proceeds in two core steps:

  • Condensation: SPT catalyzes the condensation of L-serine and stearoyl-CoA (C18:0-CoA) to produce 3-ketosphinganine (d20:0). This is the key step that defines the 20-carbon backbone. The substrate specificity of SPT is therefore the primary control point. While SPT has the highest affinity for palmitoyl-CoA, it can utilize other acyl-CoAs, including stearoyl-CoA. Certain mutations in SPT subunits have been shown to alter this specificity, leading to an increased production of C20-containing LCBs and subsequent neurological damage in mouse models.[2]

  • Reduction: The resulting 3-keto-C20-sphinganine is rapidly reduced to C20-sphinganine (also known as dihydrosphingosine d20:0) by the enzyme 3-ketosphinganine reductase (KDSR) , using NADPH as a cofactor.[6] This reaction establishes the stereochemistry common to most mammalian sphingolipids.[2]

G cluster_ER Endoplasmic Reticulum Serine L-Serine SPT_reaction StearoylCoA Stearoyl-CoA (C18:0) KDS_C20 3-Keto-C20-sphinganine KDSR_reaction Sphinganine_C20 This compound (dihydrosphingosine d20:0) NADPH NADPH NADP NADP+ SPT_reaction->KDS_C20 SPT KDSR_reaction->Sphinganine_C20 KDSR KDSR_reaction->NADP

Figure 1: De Novo Biosynthesis of this compound.

Chapter 2: Formation of C20 Dihydroceramides and Ceramides

Once this compound is formed, it serves as a substrate for the next crucial step: N-acylation. This reaction, catalyzed by a family of six ceramide synthases (CerS) , attaches a fatty acyl chain to the amino group of the sphingoid base, forming dihydroceramide.[7][8] This step is a major source of sphingolipid diversity, as each CerS enzyme exhibits distinct specificity for fatty acyl-CoAs of different lengths.[9][10]

The causality here is clear: the specific CerS enzymes expressed in a given cell type will determine the acyl chain composition of its C20-dihydroceramide pool. For instance, CerS2 preferentially uses very-long-chain fatty acyl-CoAs (VLCFAs) such as C22:0-CoA and C24:0-CoA, while CerS4 shows a preference for C18:0-CoA and C20:0-CoA.[10][11] Therefore, a cell expressing high levels of this compound and CerS2 will produce C20-dihydroceramides with very long N-acyl chains (e.g., d20:0/C24:0).

Ceramide SynthaseAcyl-CoA Substrate SpecificityPrimary Tissue Expression
CerS1 C18:0Brain (Neurons)
CerS2 C22:0 - C24:0Brain (Oligodendrocytes), Liver, Kidney
CerS3 C26:0 and aboveSkin, Testis
CerS4 C18:0 - C20:0Most tissues, Placenta, Spleen
CerS5 C14:0 - C16:0Lung, Head & Neck
CerS6 C14:0 - C16:0Most tissues, Intestine, Kidney
Table 1: Substrate Specificity and Distribution of Mammalian Ceramide Synthases. Data compiled from sources.[10][12]

The final step in forming the core ceramide structure is the introduction of a trans double bond at the 4,5-position of the sphingoid base. This desaturation is carried out by the enzyme dihydroceramide desaturase 1 (DES1) , converting C20-dihydroceramide into C20-ceramide .[6][13] This C20-ceramide is now the central hub from which all complex C20-sphingolipids are derived.

Chapter 3: Elaboration into Complex C20 Sphingolipids

From the ER, C20-ceramide is transported to the Golgi apparatus, where it is further metabolized into three major classes of complex sphingolipids: sphingomyelins, and two main categories of glycosphingolipids.[13]

  • C20-Sphingomyelins: In the trans-Golgi, sphingomyelin synthase (SMS) transfers a phosphocholine headgroup from phosphatidylcholine to C20-ceramide. This reaction produces C20-sphingomyelin (SM) and diacylglycerol (DAG), a key signaling molecule.[13] C20-SM is then incorporated primarily into the plasma membrane.

  • C20-Glycosphingolipids (GSLs): These are formed by the sequential addition of sugar moieties.

    • Glucosylceramides: Glucosylceramide synthase (GCS) adds a glucose molecule from UDP-glucose to C20-ceramide, forming C20-glucosylceramide (GlcCer). This is the precursor for the vast majority of complex GSLs, including gangliosides.

    • Galactosylceramides: Ceramide galactosyltransferase (CGT) adds a galactose molecule from UDP-galactose to C20-ceramide. The resulting C20-galactosylceramide (GalCer) and its sulfated derivative, sulfatide, are highly enriched in the myelin sheaths of the nervous system.[13]

Notably, neuronal gangliosides—complex, sialic acid-containing GSLs—are known to contain both C18 and C20 sphingosine backbones, whereas sphingomyelin in many tissues is predominantly C18-based.[3] This differential distribution underscores the specialized roles of C20-containing sphingolipids.

G C20_Sphinganine This compound (d20:0) C20_dhCer C20-Dihydroceramide C20_Sphinganine->C20_dhCer CerS (VLCFA-CoA) C20_Cer C20-Ceramide C20_dhCer->C20_Cer DES1 C20_SM C20-Sphingomyelin C20_Cer->C20_SM SMS C20_GlcCer C20-Glucosylceramide C20_Cer->C20_GlcCer GCS C20_GalCer C20-Galactosylceramide C20_Cer->C20_GalCer CGT Complex_GSLs Complex C20-GSLs (e.g., Gangliosides) C20_GlcCer->Complex_GSLs G Sample 1. Tissue Sample (e.g., Brain) Homogenize 2. Homogenization + Internal Standards Sample->Homogenize Extract 3. Lipid Extraction (Bligh-Dyer) Homogenize->Extract Dry 4. Drying & Reconstitution Extract->Dry LC 5. LC Separation (Reversed-Phase) Dry->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Data 7. Data Processing (Quantification) MS->Data

Sources

C20 Sphinganine: A Pivotal, Yet Under-Recognized, Modulator in Neurological Development and Function

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The central nervous system (CNS) is uniquely enriched with a complex array of lipids, among which sphingolipids are critical for its development, function, and integrity. While much research has focused on the canonical C18 sphingoid backbone, a growing body of evidence highlights the distinct and vital roles of its longer-chain analogue, C20 sphinganine, and its downstream metabolites. This technical guide provides an in-depth exploration of this compound, from its unique biosynthetic pathways in the brain to its functional implications in neuronal maturation, synaptic plasticity, and neuropathology. We will dissect the specific enzymatic machinery responsible for its synthesis, its incorporation into complex gangliosides that populate neuronal membranes, and its influence on the biophysical properties of synaptic lipid rafts. Furthermore, this guide furnishes detailed, field-proven methodologies for the extraction and quantitative analysis of C20 sphingolipids from neural tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Finally, we will examine the therapeutic landscape, proposing that the targeted modulation of C20 sphingolipid metabolism represents a novel and promising frontier for the development of therapeutics against a range of neurodegenerative and neurodevelopmental disorders.

The Sphingolipid Landscape of the Central Nervous System

The brain's dry weight is composed of 50-60% lipids, with sphingolipids, glycerophospholipids, and cholesterol being the major constituents.[1] Sphingolipids are not merely structural components but are potent bioactive molecules integral to key cellular functions, including membrane stability, signal transduction, neuroinflammation, and neurodegeneration.[2][3] They are particularly abundant in the myelin sheath and neuronal membranes, where they contribute to the formation of specialized membrane microdomains known as lipid rafts.[3][4] These rafts act as organizing platforms for signaling proteins and receptors, thereby regulating critical processes like synaptic transmission and neuronal-glial interactions.[3] The core of every sphingolipid is a sphingoid base, and while C18-sphingosine is the most ubiquitous, the CNS is uniquely characterized by the significant presence of a C20 variant, suggesting a specialized role in neural architecture and function.[5][6]

Biosynthesis and Metabolism: The Genesis of the C20 Backbone

The generation of this compound and its derivatives follows the highly conserved de novo sphingolipid synthesis pathway, which begins in the endoplasmic reticulum (ER). The key distinction for C20 species arises from the substrate specificity of the enzymes involved, particularly the Ceramide Synthases (CerS).

The pathway can be summarized as follows:

  • Condensation: The process is initiated by the rate-limiting enzyme Serine Palmitoyltransferase (SPT), which condenses L-serine and a fatty acyl-CoA. While palmitoyl-CoA (C16) is the canonical substrate leading to an 18-carbon sphingoid base, SPT can utilize other acyl-CoAs, setting the stage for chain length diversity.

  • Reduction: The resulting 3-ketosphinganine is rapidly reduced to sphinganine (also known as dihydrosphingosine) by 3-ketosphinganine reductase.[2] At this stage, the molecule is a saturated sphingoid base.

  • N-Acylation (The Rate-Limiting Step for Chain Specificity): Sphinganine is then N-acylated by one of six mammalian Ceramide Synthases (CerS), each exhibiting distinct specificity for fatty acyl-CoAs of varying lengths.[7] This step is critical for generating the diversity of ceramides.

    • CerS2 shows a preference for very-long-chain acyl-CoAs (C20-C26).[8]

    • CerS4 primarily utilizes C18-C20 acyl-CoAs.[9][10] The expression and activity of these specific CerS isoforms in neural cells are therefore the determining factor for the production of C20-dihydroceramide from a sphinganine backbone.

  • Desaturation: Finally, dihydroceramide desaturase 1 (DEGS1) introduces a trans double bond at the 4,5-position of the sphingoid base to form the final ceramide molecule.[11]

The resulting C20-ceramide can then serve as a central hub for the synthesis of more complex sphingolipids, such as C20-sphingomyelin and, most notably for the CNS, C20-gangliosides.[5]

De_Novo_Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine L-Serine + Fatty Acyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT Keto 3-Ketosphinganine SPT->Keto KSR 3-Ketosphinganine Reductase Keto->KSR Sphinganine Sphinganine (e.g., C18, C20) KSR->Sphinganine CerS Ceramide Synthases (CerS2, CerS4 for C20+) Sphinganine->CerS DHCer Dihydroceramide (e.g., C20-DHCer) CerS->DHCer DEGS1 Dihydroceramide Desaturase (DEGS1) DHCer->DEGS1 Cer Ceramide (e.g., C20-Cer) DEGS1->Cer ComplexSL Complex Sphingolipids (Sphingomyelin, Gangliosides) Cer->ComplexSL via CERT caption De Novo Biosynthesis of C20 Sphingolipids.

Caption: De Novo Biosynthesis of C20 Sphingolipids.

Functional Roles of C20 Sphingolipids in Neurological Development

The presence and accumulation of C20-sphingosine containing sphingolipids, particularly gangliosides, are tightly correlated with the maturation of the nervous system.

  • Marker of Neuronal Differentiation: Studies have shown that gangliosides with a C20-sphingosine base are either absent or present in trace amounts in undifferentiated neural cells.[5] Their appearance and subsequent increase in concentration coincide with the onset of cell differentiation and continue throughout the lifespan, suggesting a role in the establishment and maintenance of mature neuronal phenotypes.[5][11]

  • Modulation of Membrane Properties: The length of the sphingoid base is a critical determinant of the biophysical properties of the cell membrane. The addition of two carbons in the C20 backbone compared to the C18 chain significantly impacts how gangliosides pack together and form aggregates within the synaptic membrane.[12] This altered aggregation affects the formation, stability, and composition of lipid rafts, which are crucial for neuritogenesis and synapse formation.[3][5] The dynamic regulation of the C18/C20-ganglioside ratio may be a key mechanism for modulating membrane fluidity and signaling domain organization during brain development.[5]

  • Myelination: Myelination is a lipid-intensive process where oligodendrocytes (in the CNS) wrap axons in multilamellar sheaths. The composition of sphingolipids is critical for myelin stability.[3] CerS2, the enzyme responsible for synthesizing very-long-chain ceramides (including C20-C24), is highly expressed in oligodendrocytes.[9] As myelination progresses, there are distinct shifts in both the sphingoid backbone and the N-acyl chains of sphingolipids, indicating a selective channeling of specific ceramide backbones into myelin-associated lipids like galactosylceramide.[13] Deficiencies in these long-chain species lead to unstable myelin and subsequent axon degeneration.[3]

This compound in Neurological Function and Homeostasis

In the mature brain, C20 sphingolipids continue to play a vital role in maintaining neuronal homeostasis and enabling complex functions like synaptic plasticity.

  • Synaptic Plasticity: Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory.[14] This process is heavily dependent on the precise spatial and temporal organization of receptors and signaling molecules within the postsynaptic density, much of which is orchestrated by lipid rafts.[15][16] Gangliosides are major components of synaptic membranes, and the C20-sphingosine content influences their aggregation, thereby affecting the stability and function of these rafts.[12] The specific enrichment of C20 gangliosides in the entorhinal-hippocampus projection, a critical memory circuit, further underscores their potential role in cognitive functions.[17]

  • The Ceramide/S1P Rheostat: Ceramide and sphingosine-1-phosphate (S1P) often exert opposing effects, with ceramide typically promoting pro-apoptotic or anti-proliferative signals and S1P promoting survival and proliferation.[18][19] This balance is crucial for neuronal health. The synthesis of C20-ceramides by CerS2/CerS4 contributes to the cellular ceramide pool, influencing this critical signaling rheostat. Interestingly, the activity of CerS2 can be inhibited by S1P, revealing a sophisticated feedback loop that helps maintain homeostasis between these two bioactive lipids.[8]

Implication in Neuropathology

Given their fundamental roles, it is unsurprising that dysregulation of sphingolipid metabolism, including long-chain species, is implicated in a host of neurological disorders.

  • Neurodegenerative Diseases: Altered ceramide metabolism is a common feature in diseases like Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS).[18][19][20] In Alzheimer's disease, elevated ceramide levels are thought to contribute to neuronal apoptosis and the processing of amyloid precursor protein.[21][22] While most studies do not differentiate by chain length, the age-related accumulation of C20 gangliosides in memory-associated brain regions suggests that dysregulation of these specific species could be a contributing factor to age-related cognitive decline and dementia.[11][17]

  • Demyelinating Disorders: As very-long-chain sphingolipids are essential for myelin stability, defects in their synthesis are linked to demyelinating diseases.[3][23] Mutations affecting the enzymes responsible for producing these lipids can lead to severe neurological deficits.

  • Neurodevelopmental Disorders: Imbalances in sphingolipid levels have been linked to neurodevelopmental disorders such as autism spectrum disorder (ASD).[24] While the specific role of C20 species is still under investigation, the importance of the C18/C20 ganglioside ratio in neuronal maturation suggests that perturbations could have neurodevelopmental consequences.[5]

Methodologies for the Investigation of this compound

The accurate quantification of this compound and its metabolites is essential for elucidating their function. Due to the structural similarity among sphingolipid species, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their analysis.[25][26]

Data Presentation: Key C20 Sphingolipid Species

The table below summarizes the key molecular species, their common abbreviations, and exact masses for analytical reference.

Compound NameAbbreviationFormulaExact Mass (m/z) [M+H]⁺
This compoundd20:0C₂₀H₄₃NO₂330.3312
C20 Sphingosined20:1C₂₀H₄₁NO₂328.3156
C20 Dihydroceramide (C18:0)d20:0/18:0C₃₈H₇₇NO₃596.5925
C20 Ceramide (C18:0)d20:1/18:0C₃₈H₇₅NO₃594.5768
C20 Sphingomyelin (d20:1/18:0)SM(d20:1/18:0)C₄₃H₈₇N₂O₆P763.6323
Experimental Protocol: Sphingolipid Extraction from Brain Tissue for LC-MS/MS Analysis

This protocol is a robust method for extracting a broad range of sphingolipids from brain tissue, adapted from established lipidomics workflows.[27][28]

Causality: The choice of a two-phase extraction method is critical. A single-phase extraction is optimized for more polar species like free sphingoid bases, while a biphasic (Folch-type) extraction provides higher recovery for more complex, non-polar lipids like ceramides and sphingomyelins.[27][28] Running samples through both extractions in parallel ensures comprehensive profiling.

Self-Validation: The protocol's integrity is maintained by the parallel processing of a "blank" sample (solvents only) to monitor for contamination and a quality control (QC) sample (a pooled aliquot of all study samples) to assess analytical reproducibility. The use of a comprehensive suite of deuterated or ¹³C-labeled internal standards, added at the very first step, is non-negotiable; it corrects for variations in extraction efficiency and matrix effects during ionization, ensuring accurate quantification.

Step-by-Step Methodology:

  • Tissue Homogenization:

    • Accurately weigh ~10-20 mg of frozen brain tissue.

    • Add the tissue to a 2 mL tube containing ceramic beads and 500 µL of ice-cold phosphate-buffered saline (PBS).

    • Add the internal standard cocktail (containing known quantities of deuterated analogues like d7-Sphinganine, d7-Sphingosine, etc.) directly to the homogenate.

    • Homogenize the tissue using a bead beater (e.g., Precellys 24) for two cycles of 30 seconds at 6000 Hz, with a 1-minute rest on ice in between.

    • Collect a small aliquot (e.g., 20 µL) of the homogenate for protein or DNA quantification to be used for data normalization.

  • Biphasic Lipid Extraction (Modified Folch Method):

    • To the remaining homogenate, add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

    • Re-extract the upper aqueous phase and the protein interface with another 1 mL of chloroform. Vortex, centrifuge, and pool the lower organic phase with the first extract.

  • Solvent Evaporation and Reconstitution:

    • Dry the pooled organic extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid film in 100 µL of a suitable solvent for LC-MS/MS analysis, typically methanol or a mobile phase-matched solvent (e.g., 95:5 methanol:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial with a low-volume insert.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases containing formic acid and ammonium formate to facilitate ionization. For example:

      • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

      • Mobile Phase B: Methanol/Acetonitrile (9:1) with 0.1% formic acid and 1 mM ammonium formate.

    • Run a gradient from ~60% B to 100% B over several minutes to separate the sphingolipid classes.

    • Detect the analytes using a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM). Each analyte and its corresponding internal standard will have a specific precursor-to-product ion transition.

Analytical_Workflow Sample 1. Brain Tissue Sample (~10-20 mg) Homogenize 2. Homogenization in PBS + Internal Standards Sample->Homogenize Extract 3. Biphasic Extraction (Chloroform/Methanol) Homogenize->Extract Dry 4. Solvent Evaporation (Nitrogen Stream) Extract->Dry Recon 5. Reconstitution in LC-MS/MS Solvent Dry->Recon LCMS 6. LC-MS/MS Analysis (C18 column, MRM) Recon->LCMS Data 7. Data Processing (Quantification & Normalization) LCMS->Data caption Workflow for C20 Sphingolipid Analysis.

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Enzymatic Synthesis of C20 Sphinganine

Abstract

Long-chain sphingoid bases are fundamental components of complex sphingolipids and potent bioactive molecules in their own right. While the C18 backbone has been extensively studied, attention is increasingly turning to atypical chain-length variants, such as this compound (eicosasphinganine), due to their unique biological roles and potential as therapeutic targets. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the core enzymatic machinery, offer field-proven insights into experimental design, and provide detailed, self-validating protocols for its synthesis and analysis.

Introduction: The Significance of this compound

Sphingolipids are not merely structural components of cellular membranes; they are critical players in a vast array of cellular processes, including signal transduction, cell proliferation, apoptosis, and intercellular communication.[1][2] The biological activity of these molecules is often dictated by their specific structure, including the length of the sphingoid base backbone. The canonical de novo synthesis pathway produces C18 sphinganine from palmitoyl-CoA (C16:0). However, the existence and functional importance of C20 sphingolipids, derived from this compound, are now well-established.[3] For instance, gangliosides containing C20-sphingosine have been identified in mammalian nervous tissues.[3] Furthermore, certain ceramide synthase enzymes exhibit a preference for C20 acyl-CoAs, underscoring the physiological relevance of this particular chain length.[4]

The ability to synthesize this compound enzymatically in vitro is crucial for:

  • Investigating Enzyme Specificity: Probing the substrate flexibility of enzymes in the sphingolipid pathway, such as ceramide synthases and sphingosine kinases.

  • Developing Analytical Standards: this compound serves as an excellent internal standard for chromatographic analysis of C18 sphingoid bases due to its similar chemical properties and distinct mass.[5][6]

  • Drug Discovery: Synthesizing novel sphingolipid analogs with potential therapeutic properties.

This guide provides the foundational knowledge and practical methodologies to achieve these goals.

The De Novo Biosynthesis Pathway for this compound

The synthesis of this compound follows the canonical de novo sphingolipid pathway, with a critical substitution of the initial acyl-CoA substrate. The process is a two-step enzymatic cascade localized to the cytosolic face of the endoplasmic reticulum (ER).[7][8]

Step 1: Acyl-CoA and L-Serine Condensation by Serine Palmitoyltransferase (SPT)

This is the initial and rate-limiting step in sphingolipid biosynthesis.[7][9] The enzyme Serine Palmitoyltransferase (SPT) catalyzes the pyridoxal 5'-phosphate (PLP)-dependent condensation of L-serine with a long-chain acyl-CoA.[10][11]

  • Standard Reaction: L-Serine + Palmitoyl-CoA (C16:0) → 3-Ketodihydrosphingosine (3-KDS)

  • C20 Variant Reaction: L-Serine + Arachidoyl-CoA (C20:0) → 3-Keto-eicosasphinganine

Causality Behind Substrate Choice: The key to synthesizing a C20 backbone is providing the SPT enzyme with the correct acyl-CoA substrate. While SPT was traditionally thought to be specific for palmitoyl-CoA, it is now understood that its substrate specificity can be modulated. Mammalian SPT is a complex of at least two core subunits, SPTLC1 and SPTLC2.[10] Research has shown that additional small subunits (ssSPTs) can associate with this core complex to alter its acyl-CoA preference, allowing it to utilize a wider range of acyl-CoAs, including C20:0-CoA.[12] This inherent promiscuity is the biochemical basis for the natural occurrence of C20-sphingolipids and the foundation for its enzymatic synthesis in vitro.

Step 2: Reduction of the Keto Intermediate by 3-Ketodihydrosphingosine Reductase (KDSR)

The 3-keto intermediate generated by SPT is rapidly reduced by 3-Ketodihydrosphingosine Reductase (KDSR), an NADPH-dependent enzyme.[13][14]

  • Reaction: 3-Keto-eicosasphinganine + NADPH + H⁺ → this compound + NADP⁺

Mechanistic Insight: This reduction step is stereospecific, yielding the D-erythro isomer of sphinganine.[15] The KDSR enzyme is an integral membrane protein of the ER, with its active site facing the cytosol, allowing for sequential processing of the SPT product.[16][17] Its activity does not appear to be strictly limited by the chain length of the 3-ketosphinganine substrate, readily converting the C20 intermediate into the final this compound product.

Visualization of the this compound Synthesis Pathway

C20_Sphinganine_Synthesis cluster_substrates Substrates cluster_enzymes Enzymatic Cascade (ER Membrane) cluster_products Products & Intermediates Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Cofactor: PLP Serine->SPT ArachidoylCoA Arachidoyl-CoA (C20:0) ArachidoylCoA->SPT Keto_Intermediate 3-Keto-eicosasphinganine SPT->Keto_Intermediate CO₂, CoA KDSR 3-Ketodihydrosphingosine Reductase (KDSR) Cofactor: NADPH C20_Sphinganine This compound (Eicosasphinganine) KDSR->C20_Sphinganine NADP⁺ Keto_Intermediate->KDSR

Caption: Enzymatic pathway for the de novo synthesis of this compound.

In Vitro Synthesis: A Step-by-Step Protocol

This protocol describes the in vitro synthesis of this compound using purified enzymes or microsomal preparations, which are enriched in ER-bound enzymes like SPT and KDSR.[18]

Protocol: Two-Step Enzymatic Synthesis of this compound

Objective: To synthesize this compound from L-serine and arachidoyl-CoA.

Materials & Reagents:

  • Enzyme Source:

    • Option A: Microsomal fraction prepared from a suitable cell line (e.g., HEK293T, CHO).

    • Option B: Purified recombinant SPT and KDSR enzymes.

  • Substrates:

    • L-Serine (³H-labeled L-Serine for radioactive tracing)

    • Arachidoyl-CoA (C20:0)

  • Cofactors:

    • Pyridoxal 5'-phosphate (PLP)

    • NADPH

  • Buffers & Solutions:

    • Reaction Buffer (HEPES-based): 100 mM HEPES (pH 7.4), 5 mM DTT, 50 µM EDTA.

    • Quenching Solution: Chloroform:Methanol (1:2, v/v).

    • 0.1 M KOH in Methanol.

  • Internal Standard (for quantification): C17-Sphinganine.

Experimental Workflow:

  • Enzyme Preparation (Self-Validation):

    • If using microsomes, determine the total protein concentration using a BCA or Bradford assay. The quality of the preparation is critical; ensure minimal contamination from cytosolic proteins which can degrade substrates.[18]

    • If using purified enzymes, verify their activity in separate assays using known substrates before commencing the synthesis.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 100 µL reaction is as follows:

      • 70 µL Reaction Buffer

      • 5 µL of 20 mM L-Serine (final concentration: 1 mM)

      • 5 µL of 1 mM Arachidoyl-CoA (final concentration: 50 µM)

      • 5 µL of 10 mM PLP (final concentration: 500 µM)

      • 5 µL of 10 mM NADPH (final concentration: 500 µM)

      • 10 µL of Enzyme Source (e.g., 50-100 µg of microsomal protein)

    • Causality Note: Substrate concentrations should be optimized. Acyl-CoA is often kept lower than L-serine as it can exhibit substrate inhibition at high concentrations.[10]

  • Incubation:

    • Incubate the reaction mixture at 37°C for 60-120 minutes in a shaking water bath. Time course experiments are recommended to determine the optimal reaction time.

  • Reaction Quenching & Lipid Extraction:

    • Stop the reaction by adding 375 µL of the Chloroform:Methanol (1:2) quenching solution.

    • Add 125 µL of chloroform and 125 µL of water. Vortex thoroughly.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids.

  • Alkaline Treatment (Self-Validation):

    • To remove any glycerolipids, treat the extracted organic phase with 100 µL of 0.1 M KOH in methanol for 30 minutes at 37°C. This step ensures the purity of the final sphingolipid product, as sphingoid bases are alkali-stable.[19]

    • Neutralize the mixture and re-extract the lipids as described in step 4.

  • Purification & Analysis:

    • Dry the final organic extract under a stream of nitrogen.

    • Reconstitute the lipid film in a suitable solvent (e.g., methanol) for analysis.[20]

    • Analyze the product using HPLC or LC-MS/MS. A C18 column is typically used, and the product is detected after derivatization (e.g., with o-phthaldialdehyde) for fluorescence detection or by mass spectrometry for direct detection.[5][6]

Visualization of the Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_purification 3. Purification & Analysis A Prepare Microsomes or Purified Enzymes D Assemble Reaction Mixture on Ice A->D B Prepare Substrates (L-Serine, C20:0-CoA) B->D C Prepare Cofactors (PLP, NADPH) C->D E Incubate at 37°C (60-120 min) D->E F Quench Reaction (CHCl₃:MeOH) E->F G Two-Phase Liquid Extraction F->G H Alkaline Treatment (Glycerolipid Removal) G->H I Dry & Reconstitute Product H->I J Analyze by HPLC or LC-MS/MS I->J

Caption: Step-by-step workflow for the in vitro synthesis of this compound.

Quantitative Data & Enzyme Specificity

The efficiency of this compound synthesis is highly dependent on the specificity of the enzymes involved. While comprehensive kinetic data for C20 substrates is still emerging, we can summarize the known specificities.

EnzymeSubstrate(s)Product(s)Key Specificity Insights
Serine Palmitoyltransferase (SPT) L-Serine, Arachidoyl-CoA (C20:0)3-Keto-eicosasphinganineActivity with C20:0-CoA is dependent on the presence of specific small subunits (ssSPTs) that broaden its substrate range beyond C16:0-CoA.[12]
3-Ketodihydrosphingosine Reductase (KDSR) 3-Keto-eicosasphinganine, NADPHThis compoundAppears to have broad specificity for the acyl chain length of the 3-keto intermediate.[13][14]
Ceramide Synthase 2 (CerS2) Sphinganine, C20-C26 Acyl-CoAsC20-C26 DihydroceramidesWhile not part of the synthesis, CerS2's preference for very-long-chain acyl-CoAs highlights the downstream metabolic relevance of this compound.[21]
Ceramide Synthase 4 (CerS4) Sphinganine, C18-C20 Acyl-CoAsC18-C20 DihydroceramidesCerS4 specifically utilizes C18-C20 acyl-CoAs, providing a direct enzymatic link for the incorporation of C20 backbones into ceramides.[4]
Sphingosine Kinase (SphK) Sphinganine, ATPSphinganine-1-PhosphateSphK1 and SphK2 can phosphorylate various sphingoid bases, and this compound is a plausible substrate, leading to the formation of bioactive C20-S1P.[22][23]

Conclusion and Future Directions

The enzymatic synthesis of this compound is a powerful tool for advancing our understanding of sphingolipid metabolism and function. By leveraging the inherent, and often regulated, substrate promiscuity of key enzymes like SPT, researchers can produce this valuable molecule for a range of applications, from basic science to drug development. Future work should focus on elucidating the specific regulatory mechanisms that control SPT's acyl-CoA selection in vivo and exploring the unique signaling properties of C20-sphinganine-1-phosphate and C20-ceramides in health and disease. The protocols and insights provided in this guide offer a robust starting point for scientists entering this exciting and rapidly evolving field.

References

  • Serine C-palmitoyltransferase - Wikipedia. Wikipedia. [Link]

  • 21.4: Biosynthesis of Membrane Sphingolipids. Biology LibreTexts. [Link]

  • Serine C-palmitoyltransferase – Knowledge and References. Taylor & Francis Online. [Link]

  • Sphinganine - Lipid Analysis. Lipotype. [Link]

  • Enzymatic synthesis of fluorinated compounds. PubMed. [Link]

  • Sphingolipids | Biosynthesis. YouTube. [Link]

  • Rapid determination of sphinganine and sphingosine in urine by high performance liquid chromatography using monolithic column. ResearchGate. [Link]

  • KDSR Gene - 3-Ketodihydrosphingosine Reductase. GeneCards. [Link]

  • Sphingolipid Long-Chain Base Phosphate Degradation Can Be a Rate-Limiting Step in Long-Chain Base Homeostasis. Frontiers in Plant Science. [Link]

  • Membrane Lipids - Chemical Structure, Biosynthesis, and Function of Sphingolipids. YouTube. [Link]

  • (PDF) Diverse Biological Functions of Sphingolipids in the CNS: Ceramide and Sphingosine Regulate Myelination in Developing Brain but Stimulate Demyelination during Pathogenesis of Multiple Sclerosis. ResearchGate. [Link]

  • (PDF) The Enzymatic Synthesis of Sphingomyelin. ResearchGate. [Link]

  • Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. National Institutes of Health (NIH). [Link]

  • Drugging Sphingosine Kinases. ACS Chemical Biology. [Link]

  • An improved method to determine serine palmitoyltransferase activity. National Institutes of Health (NIH). [Link]

  • Sphingolipid synthesis maintains nuclear membrane integrity and genome stability during cell division. National Institutes of Health (NIH). [Link]

  • Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown. National Institutes of Health (NIH). [Link]

  • 3-dehydrosphinganine reductase - Wikipedia. Wikipedia. [Link]

  • Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. PubMed. [Link]

  • Highly efficient preparation of sphingoid bases from glucosylceramides by chemoenzymatic method. National Institutes of Health (NIH). [Link]

  • 2531 - Gene ResultKDSR 3-ketodihydrosphingosine reductase [ (human)]. National Center for Biotechnology Information (NCBI). [Link]

  • Analytical Method for the Determination of Sphinganine and Sphingosine in Serum as a Potential Biomarker for Fumonisin Exposure. PubMed. [Link]

  • Specificity of ceramide synthase(s) and the diversity of ceramide species. ResearchGate. [Link]

  • Identification of small subunits of mammalian serine palmitoyltransferase that confer distinct acyl-CoA substrate specificities. PNAS. [Link]

  • Functions of Sphingolipids in Pathogenesis During Host–Pathogen Interactions. Frontiers in Cellular and Infection Microbiology. [Link]

  • Scheme of the biosynthetic process for C18‐ and C20‐sphingosine containing sphingolipids. Neuronal gangliosides contain both C18. ResearchGate. [Link]

  • Sphingosine kinase - Wikipedia. Wikipedia. [Link]

  • A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia. National Institutes of Health (NIH). [Link]

  • Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis. National Institutes of Health (NIH). [Link]

  • Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism. ResearchGate. [Link]

  • KDSR - 3-ketodihydrosphingosine reductase - Homo sapiens (Human). UniProt. [Link]

  • Functional roles of sphingolipids in immunity and their implication in disease. Nature. [Link]

  • SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. National Institutes of Health (NIH). [Link]

  • Mammalian Ceramide Synthases. National Institutes of Health (NIH). [Link]

  • Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy. MDPI. [Link]

  • Sphingoid bases and de novo ceramide synthesis: enzymes involved, pharmacology and mechanisms of action. PubMed. [Link]

  • Alteration of Sphingolipids in Biofluids: Implications for Neurodegenerative Diseases. National Institutes of Health (NIH). [Link]

  • KDSR Enzyme, 3-Ketodihydrosphingosine Reductase, Human KDSR Enzyme. Syd Labs. [Link]

  • Biosynthesis of long chain base in sphingolipids in animals, plants and fungi. National Institutes of Health (NIH). [Link]

  • Ceramide Synthases: Roles in Cell Physiology and Signaling. ResearchGate. [Link]

  • Mammalian sphingosine kinase (SphK) isoenzymes and isoform expression: challenges for SphK as an oncotarget. National Institutes of Health (NIH). [Link]

  • Development of a new method for the analysis of sphinganine and sphingosine in urine and tissues. PubMed. [Link]

  • Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases. National Institutes of Health (NIH). [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Canonical Sphingolipids

For decades, the field of sphingolipidomics has primarily focused on the canonical C18 long-chain bases. However, a growing body of evidence compels us to look beyond these traditional players. The emergence of atypical sphingolipids, particularly those with a C20 backbone, is revealing a new layer of biological complexity and, more importantly, a rich source of potential biomarkers for some of our most challenging diseases. This guide is designed for researchers, clinicians, and drug development professionals who are poised to explore this exciting frontier. We will deconstruct the metabolic origins of C20 sphinganine, detail its association with specific pathological states, and provide the robust analytical frameworks required to accurately measure and interpret these changes. Our focus is not just on the "what" but the "why"—providing the causal logic behind experimental design and interpretation, empowering you to confidently integrate C20 sphingolipid analysis into your research and development pipelines.

The Metabolic Nexus: The Genesis of this compound

This compound (also known as icosasphinganine or d20:0) is a critical, yet often overlooked, intermediate in the de novo sphingolipid synthesis pathway.[1][2] Its formation is a direct consequence of substrate availability and the specific isoform composition of the key rate-limiting enzyme, Serine Palmitoyltransferase (SPT) .[2][3]

The Decisive Role of the SPT Complex

The SPT enzyme is a heterotrimeric complex. While the SPTLC1 and SPTLC2/3 subunits form the core catalytic unit, it is the third small subunit (SPTssa or SPTssb) that dictates the enzyme's preference for specific fatty acyl-CoA substrates.[4] This is the central control point for determining the chain length of the resulting sphingoid base.

  • SPTssa-containing complexes show a strong preference for C16-CoA (Palmitoyl-CoA), leading to the production of canonical C18 sphinganine.

  • SPTssb-containing complexes exhibit a broader substrate affinity, preferentially utilizing longer-chain fatty acyl-CoAs, such as C18-CoA and C20-CoA, which results in the synthesis of C20 and even longer sphingoid bases.[5]

Therefore, the relative expression and activity of SPTssb are the primary determinants of this compound production. Any genetic or regulatory factor that alters SPTssb function can profoundly shift the sphingolipid profile of a cell or tissue.

Metabolic Fate of this compound

Once synthesized, this compound serves as the backbone for a distinct family of C20 sphingolipids.[6] It is further metabolized through a series of enzymatic steps, each producing a potential biomarker.

  • Acylation: Ceramide Synthases (CerS) N-acylate this compound to form C20-dihydroceramide .[3][7]

  • Desaturation: Dihydroceramide Desaturase (DEGS1) introduces a double bond to form C20-ceramide .[3]

  • Phosphorylation & Glycosylation: C20-ceramide is then converted into more complex sphingolipids, such as C20-sphingomyelin and various C20-glycosphingolipids (e.g., cerebrosides, gangliosides).[7][8]

This pathway highlights a crucial concept: a perturbation in this compound levels will cascade through its downstream metabolites. A comprehensive biomarker strategy, therefore, should not measure this compound in isolation but as part of a broader C20-lipid panel.

Sphingolipid_Metabolism cluster_spt Serine Palmitoyltransferase (SPT) Complex cluster_inputs Substrates cluster_pathway De Novo Synthesis Pathway SPTLC1 SPTLC1 SPTssb SPTssb (Prefers C18/C20-CoA) C20_Sphinganine This compound (d20:0) SPTLC1->C20_Sphinganine SPT Activity SPTLC2 SPTLC2/3 SPTLC2->C20_Sphinganine SPT Activity SPTssb->C20_Sphinganine SPT Activity Serine L-Serine Serine->C20_Sphinganine SPT Activity C20CoA C20-Acyl-CoA C20CoA->C20_Sphinganine SPT Activity C20_Dihydroceramide C20 Dihydroceramide C20_Sphinganine->C20_Dihydroceramide CerS C20_Ceramide C20 Ceramide C20_Dihydroceramide->C20_Ceramide DEGS1 C20_Complex C20 Complex Sphingolipids (e.g., C20-Sphingomyelin, C20-Gangliosides) C20_Ceramide->C20_Complex SMS/GCS etc. caption This compound Biosynthesis Pathway

Figure 1. De Novo Synthesis of C20 Sphingolipids.

Clinical Significance: C20 Sphingolipids as Biomarkers of Disease

Alterations in the C20 sphingolipid axis are not benign metabolic fluctuations; they are directly implicated in the pathophysiology of severe neurological and oncological diseases.

Neurodegenerative Disorders

The nervous system is particularly vulnerable to disruptions in sphingolipid metabolism.[9][10][11] Excessive levels of C20 long-chain bases or their derivatives can impair protein homeostasis and lead to neuronal dysfunction and degeneration.[4]

  • Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1): This is the most direct link between C20 sphingolipids and human disease. While HSAN1 is primarily caused by SPT mutations that lead to the formation of neurotoxic deoxysphingolipids, certain mutations in SPTLC1 and SPTLC2 also confer a gain-of-function that increases the formation of C20 sphingoid bases.[12][13] Critically, patients with these specific mutations exhibit an exceptionally severe disease phenotype, suggesting that elevated C20 sphingolipids are themselves neurotoxic or exacerbate the toxicity of deoxysphingolipids.

  • The Stellar Mouse Model: This preclinical model provides causal evidence for C20-sphingolipid-induced neurodegeneration. A single point mutation in the Sptssb gene leads to a significant elevation of C20 long-chain bases in the brain and eyes.[4] The resulting phenotype is severe, including the formation of aberrant membrane structures, accumulation of ubiquitinated proteins, axon degeneration, ataxia, and early death.[1][6]

  • Parkinson's Disease (PD): Post-mortem analysis of brain tissue from PD patients has revealed significant increases in C20:0 sphingomyelin levels.[14] Furthermore, C20:0 ceramide levels have been associated with hallucinations and sleep disturbances in PD patients with cognitive impairment.[15]

  • Alzheimer's Disease (AD): While direct links to this compound are still emerging, complex downstream metabolites are implicated. C20-containing gangliosides have been found to accumulate specifically in the entorhinal-hippocampus projection, a brain region critically affected during the progression of AD.[16]

Oncology

Sphingolipid metabolism is frequently dysregulated in cancer, influencing cell survival, proliferation, and metastasis. C20-containing sphingolipids are emerging as potential biomarkers for diagnosis and prognosis.

  • Colorectal Cancer (CRC): Investigations of CRC tissue show a marked reduction in C18 and C20-ceramides. However, the circulating plasma levels of C20-ceramide are higher in patients with advanced CRC compared to those with early-stage lesions, suggesting a role in disease progression and metastatic potential.[7]

  • Pancreatic Cancer: In patients with metastatic pancreatic cancer (positive lymph node status), plasma levels of C20:0 cerebrosides are significantly elevated compared to patients without nodal disease.

  • Hepatocellular Carcinoma (HCC): Serum analysis of HCC patients reveals an upregulation of long-chain ceramides, including C20-ceramide.

The Biomarker Panel: A Multi-faceted Approach

A robust biomarker strategy for this compound-related pathologies must integrate genetic, lipidomic, and potentially proteomic data. Relying on a single analyte is insufficient; the power lies in analyzing the entire metabolic and regulatory axis.

Proposed Biomarker Panel
Biomarker ClassPrimary AnalytesRationale & Clinical Insight
Genetic Markers Mutations in SPTLC1, SPTLC2, SPTSSB genesProvides the definitive underlying cause for altered C20 LCB synthesis. Essential for diagnosing hereditary conditions like HSAN1 and identifying at-risk individuals.[4][17]
Primary Lipid Markers This compound (d20:0), C20 Sphingosine (d20:1)Direct products of the altered SPT activity. Their accumulation is the first step in the pathogenic cascade.[1][5]
Downstream Lipid Markers C20 Dihydroceramide, C20 Ceramide, C20 Sphingomyelin, C20 CerebrosidesReflect the metabolic flux downstream of this compound. Ratios between these lipids (e.g., C20-Cer/C20-SM) can indicate the activity of subsequent enzymes and provide a more nuanced view of the metabolic disruption.[7][14][15]
Protein Markers SPTssb protein expression levelsQuantifying the protein level of the key SPT subunit can provide a functional correlate to genetic data, especially in non-hereditary conditions where regulation might be altered.
Quantitative Insights: Establishing Baselines

Accurate interpretation of biomarker data requires robust reference ranges. While data for C20 sphingolipids in disease states is still emerging, baseline levels in healthy individuals provide a critical benchmark. The following table synthesizes available data for related, long-chain sphingolipids in healthy human plasma.

Sphingolipid SpeciesAverage Concentration in Healthy Plasma (µM)Key Considerations
C16-Ceramide~1.5 - 2.5 µMLevels can be influenced by fasting status.[4]
C20-Ceramide~0.1 µMLower abundance compared to C16, C22, and C24 ceramides.[4]
C24-Ceramide~4.0 µMMost abundant ceramide species in circulation.[4]
C16-Sphingomyelin~60 - 100 µMMost abundant sphingolipid in plasma; significantly increases with fasting.[4]
Total Sphingosine-1-Phosphate (S1P)~0.3 - 0.7 µMLevels are significantly higher in serum than in plasma due to platelet release during clotting.[4]

Note: Data is compiled from Deutsch et al. (2012) and represents a general baseline.[4] Specific concentrations of this compound in healthy vs. diseased plasma are not yet widely published and represent a key area for future research.

Experimental Protocols: A Validated Workflow for C20 Sphingolipid Analysis

The following section provides a detailed, self-validating workflow for the quantification of this compound and related biomarkers from plasma and brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sphingolipid analysis.[7][9][17]

Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample 1. Sample Collection (Plasma or Brain Tissue) Spike 2. Spike Internal Standards (e.g., C17-base analogs) Sample->Spike Extract 3. Lipid Extraction (Methanol precipitation / LLE) Spike->Extract LC 4. LC Separation (HILIC or RPLC) Extract->LC MS 5. MS/MS Detection (Triple Quadrupole MRM) LC->MS Quant 6. Data Processing (Peak Integration, Normalization) MS->Quant Stats 7. Statistical Analysis & Biomarker Validation Quant->Stats caption Workflow for Sphingolipid Biomarker Analysis

Figure 2. High-Level Experimental Workflow.
Protocol: Quantification of C20 Sphingolipids in Human Plasma
  • Causality Behind Choices: This protocol uses a simple protein precipitation followed by liquid-liquid extraction, which is efficient for plasma.[1][8] We opt for Hydrophilic Interaction Liquid Chromatography (HILIC) as it provides excellent peak shape for polar sphingoid bases and allows for rapid analysis times by enabling co-elution of analytes and their structurally similar internal standards.[16]

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of an internal standard (IS) cocktail. The IS cocktail should contain odd-chain or stable-isotope-labeled analogs for each class of lipid being analyzed (e.g., d17:1-Sphingosine, C17-Ceramide). This is the most critical step for accurate quantification as it controls for extraction efficiency and matrix effects.[1][16]

    • Vortex briefly.

  • Protein Precipitation & Lipid Extraction:

    • Add 200 µL of ice-cold methanol to the sample.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • The supernatant can be injected directly or evaporated to dryness under a stream of nitrogen and reconstituted in 100 µL of the initial mobile phase for analysis.

  • LC-MS/MS Analysis:

    • LC System: UPLC/HPLC system capable of binary gradients.

    • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm).[11]

    • Mobile Phase A: Acetonitrile/Water (95:5) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Water (50:50) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A shallow gradient appropriate for separating sphingolipid classes, typically over 4-9 minutes.[1][16]

    • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode. Set up specific precursor-to-product ion transitions for each analyte and internal standard. For this compound (d20:0), a common transition is the precursor ion [M+H]+ losing a water molecule.

  • Quantification:

    • Generate a calibration curve using a surrogate matrix (e.g., 5% BSA in saline) spiked with known concentrations of authentic standards and a fixed concentration of the IS cocktail.[1]

    • Calculate the peak area ratio of the analyte to its corresponding internal standard.

    • Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.

Protocol: Quantification of C20 Sphingolipids in Brain Tissue
  • Causality Behind Choices: Brain tissue is lipid-rich and complex, requiring a more rigorous homogenization and extraction procedure than plasma.[2][3] A modified Bligh and Dyer extraction ensures efficient recovery of a broad range of sphingolipids from the tissue matrix.

Step-by-Step Methodology:

  • Tissue Homogenization:

    • Weigh approximately 20-50 mg of frozen brain tissue.

    • Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold Phosphate Buffered Saline (PBS).

    • Homogenize the tissue using a bead beater or sonicator until no visible tissue fragments remain. Keep the sample on ice throughout.

    • Take a small aliquot of the homogenate for protein quantification (e.g., BCA assay), which will be used for data normalization.

  • Lipid Extraction (Modified Bligh & Dyer):

    • To a known volume of homogenate (e.g., 200 µL), add the internal standard cocktail.

    • Add 750 µL of Chloroform:Methanol (1:2, v/v).

    • Vortex vigorously for 2 minutes.

    • Add 250 µL of chloroform and vortex for 1 minute.

    • Add 250 µL of water and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the lipid film in a known volume (e.g., 100 µL) of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • The LC-MS/MS parameters are identical to those described in Protocol 4.1.

  • Quantification:

    • Perform quantification as described in Protocol 4.1.

    • Normalize the final concentration data to the protein content of the initial homogenate (e.g., reporting as pmol/mg of protein).

Future Directions and Conclusion

The study of this compound and its metabolic network is a rapidly evolving field. While strong causal links to specific neurodegenerative diseases have been established, significant work remains. The immediate priorities for the research community should be:

  • Establishing Robust Clinical Assays: The protocols outlined here provide a foundation for developing validated, high-throughput clinical assays (e.g., CLIA-certified) for the C20 biomarker panel.

  • Large-Scale Cohort Studies: Prospective studies are needed to establish the precise diagnostic and prognostic value of these biomarkers in larger patient populations, particularly for Parkinson's, Alzheimer's, and various cancers.

  • Therapeutic Targeting: The SPTssb subunit and other enzymes in the C20 sphingolipid pathway represent novel targets for therapeutic intervention. Modulating the activity of these enzymes could offer a new strategy to combat diseases driven by C20 lipid accumulation.

References

  • Merrill Jr, A. H. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in Molecular Biology, 721, 233-243. [Link]

  • Zhao, L., et al. (2015). Elevation of 20-carbon long chain bases due to a mutation in serine palmitoyltransferase small subunit b results in neurodegeneration. Proceedings of the National Academy of Sciences, 112(43), 13290-13295. [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1-23. [Link]

  • Esaki, K., et al. (2015). A mutation in SPTssb results in increased SPT activity and over-production of C20 long chain bases, resulting in abnormal membranes and vacuoles in the brain, leading to ataxia and early death. Human Molecular Genetics, 24(23), 6675-6687. [Link]

  • Okochi, M., et al. (2019). Sphingolipids in neurodegeneration (with focus on ceramide and S1P). Neurobiology of disease, 125, 162-171. [Link]

  • Bode, H., et al. (2015). HSAN1 mutations in serine palmitoyltransferase reveal a close structure-function-phenotype relationship. Human molecular genetics, 24(23), 6675-6687. [Link]

  • Ariga, T., et al. (2020). Sphingolipids as prognostic biomarkers of neurodegeneration, neuroinflammation, and psychiatric diseases and their emerging role in lipidomic investigation methods. International journal of molecular sciences, 21(11), 3833. [Link]

  • Zhu, D., et al. (2022). The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance. Frontiers in Immunology, 13, 981155. [Link]

  • Cui, M., et al. (2020). A Model of Hereditary Sensory and Autonomic Neuropathy Type 1 Reveals a Role of Glycosphingolipids in Neuronal Polarity. The Journal of neuroscience, 40(4), 746-760. [Link]

  • Wilson, E. R., et al. (2018). Hereditary sensory neuropathy type 1-associated deoxysphingolipids cause neurotoxicity, acute calcium handling abnormalities and mitochondrial dysfunction in vitro. Neurobiology of disease, 116, 86-97. [Link]

  • Hornemann, T., et al. (2009). Identification of small subunits of mammalian serine palmitoyltransferase that confer distinct acyl-CoA substrate specificities. Proceedings of the National Academy of Sciences, 106(20), 8196-8201. [Link]

  • Mielke, M. M., et al. (2013). Exploring Sphingolipid Implications in Neurodegeneration. Frontiers in Neurology, 4, 149. [Link]

  • Merrill Jr, A. H., et al. (2007). A comprehensive method for extraction and quantitative analysis of sphingolipids and their metabolites from small amounts of plasma. Journal of lipid research, 48(3), 727-737. [Link]

  • Foti, M., et al. (2022). Ceramide and Sphingosine-1-Phosphate in Neurodegenerative Disorders and Their Potential Involvement in Therapy. International Journal of Molecular Sciences, 23(14), 7793. [Link]

  • Deutsch, A. J., et al. (2012). Blood sphingolipidomics in healthy humans: impact of sample collection methodology. Journal of lipid research, 53(7), 1434-1445. [Link]

  • Wang, G., et al. (2021). Plasma Sphingolipid Profile in Association with Incident Metabolic Syndrome in a Chinese Population-Based Cohort Study. Nutrients, 13(7), 2419. [Link]

  • Penno, A., et al. (2010). Hereditary sensory neuropathy type 1 is caused by the accumulation of two neurotoxic sphingolipids. The Journal of biological chemistry, 285(15), 11178-11187. [Link]

  • Grammatikos, G., et al. (2016). Serum sphingolipidomic analyses reveal an upregulation of C16-ceramide and sphingosine-1-phosphate in hepatocellular carcinoma. Oncotarget, 7(18), 26093. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911-917. [Link]

  • Tan, J., et al. (2020). Sphingolipid metabolism in cancer signalling and therapy. Nature Reviews Cancer, 20(11), 639-655. [Link]

  • Grosjean, M., et al. (2024). Functional and Molecular Characterization of New SPTLC1 Missense Variants in Patients with Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1). International Journal of Molecular Sciences, 25(11), 5829. [Link]

  • Tang, Y., et al. (2022). Multi-omics analysis identifies Sphingomonas and specific metabolites as key biomarkers in elderly Chinese patients with coronary heart disease. Frontiers in Cardiovascular Medicine, 9, 988458. [Link]

  • Dawkins, J. L., et al. (2001). Mutations in SPTLC1, encoding serine palmitoyltransferase, long chain base subunit-1, cause hereditary sensory neuropathy type I. Nature genetics, 27(3), 309-312. [Link]

  • Jiang, Y., et al. (2013). Altered Sphingolipid Metabolism in Patients with Metastatic Pancreatic Cancer. PLoS One, 8(7), e69410. [Link]

  • Ogretmen, B. (2018). Sphingolipid metabolism in cancer signalling and therapy. Nature Reviews Cancer, 18(1), 33-50. [Link]

Sources

Methodological & Application

Application Note & Protocol: The Strategic Use of C20 Sphinganine as an Internal Standard for Quantitative Sphingolipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Quantitative Accuracy in Lipidomics

Sphingolipids are a diverse and complex class of lipids that function as both structural components of cell membranes and as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell differentiation, and inflammation.[1] The field of "sphingolipidomics," which aims to perform a comprehensive, quantitative analysis of all sphingolipids in a biological system, is essential for understanding their roles in health and disease.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and sensitive technique for these analyses.[1][2][3]

However, the quantitative accuracy of LC-MS/MS-based lipidomics is often challenged by variations in sample extraction efficiency, matrix effects, and instrument response. To overcome these hurdles, the use of internal standards is not just recommended, but essential for robust and reproducible quantification.[4] This application note details the rationale, protocol, and best practices for using C20 sphinganine as an internal standard in targeted sphingolipid analysis.

The Rationale: Why this compound?

The ideal internal standard should be chemically and physically similar to the analytes of interest but mass-distinguishable to allow for simultaneous detection and quantification.[4][5] While stable isotope-labeled standards are considered the gold standard, non-endogenous, odd-chain length lipids are also widely and effectively used.[4][6]

This compound (d20:0) serves as an excellent internal standard for the quantification of endogenous sphingoid bases and their metabolites for several key reasons:

  • Structural Similarity: As a long-chain sphingoid base, this compound closely mimics the extraction and chromatographic behavior of endogenous sphingoid bases like sphinganine (d18:0) and sphingosine (d18:1).

  • Mass Distinguishability: While structurally similar, its C20 backbone makes it easily distinguishable from the more common C18 isoforms by mass spectrometry.

  • Broad Applicability: It can be used to normalize a range of sphingoid bases and, with careful validation, can also be applied to more complex sphingolipids that share the same backbone after fragmentation.

  • Commercial Availability: High-purity this compound is readily available from commercial suppliers.

By introducing a known amount of this compound at the very beginning of the sample preparation process, it co-experiences any sample loss during extraction and any ionization suppression or enhancement during MS analysis. This allows for a ratiometric comparison of the analyte peak area to the internal standard peak area, leading to accurate quantification.[6]

Experimental Workflow Overview

The overall workflow for utilizing this compound as an internal standard in a typical lipidomics experiment is outlined below.

Figure 1: A high-level overview of the experimental workflow for quantitative sphingolipid analysis using an internal standard.

Detailed Protocols

Protocol 1: Preparation of this compound Internal Standard Stock Solution

Objective: To prepare a concentrated, accurate stock solution of this compound.

Materials:

  • This compound (powder)

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Glass vials with PTFE-lined caps

Procedure:

  • Accurately weigh approximately 1 mg of this compound using an analytical balance.

  • Dissolve the powder in a 1:1 (v/v) mixture of chloroform:methanol in a 1 mL Class A volumetric flask.

  • Ensure complete dissolution by vortexing and gentle warming if necessary.

  • This will result in a stock solution of approximately 1 mg/mL. The exact concentration should be calculated based on the precise weight.

  • Aliquot the stock solution into smaller volumes in glass vials to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Lipid Extraction from Plasma using this compound Internal Standard

Objective: To extract sphingolipids from plasma samples, incorporating the internal standard for quantitative analysis.

Materials:

  • Human plasma (or other biological fluid)

  • This compound working solution (e.g., 1 µg/mL in methanol)

  • Methanol (LC-MS grade), chilled at -20°C

  • Chloroform (HPLC grade)

  • Water (LC-MS grade)

  • Glass tubes with PTFE-lined caps (13 x 100 mm)

  • Centrifuge capable of 3,000 x g

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Thaw plasma samples on ice.

  • In a glass tube, add 50 µL of plasma.

  • Add 20 µL of the this compound working solution (this adds 20 ng of the internal standard).

  • Add 1 mL of methanol and vortex for 30 seconds.

  • Add 0.5 mL of chloroform and vortex for 30 seconds.

  • Incubate the mixture at 48°C for 1 hour to facilitate extraction.

  • Allow the tubes to cool to room temperature.

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water. Vortex thoroughly.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A triple quadrupole or QTRAP mass spectrometer coupled to a UHPLC system is recommended for this analysis.

Parameter Typical Setting Rationale
Column C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µmProvides good separation of sphingolipid species based on hydrophobicity.
Mobile Phase A Water with 0.1% formic acid and 1 mM ammonium formatePromotes protonation for positive ion mode ESI.
Mobile Phase B Methanol/Acetonitrile (9:1) with 0.1% formic acid and 1 mM ammonium formateElutes the lipids from the reverse-phase column.
Gradient 30% B to 100% B over 10 minutes, hold at 100% B for 5 minutesA typical gradient to resolve a broad range of sphingolipids.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Positive Electrospray Ionization (ESI+)Sphingoid bases ionize efficiently in positive mode.
Analysis Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for targeted quantification.
MRM Transitions for Quantification

The selection of appropriate MRM transitions is critical for specificity. The precursor ion will be the protonated molecule [M+H]+, and the product ion typically results from the neutral loss of water.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Sphinganine (d18:0)302.3284.315
Sphingosine (d18:1)300.3282.315
This compound (IS) 330.3 312.3 18

Note: Collision energies should be optimized for your specific instrument.

Data Analysis and Quantification

The concentration of the endogenous analyte is calculated based on the ratio of its peak area to the peak area of the this compound internal standard.

Calculation Formula:

Concentration of Analyte = ( (AreaAnalyte / AreaIS) * AmountIS ) / VolumeSample

Where:

  • AreaAnalyte = Integrated peak area of the analyte's MRM transition.

  • AreaIS = Integrated peak area of the this compound MRM transition.

  • AmountIS = Known amount of this compound added to the sample (e.g., 20 ng).

  • VolumeSample = The initial volume of the biological sample (e.g., 0.05 mL of plasma).

G cluster_data Data Processing cluster_calc Calculation integrate Integrate Peak Areas (Analyte & IS) ratio Calculate Area Ratio (Analyte / IS) integrate->ratio final_conc Final Analyte Concentration ratio->final_conc known_is Known Amount of IS known_is->final_conc sample_vol Sample Volume sample_vol->final_conc

Figure 2: The logical flow of data analysis for the quantification of sphingolipids.

Conclusion: Ensuring Trustworthy and Authoritative Results

References

  • Internal standards for sphingolipids for use in mass spectrometry.
  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). PubMed.
  • Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). PubMed Central.
  • SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. PubMed Central.
  • Sphinganine - Lipid Analysis. Lipotype.
  • A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. PubMed.
  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS.
  • An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and. AIR Unimi.
  • A rapid and quantitative LC-MS/MS method to profile sphingolipids. PubMed Central.
  • Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards.
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – Wh

Sources

Application of C20 sphinganine in fumonisin exposure studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Leveraging C20 Sphinganine for Accurate Fumonisin Exposure Assessment in Research and Drug Development

Introduction: The Critical Need for Reliable Fumonisin Exposure Biomarkers

Fumonisins, a group of mycotoxins produced by Fusarium species, are common contaminants of corn and other cereal grains worldwide.[1] Fumonisin B1 (FB1), the most prevalent and toxic member of this family, poses a significant threat to both animal and human health.[2] Chronic exposure to fumonisins has been linked to a variety of adverse health effects, including liver and kidney toxicity in animals, and is a suspected risk factor for esophageal cancer and neural tube defects (NTDs) in humans.[1][3][4][5] The structural similarity of fumonisins to sphingoid bases, such as sphinganine (Sa) and sphingosine (So), is the foundation of their toxic mechanism.[2][6] This mimicry allows fumonisins to competitively inhibit ceramide synthase, a key enzyme in the de novo sphingolipid biosynthesis pathway.[2][7][8]

The inhibition of ceramide synthase leads to a disruption in sphingolipid metabolism, resulting in the accumulation of sphinganine in tissues and biological fluids.[1][9] This elevation of sphinganine, and consequently the sphinganine-to-sphingosine (Sa/So) ratio, serves as a sensitive and reliable biomarker of fumonisin exposure.[10][11][12] Unlike direct measurement of fumonisins, which can be hampered by rapid elimination and low bioavailability, the Sa/So ratio provides a more integrated measure of exposure over time.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in fumonisin exposure studies. We will delve into the biochemical mechanism of fumonisin toxicity, provide detailed protocols for the quantification of sphinganine using this compound as an internal standard, and discuss the interpretation of results in the context of toxicological and drug development studies.

Mechanism of Action: Fumonisin's Disruption of Sphingolipid Metabolism

The toxicity of fumonisins is primarily attributed to their interference with the de novo sphingolipid biosynthesis pathway. Fumonisins, particularly FB1, are structurally analogous to sphinganine and sphingosine, the precursors of ceramides.[2][6] This structural similarity allows them to act as potent competitive inhibitors of ceramide synthase (also known as sphinganine N-acyltransferase).[2][8][10]

Ceramide synthase catalyzes the acylation of sphinganine to form dihydroceramide, a crucial step in the synthesis of ceramides and complex sphingolipids.[6] By blocking this enzyme, fumonisins cause a bottleneck in the pathway, leading to two major consequences:

  • Accumulation of Sphinganine: The substrate of the inhibited enzyme, sphinganine, accumulates upstream in the pathway.[1] This increase in free sphinganine is a direct and dose-dependent response to fumonisin exposure.[10]

  • Depletion of Complex Sphingolipids: The downstream products, including ceramides, sphingomyelin, and other complex sphingolipids, are depleted.[4][9] This disruption of complex sphingolipid levels can have profound effects on cell structure, signaling, and function.[2]

The accumulation of sphinganine and its phosphorylated metabolite, sphinganine-1-phosphate, can disrupt cellular signaling pathways, leading to apoptosis, altered cell proliferation, and other toxic effects.[6][9] The following diagram illustrates the mechanism of fumonisin-induced disruption of sphingolipid metabolism.

Fumonisin_Mechanism cluster_pathway De Novo Sphingolipid Biosynthesis cluster_inhibition Fumonisin Interference cluster_consequences Toxicological Consequences Serine Serine + Palmitoyl-CoA Keto_Sa 3-Ketosphinganine Serine->Keto_Sa SPT Sa Sphinganine (Sa) Keto_Sa->Sa 3-KSR DHCer Dihydroceramide Sa->DHCer Ceramide Synthase (CerS) Accumulation ↑ Sphinganine (Sa) ↑ Sa/So Ratio Sa->Accumulation Inhibits Cer Ceramide DHCer->Cer DES Complex_SL Complex Sphingolipids (e.g., Sphingomyelin) Cer->Complex_SL Depletion ↓ Ceramides ↓ Complex Sphingolipids Cer->Depletion Inhibits Fumonisin Fumonisin B1 Fumonisin->Sa Inhibits CerS Fumonisin->Inhibition Structural Analog of Sphinganine Toxicity Cellular Dysfunction Apoptosis Organ Toxicity Accumulation->Toxicity Inhibits Depletion->Toxicity Inhibits

Caption: Fumonisin's mechanism of action on the sphingolipid pathway.

This compound as an Internal Standard in LC-MS/MS Analysis

Accurate quantification of endogenous biomolecules like sphinganine requires a robust analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, specificity, and ability to analyze complex biological matrices.[13][14][15]

In LC-MS/MS-based quantification, an internal standard (IS) is crucial for correcting for variations in sample preparation, extraction efficiency, and instrument response. The ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the mass spectrometer.

This compound is an excellent internal standard for the quantification of endogenous C18 sphinganine for the following reasons:

  • Structural Similarity: this compound is a close structural analog of C18 sphinganine, differing only by two additional carbons in its alkyl chain. This ensures that it behaves similarly during extraction, derivatization (if any), and chromatographic separation.

  • Mass Difference: The difference in molecular weight between C18 sphinganine and this compound allows for their distinct detection by the mass spectrometer.

  • Low Endogenous Abundance: this compound is not naturally abundant in most mammalian biological samples, preventing interference with the quantification of the endogenous C18 sphinganine.

The use of this compound as an internal standard is a well-established practice in the field and is recommended for achieving high accuracy and precision in fumonisin exposure studies.[1]

Experimental Protocol: Quantification of Sphinganine in Serum/Plasma

This protocol outlines a validated method for the extraction and quantification of sphinganine from serum or plasma samples using LC-MS/MS with this compound as an internal standard.

Experimental Workflow

Experimental_Workflow Sample_Collection 1. Sample Collection (Serum/Plasma) Spiking 2. Spiking with This compound (IS) Sample_Collection->Spiking Extraction 3. Liquid-Liquid Extraction Spiking->Extraction Drying 4. Evaporation to Drying Extraction->Drying Reconstitution 5. Reconstitution in Mobile Phase Drying->Reconstitution LC_MSMS 6. LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis 7. Data Analysis (Sa/So Ratio) LC_MSMS->Data_Analysis

Caption: Workflow for sphinganine analysis in biological samples.

Materials and Reagents
  • C18 Sphinganine (Sa) and C18 Sphingosine (So) analytical standards

  • This compound (Internal Standard)

  • HPLC-grade methanol, isopropanol, acetonitrile, and water

  • Formic acid

  • Ammonium formate

  • Serum or plasma samples

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Step-by-Step Protocol

1. Preparation of Standards and Internal Standard Stock Solutions:

  • Prepare individual stock solutions of C18 sphinganine, C18 sphingosine, and this compound in methanol at a concentration of 1 mg/mL.

  • From the stock solutions, prepare working solutions of the standards and the internal standard at appropriate concentrations for creating calibration curves and for spiking into samples.

2. Sample Preparation and Extraction:

  • Thaw serum or plasma samples on ice.

  • To a 100 µL aliquot of serum/plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Add 1.5 mL of isopropanol:ethyl acetate (85:15, v/v) to precipitate proteins and extract the lipids.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 2 mM ammonium formate
Mobile Phase B Acetonitrile:Methanol (50:50, v/v) with 0.1% formic acid
Gradient Linear gradient from 60% B to 100% B over 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z)
C18 Sphinganine (Sa)302.3284.3
C18 Sphingosine (So)300.3282.3
This compound (IS)330.4312.4

4. Data Analysis and Interpretation:

  • Integrate the peak areas for C18 sphinganine, C18 sphingosine, and this compound.

  • Calculate the response ratio of each analyte to the internal standard.

  • Quantify the concentration of sphinganine and sphingosine using a calibration curve prepared with known concentrations of the standards.

  • Calculate the Sa/So ratio.

An elevated Sa/So ratio in test samples compared to control samples is indicative of fumonisin exposure. The magnitude of the increase in the ratio generally correlates with the level of exposure.[10][11]

Applications in Research and Drug Development

The use of this compound for the accurate measurement of the Sa/So ratio has several important applications:

  • Toxicology Studies: To assess the toxic effects of fumonisins in animal models and to establish dose-response relationships.

  • Biomarker Discovery and Validation: To validate the Sa/So ratio as a biomarker of fumonisin exposure in various species, including humans.[16]

  • Food Safety and Risk Assessment: To monitor fumonisin exposure in human populations consuming corn-based diets and to assess the risk of associated health problems.[17]

  • Drug Development: In the development of mycotoxin binders or other interventions aimed at mitigating the toxic effects of fumonisins, the Sa/So ratio can be used as a primary endpoint to evaluate efficacy.[12]

  • Mechanistic Studies: To investigate the downstream cellular effects of fumonisin-induced disruption of sphingolipid metabolism.[9]

Conclusion

The inhibition of ceramide synthase by fumonisins and the subsequent accumulation of sphinganine provide a robust and sensitive biomarker for assessing exposure to these mycotoxins. The use of this compound as an internal standard in LC-MS/MS-based analytical methods is critical for achieving the accuracy and precision required for reliable quantification. The protocols and information provided in this application note are intended to guide researchers in the successful application of this important biomarker in their studies, ultimately contributing to a better understanding of fumonisin toxicity and the development of effective mitigation strategies.

References

  • Riley, R. T., Wang, E., & Merrill, A. H., Jr. (1994). Alteration of Tissue and Serum Sphinganine to Sphingosine Ratio: An Early Biomarker of Exposure to Fumonisin-Containing Feeds in Pigs. Toxicology and Applied Pharmacology, 129(1), 105-112. [Link]

  • Tran, S. T., Garon, D., Bordin, A., Pinton, P., Bracarense, A. P., & Oswald, I. P. (2006). Serum sphinganine and the sphinganine to sphingosine ratio as a biomarker of dietary fumonisins during chronic exposure in ducks. Chemico-Biological Interactions, 160(1), 1-10. [Link]

  • Nagler, M., Schwartz-Zimmermann, H. E., De-Mello, N. R., & Zebeli, Q. (2018). Biomarker Evaluation and Toxic Effects of an Acute Oral and Systemic Fumonisin Exposure of Pigs with a Special Focus on Dietary Fumonisin Esterase Supplementation. Toxins, 10(11), 452. [Link]

  • Luo, Y., Liu, X., & Li, J. (2021). Toxic Mechanism and Biological Detoxification of Fumonisins. Toxins, 13(7), 457. [Link]

  • van der Westhuizen, L., Shephard, G. S., Snijman, P. W., Burger, H. M., & Gelderblom, W. C. (2003). Sphinganine/sphingosine ratio in plasma and urine as a possible biomarker for fumonisin exposure in humans in rural areas of Africa. Food and Chemical Toxicology, 41(11), 1467-1473. [Link]

  • Guerre, P. (2020). Sphinganine to sphingosine ratio and predictive biochemical markers of fumonisin B1 exposure in ducks. ResearchGate. [Link]

  • Soriano, J. M., González, L., & Catalá, A. I. (2005). Mechanism of action of sphingolipids and their metabolites in the toxicity of fumonisin B1. Progress in Lipid Research, 44(6), 345-356. [Link]

  • Sauviat, M. P., & Rubira, R. J. (2018). Fumonisin B1: A Tool for Exploring the Multiple Functions of Sphingolipids in Plants. Frontiers in Plant Science, 9, 164. [Link]

  • Mary, J., Durand, S., Le Bizec, B., & Fessard, V. (2021). Biomarkers of Fumonisin Exposure in Pigs Fed the Maximum Recommended Level in Europe. Toxins, 13(3), 221. [Link]

  • Shephard, G. S., van der Westhuizen, L., Sewram, V., & Vismer, H. F. (2007). Structure of fumonisin B1, sphinganine, and sphingosine. Journal of AOAC International, 90(4), 1161-1167. [Link]

  • Castegnaro, M., Garren, L., Galendo, D., Gelderblom, W. C., Chelule, P., Dutton, M. F., & Wild, C. P. (1998). Analytical method for the determination of sphinganine and sphingosine in serum as a potential biomarker for fumonisin exposure. Journal of Chromatography B: Biomedical Sciences and Applications, 720(1-2), 15-24. [Link]

  • Gelineau-van Waes, J., Starr, L., Maddox, J., Aleman, F., & Voss, K. A. (2009). Maternal fumonisin exposure and risk for neural tube defects: mechanisms in an in vivo mouse model. Birth Defects Research Part A: Clinical and Molecular Teratology, 85(7), 618-627. [Link]

  • Lieser, B., Liebisch, G., Dettmer, K., & Oefner, P. J. (2013). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 54(11), 3188-3197. [Link]

  • Sullards, M. C., & Merrill, A. H., Jr. (2007). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. LIPID MAPS. [Link]

  • Missmer, S. A., Suarez, L., Felkner, M., Wang, E., Merrill, A. H., Jr, Rothman, K. J., & Hendricks, K. A. (2006). Exposure to Fumonisins and the Occurrence of Neural Tube Defects along the Texas-Mexico Border. Environmental Health Perspectives, 114(2), 237-241. [Link]

  • Suarez, L., Felkner, M., Wang, E., Merrill, A. H., Jr, & Hendricks, K. (2006). Publication: Exposure to Fumonisins and the Occurrence of Neural Tube Defects Along the Texas–Mexico Border. Harvard DASH. [Link]

  • Gelderblom, W. C., Marasas, W. F., Lebepe-Mazur, S., Swanevelder, S., Vessey, C. J., & de la M Hall, P. (2001). Sphingolipid perturbations as mechanisms for fumonisin carcinogenesis. Cancer Letters, 170(1), 1-10. [Link]

  • Gelineau-van Waes, J. (2007). Fumonisin, Folate, and Neural Tube Defects. Creighton ResearchWorks. [Link]

  • Wang, D., Tose, N. V., Li, X., Gao, X., & Xu, Y. (2020). Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Journal of Clinical Laboratory Analysis, 34(11), e23479. [Link]

  • Marasas, W. F., Riley, R. T., Hendricks, K. A., Stevens, V. L., Sadler, T. W., Gelineau-van Waes, J., ... & Gelderblom, W. C. (2004). Maternal fumonisin exposure as a risk factor for neural tube defects. Journal of Toxicology: Toxin Reviews, 23(2-3), 237-253. [Link]

  • Hartl, M., Troppmair, N., & Zenz, A. (2023). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. Analytical Chemistry, 95(41), 15217-15225. [Link]

  • Merrill, A. H., Jr, van Echten, G., Wang, E., & Sandhoff, K. (1993). Fumonisin B1 inhibits sphingosine (sphinganine) N-acyltransferase and de novo sphingolipid biosynthesis in cultured neurons in situ. The Journal of Biological Chemistry, 268(36), 27299-27306. [Link]

  • Beker, G., Strube, P., & Ngezahayo, A. (2019). Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences. Metabolites, 9(9), 184. [Link]

  • Sullards, M. C., & Merrill, A. H., Jr. (2007). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry. LIPID MAPS. [Link]

  • ResearchGate. (2021). High-Throughput Analysis of Sphingosine 1-Phosphate, Sphinganine 1-Phosphate, and Lysophosphatidic Acid in Plasma Samples by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Bielawski, J., Szulc, Z. M., Hannun, Y. A., & Bielawska, A. (2010). UPLC-MS/MS method for analysis of sphingosine 1-phosphate in biological samples. Methods in Molecular Biology, 606, 213-225. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-LIP-2026-C20

Abstract

This application note details a high-resolution LC-MS/MS workflow for the extraction, separation, and quantification of C20 sphinganine (d20:0), an atypical sphingoid base. While C18-sphingosine (d18:1) and C18-sphinganine (d18:0) dominate the mammalian sphingolipidome, C20 variants accumulate under specific pathological conditions, notably Fumonisin B1 toxicity and certain neurodegenerative disorders. This protocol addresses the critical analytical challenges of isobaric interference and low physiological abundance, utilizing a reverse-phase C18 separation coupled with Triple Quadrupole (QQQ) mass spectrometry.

Biological Context & Analytical Challenges

The Significance of this compound

Sphingolipid de novo synthesis typically begins with the condensation of Serine and Palmitoyl-CoA (C16) by Serine Palmitoyltransferase (SPT) to form C18-sphinganine. However, SPT possesses substrate flexibility; it can utilize Stearoyl-CoA (C18) to generate C20-sphinganine (d20:0) .

Under normal homeostatic conditions, d20:0 levels are low. However, inhibition of Ceramide Synthases (CerS)—for example, by the mycotoxin Fumonisin B1 —causes a rapid accumulation of free sphingoid bases, often shifting the ratio of d20:0/d18:0. Accurate profiling of these atypical bases is essential for assessing SPT substrate specificity and CerS dysfunction.

Analytical Hurdles
  • Isobaric Interference: Without adequate chromatographic resolution, isotopic overlap from abundant C18 species can obscure trace C20 signals.

  • Solubility: Free sphingoid bases are amphipathic amines; improper pH during extraction leads to poor recovery into the organic phase.

  • Ionization: Electrospray ionization (ESI) competition requires efficient separation from phospholipids.

Experimental Workflow Overview

The following diagram outlines the critical path from biological sample to quantitative data.

LipidomicsWorkflow Sample Biological Sample (Plasma/Tissue) Spike Internal Standard Spike (d17:0 Sphinganine) Sample->Spike Normalization Extract Alkaline LLE Extraction (CHCl3/MeOH/KOH) Spike->Extract Phase Partitioning LC RP-HPLC Separation (C18 Column) Extract->LC Injection MS QQQ MS/MS (MRM Mode) LC->MS ESI+ Data Quantification & Ratio Analysis MS->Data Peak Integration

Figure 1: End-to-end workflow for targeted profiling of free sphingoid bases.

Protocol 1: Sample Preparation (Alkaline Liquid-Liquid Extraction)

Objective: Isolate free sphingoid bases. Note: Acid hydrolysis is omitted here to preserve the distinction between free bases and those incorporated into complex ceramides.

Reagents
  • Extraction Solvent: Chloroform:Methanol (2:1, v/v).

  • Alkaline Buffer: 0.1 M KOH in Methanol (or 2M Ammonium Hydroxide for milder conditions).

  • Internal Standard (ISTD): d17:0 Sphinganine (Avanti Polar Lipids), prepared at 1 µM in Methanol.

Step-by-Step Procedure
  • Sample Aliquoting: Transfer 100 µL of plasma or 10 mg of homogenized tissue (in PBS) to a borosilicate glass tube.

  • ISTD Spike: Add 10 µL of ISTD solution (10 pmol total). Crucial: Allow 10 min equilibration.

  • Monophase Formation: Add 1.5 mL Chloroform:Methanol (1:2). Vortex vigorously for 30s.

  • Base Addition: Add 100 µL of Alkaline Buffer.

    • Why? Sphingoid bases have a primary amine (pKa ~10). High pH ensures the amine is deprotonated (

      
      ), rendering the molecule neutral and hydrophobic, maximizing partitioning into the organic phase.
      
  • Phase Separation: Add 0.5 mL Chloroform and 0.5 mL Alkaline Water. Vortex and centrifuge at 3000 x g for 5 min.

  • Collection: Recover the lower organic phase (Chloroform layer) into a clean vial.

  • Re-extraction (Optional): Re-extract the upper phase with 1 mL Chloroform to maximize recovery.

  • Drying: Evaporate solvent under a stream of Nitrogen at 37°C.

  • Reconstitution: Dissolve residue in 100 µL of Initial Mobile Phase (60:40 A:B).

Protocol 2: LC-MS/MS Methodology

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495, Sciex 6500+, Thermo Altis). Mode: Positive Electrospray Ionization (ESI+).

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Rationale: C18 provides superior separation of chain lengths (d18 vs d20) compared to HILIC.

  • Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.2% Formic Acid.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.040Load/Desalt
1.040Isocratic Hold
5.0100Linear Ramp
8.0100Wash
8.140Re-equilibration
10.040Stop
MRM Transitions (Multiple Reaction Monitoring)

The following transitions monitor the precursor ion


 and the product ion resulting from water loss 

, which is the most sensitive transition for free bases.
AnalyteAbbr.Precursor (

)
Product (

)
Collision Energy (V)Retention Time (approx)
This compound d20:0 330.3 312.3 20 4.2 min
C18 Sphinganined18:0302.3284.3183.5 min
C18 Sphingosined18:1300.3282.3163.3 min
ISTD (d17 Sa) d17:0 288.3 270.3 18 3.1 min

Note: A secondary qualifier ion of m/z 60.0 (ethanolamine fragment) can be used for confirmation but is often less sensitive.

Pathway Logic & Data Interpretation

Understanding the origin of this compound is vital for interpreting the data. The diagram below illustrates the divergence in de novo synthesis.

SphingolipidSynthesis Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Serine->SPT Atypical Synthesis PalCoA Palmitoyl-CoA (C16) PalCoA->SPT SteCoA Stearoyl-CoA (C18) SteCoA->SPT Atypical Synthesis d18Sa C18-Sphinganine (d18:0) SPT->d18Sa d20Sa C20-Sphinganine (d20:0) SPT->d20Sa Atypical Synthesis CerS Ceramide Synthase (CerS) Cer Dihydroceramides CerS->Cer Catalysis Fumonisin Fumonisin B1 (Inhibitor) Fumonisin->CerS Blocks Fumonisin->d20Sa Causes Accumulation d18Sa->Cer Acylation d20Sa->Cer Acylation

Figure 2: De novo sphingolipid synthesis showing the divergence of C18 vs C20 bases and the block by Fumonisin.

Data Normalization

Quantification is performed using the Area Ratio method:



  • Self-Validation: The retention time of d20:0 must be consistently later than d18:0 due to the additional two carbons increasing hydrophobicity on the C18 column. If they co-elute, the gradient slope must be reduced.

References

  • LIPID MAPS® Lipidomics Gateway. Sphingolipids extraction protocol (LIPID MAPS). [Link]

  • Merrill, A. H., et al. (2005). Methods for detection and quantitation of sphingolipids by liquid chromatography-mass spectrometry.[2][3][4][5] Methods in Enzymology. [Link]

  • Riley, R. T., et al. (1993). Fumonisin toxicity and sphingolipid biosynthesis.[6][7][8][9] Journal of Lipid Research.[3] (Establishes Sa/So accumulation mechanism). [Link]

  • Sullards, M. C., et al. (2011). Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: "inside-out" sphingolipidomics. Methods in Enzymology. [Link]

Sources

Derivatization of C20 sphinganine for improved detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemical Derivatization of C20 Sphinganine for Enhanced Analytical Detection

Authored by: A Senior Application Scientist

Abstract

This compound, a long-chain sphingoid base, is a critical precursor in the de novo synthesis of complex sphingolipids.[1] Its structural similarity to the more common C18 sphinganine and its typically low endogenous concentrations present significant analytical challenges.[1][2] Direct detection of this compound via High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) is often hampered by poor ionization efficiency and the absence of a native chromophore or fluorophore.[2][3] Chemical derivatization provides a robust solution by covalently attaching a tag to the this compound molecule, thereby enhancing its physicochemical properties for sensitive and selective quantification. This guide details the rationale, methodologies, and validated protocols for the derivatization of this compound, tailored for researchers, scientists, and drug development professionals engaged in sphingolipidomics.

The Analytical Imperative for Derivatization

Sphingolipid metabolism is a complex network of interconnected pathways, and accurately quantifying individual species is crucial to understanding their roles in health and disease.[4] this compound is of particular interest as its synthesis involves specific enzymatic machinery, and its downstream metabolites may have unique biological functions.[1] However, its detection is non-trivial.

Core Challenges in this compound Analysis:

  • Low Ionization Efficiency: As a long-chain amino alcohol, sphinganine does not readily ionize under standard electrospray ionization (ESI) conditions, leading to poor sensitivity in MS-based methods.[2]

  • Lack of Spectroscopic Moieties: The molecule lacks a chromophore for UV-Vis absorption or a fluorophore for fluorescence detection, rendering it nearly invisible to common HPLC detectors.

  • Matrix Interference: In complex biological samples like plasma or tissue homogenates, co-extracting lipids and other molecules can suppress the analyte signal, complicating quantification.[5]

Chemical derivatization directly addresses these issues by modifying the primary amine group of the sphinganine backbone. This strategy can increase detection sensitivity by orders of magnitude, improve chromatographic separation, and facilitate structural confirmation.[6][7]

Strategic Workflow: From Biological Matrix to Derivatized Analyte

A successful analysis begins long before the derivatization reaction itself. The initial extraction of this compound from the biological matrix is a critical step that dictates the purity and recovery of the analyte.

G cluster_0 Sample Preparation cluster_1 Derivatization & Analysis s1 Biological Sample (e.g., Plasma, Tissue Homogenate) s2 Add Internal Standard (e.g., C17 Sphinganine) s1->s2 s3 Lipid Extraction (One-Phase Solvent System) s2->s3 s4 Centrifuge & Collect Supernatant s3->s4 s5 Dry Down Extract (Under Nitrogen Stream) s4->s5 d1 Reconstitute Dried Lipids s5->d1 Proceed to Derivatization d2 Add Derivatization Reagent & Buffer d1->d2 d3 Incubate (Specific Time & Temp) d2->d3 d4 Inject into LC System d3->d4

Figure 1. General experimental workflow for the analysis of this compound.

Protocol 1: General Lipid Extraction from Plasma

This protocol is optimized for the extraction of free sphingoid bases from plasma or serum. The use of an internal standard, such as C17 sphinganine, is essential for accurate quantification as it corrects for variability in extraction efficiency and derivatization yield.[8][9]

  • Sample Preparation: To 100 µL of plasma in a glass tube, add a known amount of internal standard (e.g., C17 sphinganine).

  • Solvent Addition: Add 2 mL of an isopropanol:ethyl acetate (15:85 v/v) mixture.[10]

  • Extraction: Vortex the tube vigorously for 30 seconds, then centrifuge at 3000 x g for 5 minutes.

  • Phase Collection: Carefully transfer the upper organic supernatant to a new clean glass tube.

  • Re-extraction: To the remaining lower phase and pellet, add 100 µL of 98% formic acid and another 2 mL of isopropanol:ethyl acetate (15:85 v/v). Vortex and centrifuge as before.[10]

  • Pooling: Combine the second supernatant with the first one.

  • Drying: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at 60 °C.[10]

  • Storage: The dried lipid extract can be stored at -20 °C until derivatization.

Derivatization for HPLC with Fluorescence Detection (HPLC-FLD)

Fluorescence detection offers exceptional sensitivity and is a powerful technique for quantifying low-abundance analytes. o-Phthalaldehyde (OPA) is a classic reagent that reacts with primary amines to yield intensely fluorescent products.[11]

Mechanism of OPA Derivatization

In an alkaline environment and in the presence of a thiol (e.g., 2-mercaptoethanol), OPA reacts with the primary amine of this compound to form a stable, highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[12]

G C20 This compound (Primary Amine) Product Fluorescent Isoindole Derivative C20->Product Reaction at pH ~10.5 OPA o-Phthalaldehyde (OPA) + Thiol (R-SH) OPA->Product HPLC HPLC Separation (Reversed-Phase) Product->HPLC FLD Fluorescence Detection (Ex: ~340 nm, Em: ~455 nm) HPLC->FLD

Figure 2. Workflow for OPA derivatization and subsequent HPLC-FLD analysis.

Protocol 2: OPA Derivatization of this compound

This protocol is adapted from established methods for sphingoid base analysis.[10][13]

  • Reagent Preparation: Prepare the OPA reagent by dissolving 5 mg of OPA in 95 µL of 100% ethanol. Add 5 µL of 2-mercaptoethanol. Add this mixture to 9.9 mL of a 3% boric acid solution, and adjust the final pH to 10.5 with potassium hydroxide (KOH).[10] This reagent should be prepared fresh.

  • Reconstitution: Reconstitute the dried lipid extract (from Protocol 1) in 50 µL of methanol.

  • Reaction: Add 50 µL of the freshly prepared OPA reagent to the reconstituted sample.

  • Incubation: Vortex briefly and incubate at room temperature for exactly 5 minutes. The timing is critical as the isoindole derivatives can be unstable over longer periods.[10][12]

  • Analysis: Immediately inject a defined volume (e.g., 20 µL) into the HPLC-FLD system.

ParameterValue/ConditionRationale & Notes
Reagent o-Phthalaldehyde (OPA) / 2-mercaptoethanolReacts with primary amines to form a fluorescent product.
Reaction pH 10.5The reaction is base-catalyzed and optimal at high pH.
Incubation Time 5 minutesBalances reaction completion with derivative stability. Prolonged incubation can lead to signal degradation.[12]
Excitation λ ~340 nmStandard excitation wavelength for OPA-amine adducts.[13]
Emission λ ~455 nmStandard emission wavelength for OPA-amine adducts.[13]
Detection Limit Low ng to high pg rangeMethod is highly sensitive, capable of detecting down to ~3.0 ng.[10]

Derivatization for LC-MS/MS Analysis

For ultimate selectivity and structural confirmation, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[5] Derivatization for MS aims to introduce a readily ionizable moiety, increasing signal intensity and producing predictable fragmentation patterns for Multiple Reaction Monitoring (MRM) assays.

Mechanism of AQC Derivatization

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a highly reactive reagent that tags primary amines to form exceptionally stable urea derivatives.[14] The resulting AQC-tagged this compound is not only fluorescent but also ionizes efficiently in positive ESI mode, making it ideal for LC-MS/MS.[15]

G C20 This compound (Primary Amine) Product Stable AQC-Urea Derivative C20->Product Reaction at pH 8.2-10.0 AQC 6-Aminoquinolyl-N- hydroxysuccinimidyl carbamate (AQC) AQC->Product LCMS UPLC-MS/MS Analysis (Positive ESI, MRM Mode) Product->LCMS

Figure 3. Workflow for AQC derivatization for sensitive LC-MS/MS analysis.

Protocol 3: AQC Derivatization of this compound

This protocol is based on the widely used AQC derivatization for amino acids, adapted for sphingoid bases.[14][16]

  • Reagent Preparation: Prepare the AQC reagent solution according to the manufacturer's instructions, typically by dissolving the reagent in acetonitrile.

  • Reconstitution & Buffering: Reconstitute the dried lipid extract (from Protocol 1) in 20 µL of a borate buffer (e.g., 200 mM, pH 8.8).

  • Reaction: Add 80 µL of the prepared AQC reagent solution. Vortex immediately.

  • Incubation: Heat the mixture at 55 °C for 10 minutes. This ensures complete reaction and formation of the stable derivative.

  • Analysis: The sample is now ready for direct injection into the LC-MS/MS system.

ParameterValue/ConditionRationale & Notes
Reagent 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Forms a highly stable derivative with excellent ionization efficiency.[14][15]
Reaction pH 8.2 - 10.0Optimal range for the reaction between AQC and primary amines.[14]
Incubation 55 °C for 10 minEnsures complete and rapid derivatization.
Ionization Mode Positive ESIThe AQC tag imparts a high proton affinity, leading to strong [M+H]+ ions.
Key Advantage Derivative StabilityAQC derivatives are much more stable than OPA derivatives, allowing for batch processing and analysis.[14]
Versatility Fluorescence & MSThe derivative can be detected by both fluorescence (Ex: 250 nm, Em: 395 nm) and mass spectrometry.[14][15]

Method Trustworthiness and Validation

Every protocol must be a self-validating system. The reliability of any quantification method hinges on proper validation.

  • Internal Standards: The use of a non-endogenous, structurally similar internal standard (e.g., C17 or C19 sphinganine, or stable isotope-labeled this compound) is non-negotiable for accurate quantification. It should be added at the very beginning of the sample preparation process to account for all subsequent variations.[3]

  • Calibration Curve: A calibration curve should be prepared using authentic this compound standards, subjected to the same extraction and derivatization procedure as the unknown samples. This accounts for any non-linearities in the derivatization or detection process.

  • Quality Controls (QCs): Low, medium, and high concentration QCs should be run alongside the samples to assess the accuracy and precision of the assay on a given day.[6]

Conclusion: Selecting the Appropriate Method

The choice of derivatization strategy for this compound depends on the available instrumentation and the specific requirements of the study.

  • For High Sensitivity & Throughput: OPA derivatization with HPLC-FLD is an excellent choice. It is cost-effective, extremely sensitive, and rapid. However, the analyst must be mindful of the derivative's limited stability.[10][12]

  • For Unambiguous Identification & Quantification: AQC derivatization with LC-MS/MS is the superior method. It provides structural confirmation through fragmentation analysis and benefits from the high stability of the derivative, making it ideal for complex studies and method validation.[15][17]

By implementing these detailed protocols, researchers can overcome the inherent analytical difficulties of this compound, enabling precise and reliable quantification to further elucidate the intricate world of sphingolipid biology.

References

  • Vertex AI Search Grounding API. (n.d.). Derivatization in Sample Preparation for LC‐MS Bioanalysis.
  • Auriga Research. (n.d.). ARBRO Does Amino Acid Analysis by Post-column Derivatization.
  • Masood, M. A., et al. (2015). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Analytical and Bioanalytical Chemistry.
  • ResearchGate. (n.d.). A Closer Examination of 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Amino Acid Derivatization in HPLC with Multiple Detection Modes.
  • ResearchGate. (n.d.). High-Throughput Analysis of Sphingosine 1-Phosphate, Sphinganine 1-Phosphate, and Lysophosphatidic Acid in Plasma Samples by Liquid Chromatography-Tandem Mass Spectrometry.
  • ResearchGate. (n.d.). Derivatization methods for LC-MS analysis of endogenous compounds.
  • Spassieva, E., et al. (2019). Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences. Toxics.
  • Burla, B., et al. (2018). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. Analytical Chemistry.
  • Sullards, C., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
  • Hellmuth, K., et al. (2021). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Molecules.
  • MDPI. (n.d.). Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review.
  • Pane, A., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. International Journal of Molecular Sciences.
  • Merrill Jr, A. H. (2021). Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies. Metabolites.
  • Han, X. (2016). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. John Wiley & Sons, Inc.
  • ResearchGate. (n.d.). Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry.
  • Mukherjee, S., et al. (2023). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers in Cell and Developmental Biology.
  • Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical Biochemistry.
  • ResearchGate. (n.d.). A general mechanism of ninhydrin derivatization using primary and secondary amines.
  • Diva-Portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
  • MDPI. (n.d.). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants.
  • PubMed. (n.d.). Application of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate derivatization for enhanced peptide mapping analysis of non-biological complex drug glatiramer acetate using liquid chromatography/electrospray ionization collision-induced dissociation high-resolution mass spectrometry.
  • Taylor & Francis Online. (2023). Mass Spectrometry Based on Chemical Derivatization Has Brought Novel Discoveries to Lipidomics: A Comprehensive Review.
  • Cai, Z., et al. (1996). Development of a new method for the analysis of sphinganine and sphingosine in urine and tissues. Carcinogenesis.
  • Sigma-Aldrich. (n.d.). Phthaldialdehyde OPA HPLC Derivatization Reagent.

Sources

Solid-phase extraction method for C20 sphinganine purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Enrichment of C20 Sphinganine (Eicosasphinganine) via Mixed-Mode Solid-Phase Extraction

Abstract & Scientific Rationale

This compound (d20:0), or eicosasphinganine, is a minor sphingoid base in mammalian systems, often overshadowed by the abundant C18 homolog (d18:0). While frequently used as an internal standard due to its low endogenous abundance, elevated levels of this compound are critical biomarkers in specific pathologies, including fumonisin toxicity and certain serine palmitoyltransferase (SPT) variants.

The Challenge: Purifying this compound presents a dual challenge:

  • Structural Similarity: It differs from the abundant C18 sphinganine by only two methylene units, making chromatographic resolution difficult without extensive gradients.

  • Matrix Interference: Biological matrices (plasma, tissue) are rich in neutral lipids (glycerides, cholesterol) and phospholipids (PC, PE) that suppress ionization in LC-MS/MS.

The Solution: This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) SPE . Unlike traditional Reverse Phase (C18) SPE, which relies solely on hydrophobicity, MCX exploits the basic amine group of sphinganine (pKa ~10.0). By locking the analyte onto the sorbent via ionic interaction, we can employ aggressive organic washes (100% Methanol) to strip away neutral interferences before eluting the target. This results in a cleaner extract and higher signal-to-noise ratio than liquid-liquid extraction (LLE) alone.

Workflow Visualization

The following diagram illustrates the logical flow from sample lysis to LC-MS/MS injection, highlighting the critical "Ionic Lock" step that differentiates this method.

SPE_Workflow cluster_SPE Mixed-Mode SPE (MCX) Sample Biological Sample (Plasma/Tissue) Lysis Lysis & Protein Precipitation (MeOH/CHCl3) Sample->Lysis Acidification Acidification (pH < 3) Protonate Amine (-NH3+) Lysis->Acidification Load LOAD Analyte binds via Ionic + Hydrophobic Acidification->Load Wash1 WASH 1: Aqueous Acid Removes salts/proteins Load->Wash1 Wash2 WASH 2: 100% MeOH CRITICAL: Removes neutral lipids Wash1->Wash2 Elute ELUTE: Basic Organic (5% NH4OH in MeOH) Breaks Ionic Bond Wash2->Elute Dry Evaporation & Reconstitution (Mobile Phase) Elute->Dry LCMS LC-MS/MS Analysis Target: m/z 330.3 > 60.1 Dry->LCMS

Figure 1: Mixed-Mode SPE workflow leveraging the basicity of this compound for selective enrichment.

Detailed Protocol

Reagents & Materials
  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg or 60 mg bed mass.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (NH4OH, 28-30%).

  • Internal Standard: C17 Sphinganine (d17:0) or C17 Sphingosine (d17:1).[1] Note: Do not use this compound as IS if it is your target analyte.

Sample Preparation
  • Plasma: Mix 100 µL plasma with 300 µL MeOH (containing 1% Formic Acid). Vortex 30s. Centrifuge at 14,000 x g for 10 min to precipitate proteins. Collect supernatant.

  • Tissue: Homogenize 10 mg tissue in 500 µL MeOH/Water (1:1). Extract lipids using Bligh-Dyer or simple MeOH precipitation.

  • Dilution (Critical): Dilute the supernatant with water to ensure the final organic content is < 30% and pH is < 3.0. Reason: High organic content during loading causes breakthrough; low pH ensures the amine is protonated (positively charged) to bind the cation exchange resin.

SPE Procedure (Step-by-Step)
StepSolvent / ActionMechanistic Purpose
1.[2][3] Condition 1 mL MeOHActivates hydrophobic ligands on the sorbent.
2. Equilibrate 1 mL Water (0.1% Formic Acid)Prepares ionic sites and matches sample pH.
3. Load Apply Pre-treated SampleRetention: this compound binds via both hydrophobic tails and positive amine charge (-NH3+).
4. Wash 1 1 mL 2% Formic Acid in WaterRemoves salts, proteins, and hydrophilic interferences.
5. Wash 2 1 mL 100% MethanolPurification: Elutes neutral lipids (cholesterol, glycerides) and acidic lipids. The target remains locked ionically.
6. Elute 1 mL 5% NH4OH in MethanolRelease: High pH deprotonates the amine (-NH2), breaking the ionic bond. MeOH solubilizes the hydrophobic tail.
Post-Extraction
  • Evaporate the eluate to dryness under Nitrogen at 35°C.

  • Reconstitute in 100 µL of Mobile Phase A:B (50:50) .

  • Vortex and transfer to LC vial with insert.

Analytical Validation (LC-MS/MS)

To distinguish this compound from its homologs, a Reverse Phase C18 method is recommended. C20 will elute after C18 sphinganine due to the longer carbon chain.

LC Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[4]

Gradient Table:

Time (min)% Mobile Phase BEvent
0.050Injection
1.050Isocratic Hold
5.0100Linear Gradient
7.0100Wash (Elution of C20)
7.150Re-equilibration

MS/MS Transitions (ESI Positive):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)
This compound (d20:0) 330.3 312.3 (Loss of H2O)20
330.360.1 (Ethanolamine)25
C18 Sphinganine (d18:0)302.3284.320
C17 Sphinganine (IS)288.3270.320

Troubleshooting & Optimization

  • Low Recovery:

    • Cause: Sample pH was too high during loading.

    • Fix: Ensure sample pH < 3 using Formic Acid. The amine must be charged to bind.

  • Breakthrough (Loss during Load):

    • Cause: Too much organic solvent in the load step.

    • Fix: Dilute the MeOH extract with water until MeOH is < 20-30%.

  • Ion Suppression:

    • Cause: Phospholipids eluting with analyte.[5][6]

    • Fix: Ensure the "Wash 2" step (100% MeOH) is performed. Only MCX allows this aggressive wash without losing the target.

References

  • Merrill, A. H., et al. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods, 36(2), 207-224.

  • LIPID MAPS Consortium. (2023). "Protocol for sphingolipidomic analyses via LC-MS/MS." Lipid Maps Protocols.

  • Shaner, R. L., et al. (2009). "Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers." Journal of Lipid Research, 50(8), 1696-1707.

  • Bligh, E. G., & Dyer, W. J. (1959). "A rapid method of total lipid extraction and purification." Canadian Journal of Biochemistry and Physiology, 37(8), 911-917.

Sources

Troubleshooting & Optimization

Improving C20 sphinganine extraction efficiency from complex samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of C20 sphinganine from complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoot common issues encountered during experimental workflows. The information presented here is grounded in established scientific principles and validated methodologies to ensure accuracy and reproducibility.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound extraction, providing concise answers and directing you to more detailed explanations within this guide.

Q1: Why is this compound used as an internal standard?

A: this compound is an ideal internal standard (IS) for the quantification of endogenous sphingoid bases like sphinganine (d18:0) and sphingosine (d18:1).[1] Because it is not naturally abundant in most mammalian samples, its addition in a known quantity allows for the accurate correction of analyte loss during sample preparation and variations in instrument response.[2] Its structural similarity to the target analytes ensures that it behaves similarly during extraction and ionization, a key principle for reliable quantification.

Q2: What are the most common methods for extracting sphingolipids?

A: The most prevalent methods are based on liquid-liquid extraction (LLE) techniques designed to partition lipids from aqueous cellular components. The two foundational methods are the Folch and Bligh & Dyer procedures, which utilize chloroform and methanol mixtures.[3][4] Variations of these methods, including single-phase extractions with different solvent ratios and temperatures, have also been developed to optimize the recovery of specific sphingolipid classes.[5][6]

Q3: I'm seeing very low recovery of my this compound internal standard. What are the likely causes?

A: Low recovery of this compound, and by extension your target analytes, can stem from several factors.[7] These include:

  • Incomplete Cell Lysis: Insufficient disruption of cell membranes will trap sphingolipids, preventing their interaction with the extraction solvent.

  • Inadequate Phase Separation: Poor separation of the organic and aqueous layers during LLE will result in the loss of lipids to the aqueous or protein interface.

  • Suboptimal Solvent-to-Sample Ratio: An insufficient volume of extraction solvent may not be adequate to fully solubilize all the lipids in the sample.[8]

  • Insufficient Mixing/Incubation Time: Short vortexing or shaking times may not allow for the complete partitioning of lipids into the organic phase.[7]

Refer to the Troubleshooting Guide for detailed solutions to these issues.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a significant challenge in sphingolipid analysis.[9][10] Strategies to mitigate these effects include:

  • Efficient Sample Cleanup: Incorporating a protein precipitation step and ensuring clean phase separation are crucial.

  • Chromatographic Separation: Optimizing your LC method to separate this compound from interfering phospholipids is highly effective.

  • Alkaline Methanolysis: This chemical treatment degrades interfering glycerophospholipids while leaving the amide bond of more complex sphingolipids intact, though it is not typically necessary for free sphinganine analysis.[5][6]

II. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems encountered during this compound extraction.

Problem 1: Low or Inconsistent Analyte Recovery

Low recovery is one of the most frequent issues, often indicated by a weak signal for the this compound internal standard.[7]

Potential Cause Explanation & Causality Recommended Solution
Incomplete Sample Homogenization/Cell Lysis Sphingolipids are integral components of cellular membranes. If tissues are not thoroughly homogenized or cells are not completely lysed, the extraction solvent cannot efficiently access and solubilize the target analytes.For tissues, use a mechanical homogenizer (e.g., bead beater, rotor-stator) to ensure complete disruption. For cultured cells, sonication on ice is an effective method to break open cell membranes.[5][11]
Inappropriate Extraction Solvent Composition The polarity of the extraction solvent is critical for selectively solubilizing lipids while precipitating proteins and other macromolecules. The classic chloroform/methanol (2:1, v/v) mixture is effective for a broad range of lipids.[4][5] Altering this ratio can impact the recovery of specific sphingolipid classes.For general sphingolipid extraction, adhere to validated Folch or Bligh & Dyer protocols.[3][4] A single-phase extraction using methanol/chloroform (2:1, v/v) has also been shown to be effective for plasma samples.[5][6]
Insufficient Mixing or Incubation Time The transfer of lipids from the aqueous/solid sample matrix to the organic solvent is a diffusion-dependent process. Inadequate mixing or short incubation times will result in an incomplete extraction.[7]After adding the extraction solvent, vortex the sample vigorously for at least 1-2 minutes. For challenging matrices, consider a longer incubation on a shaker at room temperature or a slightly elevated temperature (e.g., 37-48°C) to enhance extraction efficiency.[5][7]
Incorrect Phasing of the Extraction In biphasic LLE methods (e.g., Folch), the addition of an aqueous salt solution (e.g., 0.9% NaCl or KCl) is necessary to induce the separation of the organic and aqueous layers.[4] An incorrect volume or failure to add this solution will result in a single phase and poor separation from water-soluble contaminants.After the initial single-phase extraction, add 0.2 volumes of 0.9% NaCl or KCl to the total volume of the chloroform/methanol/sample mixture to induce phase separation. Centrifuge to clarify the layers.[4]
Problem 2: High Matrix Effects and Poor Data Quality

Matrix effects can lead to inaccurate quantification and poor reproducibility. The primary culprits in sphingolipid analysis are abundant phospholipids that can co-extract and interfere with ionization.

Potential Cause Explanation & Causality Recommended Solution
Protein Contamination Inefficient protein precipitation results in a "dirty" extract that can foul the LC column and mass spectrometer, leading to signal suppression and instrument downtime. The addition of a polar organic solvent like methanol or acetonitrile denatures and precipitates proteins.[12][13]Ensure a sufficient volume of organic solvent is used for protein precipitation (typically 3-5 times the sample volume).[13] After adding the solvent and vortexing, centrifuge at a high speed (e.g., >10,000 x g) to obtain a compact protein pellet.
Phospholipid Interference Glycerophospholipids, particularly phosphatidylcholines, are highly abundant in biological samples and can cause significant ion suppression.Consider a targeted phospholipid removal strategy. While alkaline methanolysis is effective, it can be harsh.[5][6] For many applications, optimizing the chromatographic separation to resolve sphinganine from the bulk of the phospholipids is a more practical approach.[5]
Contamination from Labware Plasticizers and other contaminants can leach from plastic tubes and tips, especially when using organic solvents, leading to extraneous peaks and ion suppression.[4]Whenever possible, use glass test tubes with Teflon-lined caps for all extraction steps involving organic solvents.[4][11] If plasticware must be used, ensure it is certified as solvent-resistant.

III. Detailed Experimental Protocols

These protocols provide a starting point for the extraction of this compound and other sphingoid bases from common biological matrices. Note: Always optimize protocols for your specific sample type and analytical instrumentation.

Protocol 1: Modified Bligh & Dyer Extraction for Tissues[3][4]

This protocol is suitable for the extraction of sphingolipids from solid tissues.

Bligh_Dyer_Workflow start 1. Homogenize Tissue add_is 2. Add this compound IS start->add_is ~10-20 mg tissue add_solvents 3. Add Chloroform:Methanol (1:2) add_is->add_solvents vortex_incubate 4. Vortex & Incubate add_solvents->vortex_incubate Creates single phase phase_separation 5. Add Chloroform & Water vortex_incubate->phase_separation Induces phase separation centrifuge 6. Centrifuge phase_separation->centrifuge collect_organic 7. Collect Lower Organic Layer centrifuge->collect_organic dry_down 8. Dry Under Nitrogen collect_organic->dry_down reconstitute 9. Reconstitute for LC-MS dry_down->reconstitute end Analysis reconstitute->end

Caption: Workflow for Bligh & Dyer tissue extraction.

Methodology:

  • Weigh approximately 10-20 mg of frozen tissue into a homogenizer tube.

  • Add a known amount of this compound internal standard.

  • Add 3.75 mL of chloroform:methanol (1:2, v/v) and homogenize thoroughly.[4]

  • Transfer the homogenate to a glass tube. Add 1.25 mL of chloroform and mix.[4]

  • Add 1.25 mL of water and mix. This will create a biphasic system.[4]

  • Centrifuge at 2,000-3,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase using a glass pipette.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid film in an appropriate solvent for your LC-MS/MS analysis (e.g., methanol).

Protocol 2: Single-Phase Extraction for Plasma/Serum[5]

This protocol is a simplified method suitable for biofluids.

Plasma_Extraction_Workflow start 1. Aliquot Plasma/Serum add_is 2. Add this compound IS start->add_is 25-50 µL add_solvent 3. Add Methanol:Chloroform (2:1) add_is->add_solvent vortex_incubate 4. Vortex & Incubate add_solvent->vortex_incubate Precipitates protein centrifuge 5. Centrifuge to Pellet Protein vortex_incubate->centrifuge 1h @ 38°C recommended collect_supernatant 6. Collect Supernatant centrifuge->collect_supernatant >10,000 x g dry_down 7. Dry Under Nitrogen collect_supernatant->dry_down reconstitute 8. Reconstitute for LC-MS dry_down->reconstitute end Analysis reconstitute->end

Caption: Workflow for single-phase plasma extraction.

Methodology:

  • Pipette 25-50 µL of plasma or serum into a glass tube.

  • Add a known amount of this compound internal standard.

  • Add 850 µL of a methanol:chloroform solution (2:1, v/v).[5]

  • Vortex vigorously for 1-2 minutes. For optimal recovery, incubate at 38°C for 1 hour with shaking.[5][6]

  • Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes to pellet the precipitated proteins.[5]

  • Transfer the clear supernatant to a new glass tube.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid film in an appropriate solvent for your LC-MS/MS analysis.

IV. References

  • Rapid determination of sphinganine and sphingosine in urine by high performance liquid chromatography using monolithic column. (2015). ResearchGate. [Link]

  • Bhattacharya, S., et al. (2024). Optimized Lipidomics Extraction of Sphingosine and Sphinganine from Optic Nerve for Signaling Studies. Methods in Molecular Biology. [Link]

  • Pianca, N., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. International Journal of Molecular Sciences. [Link]

  • Cai, Z., et al. (2007). Development of a new method for the analysis of sphinganine and sphingosine in urine and tissues. Journal of Chromatography B. [Link]

  • Pianca, N., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. AIR Unimi. [Link]

  • Comparison of different methods for sphingolipid extraction. ResearchGate. [Link]

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. [Link]

  • Al-Soud, M., et al. (2019). Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences. Molecules. [Link]

  • Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. (2002). ResearchGate. [Link]

  • What could explain poor extraction of sphingolipids from red blood cells? (2018). ResearchGate. [Link]

  • SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. PubMed Central. [Link]

  • Is there a better protocol to extract sphingolipids? (2015). ResearchGate. [Link]

  • Extraction efficiency of sphingolipid and LCB profiles from various... ResearchGate. [Link]

  • A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. National Institutes of Health. [Link]

  • Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. PubMed Central. [Link]

  • Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids. PubMed Central. [Link]

  • A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. (2022). PubMed. [Link]

  • Purification and partial characterization of sphingomyelin from human plasma. ScienceDirect. [Link]

  • Protein Precipitation Method. Phenomenex. [Link]

  • Efficient protein removal is achieved by mixing the bio-fluid sample... Agilent. [Link]

  • Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. (2016). Frontiers in Microbiology. [Link]

  • Why Is Your SPE Recovery So Low? ALWSCI. [Link]

  • Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. MDPI. [Link]

  • Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. ResearchGate. [Link]

  • The Stability of Anthocyanins and Their Derivatives through Clay Minerals: Revising the Current Literature. MDPI. [Link]

  • Comparison of protein precipitation and protein... ResearchGate. [Link]

  • Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. National Institutes of Health. [Link]

  • LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples. ResearchGate. [Link]

  • Metabolomic analysis, extraction, purification and stability of the anthocyanins from colored potatoes. PubMed Central. [Link]

  • Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). ResearchGate. [Link]

Sources

Resolving isomeric interferences in C20 sphinganine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting & Method Development Guide

Role: Senior Application Scientist Subject: Resolving Isomeric Interferences in C20 Sphinganine (d20:0) Analysis Last Updated: February 1, 2026[1][2][3]

Executive Summary: The "M+2" Problem

In sphingolipidomics, the quantification of This compound (d20:0) is frequently compromised by its structural analog, C20 sphingosine (d20:1) . While these molecules differ by only 2 Daltons, the natural isotopic abundance of Carbon-13 creates a critical interference.

The M+2 isotope of C20 sphingosine (d20:1) has virtually the same mass-to-charge ratio (


) as the monoisotopic peak of this compound (d20:0). Since d20:1 is often present at much higher biological concentrations than d20:0, this isotopic "spillover" can lead to massive false positives if the two are not chromatographically resolved.

This guide provides the protocols to physically separate these species and tune your Mass Spectrometer (MS) to reject interferences.

Diagnostic Workflow

Before altering your method, use this logic tree to identify the source of your interference.

TroubleshootingLogic Start Start: High d20:0 Signal Detected CheckRT Check Retention Time (RT) of d20:0 vs d20:1 Start->CheckRT Coelution Peaks Co-elute (< 0.1 min diff) CheckRT->Coelution Yes Separated Peaks Separated (> 0.2 min diff) CheckRT->Separated No GradientFix Action: Optimize LC Gradient (See Module 1) Coelution->GradientFix IsotopeCheck Calculate Theoretical Isotope Contribution Separated->IsotopeCheck TransitionFix Action: Verify MRM Transitions (See Module 2) IsotopeCheck->TransitionFix Signal matches d20:1 isotope % MatrixFix Action: Check Extraction Protocol (See Module 3) IsotopeCheck->MatrixFix Signal > isotope %

Figure 1: Diagnostic logic tree for identifying isomeric interference sources in sphingolipid analysis.

Module 1: Chromatographic Resolution (The "Front End" Fix)

Q: My d20:0 and d20:1 peaks are merging. How do I separate them?

A: You must exploit the hydrophobicity difference created by the single double bond in sphingosine. The saturated chain of sphinganine (d20:0) interacts more strongly with C18 stationary phases than the unsaturated sphingosine (d20:1), typically resulting in d20:0 eluting after d20:1.

Optimized LC Protocol:

ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (2.1 x 50mm, 1.8 µm) or Waters BEH C18High surface area and end-capping are required to reduce peak tailing of amine-containing lipids.
Mobile Phase A Water + 0.2% Formic Acid + 2 mM Ammonium FormateFormic acid ensures protonation (

); Ammonium formate reduces adduct formation (e.g.,

).
Mobile Phase B Methanol + 0.2% Formic Acid + 1 mM Ammonium FormateMethanol provides better selectivity for sphingoid bases than Acetonitrile.
Flow Rate 0.4 mL/minHigher flow improves peak sharpness on UHPLC systems.
Column Temp 40°CElevated temperature reduces backpressure and improves mass transfer.

Gradient Table (Critical for Separation): Note: A shallow gradient slope is required between 3-5 minutes to separate the critical pair.

Time (min)% BEvent
0.0070Initial loading
2.0080Rapid ramp to elution zone
4.50 85 Shallow gradient (The "Separation Window")
6.00100Wash
8.00100Hold
8.1070Re-equilibration

Validation Step: Inject a neat standard mix of d20:0 and d20:1. You should observe baseline separation (Resolution


). If d20:1 elutes at 3.2 min, d20:0 should elute at ~3.4 min [1, 2].
Module 2: Mass Spectrometry Tuning (The "Back End" Fix)

Q: I see a signal in the d20:0 channel even when I inject pure d20:1. Is my standard contaminated?

A: Likely not. You are detecting the M+2 isotope of d20:1.

  • d20:1 (Sphingosine) Monoisotopic Mass: 327.3 Da

    
    
    
    
    
  • d20:0 (Sphinganine) Monoisotopic Mass: 329.3 Da

    
    
    
    
    
  • d20:1 (Sphingosine) M+2 Isotope:

    
    
    

Because the M+2 isotope of d20:1 has the same mass (within 0.01 Da) as the d20:0 precursor, a low-resolution Triple Quadrupole (QQQ) cannot distinguish them. You rely entirely on the chromatography from Module 1.

MRM Transition Table:

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Notes
Sphingosine (d20:1) 328.3292.320Water loss (

)
Sphingosine (d20:1) 328.360.125Ethanolamine fragment (Specific)
Sphinganine (d20:0) 330.3312.320Water loss (

)
Sphinganine (d20:0) 330.360.125Ethanolamine fragment (Specific)

Technique Tip: Avoid using the


 266 product ion for C20 species. The 

266 fragment is characteristic of the C18 sphingoid backbone (d18:0), not C20. For C20, the backbone fragment shifts accordingly, but the headgroup (

60.1) remains constant [5].
Module 3: Sample Preparation (The "Matrix" Fix)

Q: My results show high variability. Could the extraction be causing interferences?

A: Yes. Incomplete removal of phospholipids can cause ion suppression, and harsh conditions can induce hydrolysis of ceramides into free sphinganine (artificial elevation).

Recommended Protocol: Modified Single-Phase Extraction Why? Traditional Folch/Bligh-Dyer methods can be cumbersome.[2] A single-phase extraction ensures protein precipitation while keeping sphingoid bases soluble [3, 4].

  • Aliquot: 50 µL Plasma/Tissue Homogenate.

  • Spike: 10 µL Internal Standard (d17:0 Sphinganine).

  • Extract: Add 350 µL Methanol/Chloroform (2:1 v/v) .

    • Critical: Do not use acid in this step if you plan to analyze Sphingosine-1-Phosphate (S1P) in the same run, as acid promotes S1P degradation.

  • Incubate: 37°C for 1 hour (improves recovery from protein binding sites).

  • Precipitate: Centrifuge at 20,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to LC vial. Inject directly or dilute 1:1 with Mobile Phase A to match initial gradient conditions.

References
  • Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.[4][5] Methods, 36(2), 207-224. Link

  • Sullards, M. C., et al. (2011).[1][6] Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS).[1][6][7] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 838-853.[1] Link

  • LIPID MAPS® Consortium. (2023). Protocol for sphingolipidomic analyses via LC-MS/MS.[1][2][8][4][9][5][6][10][11]Link

  • Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 50(8), 1696-1707. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Refer to Section III.B for Selectivity and Specificity regarding isotopic interference). Link

Sources

Method validation for C20 sphinganine quantification in serum

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Validation for C20 Sphinganine (d20:0) in Serum via LC-MS/MS Doc ID: TS-LIPID-2026-C20 Status: Verified | Last Updated: February 2026

Introduction: The Analyst's Perspective

Welcome. If you are accessing this guide, you are likely investigating non-canonical sphingolipid metabolism, possibly in the context of Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) or serine palmitoyltransferase (SPT) gain-of-function variants.

Why this assay is difficult: Quantifying this compound (d20:0) is distinct from standard C18 sphingolipid profiling.

  • Low Abundance: In healthy serum, d20:0 exists at trace levels compared to the dominant d18:0 (sphinganine) and d18:1 (sphingosine).

  • Isobaric Interference: You must chromatographically resolve d20:0 from potential isotopes of unsaturated C20 species or other lipid artifacts.

  • Matrix Binding: Sphingoid bases bind avidly to serum albumin, requiring aggressive extraction techniques.

This guide moves beyond generic protocols to provide a validated, causal framework for your experiments.

Module 1: Experimental Workflow & Sample Preparation

Q: Should I measure "Free" or "Total" this compound?

Recommendation: Measure Total this compound for clinical relevance.

  • Reasoning: In serum, >90% of sphingoid bases are N-acylated (ceramides) or glycosylated. Measuring only the "free" base often results in levels below the Lower Limit of Quantification (LLOQ) and misses the total body burden of the accumulated lipid.

  • Protocol Requirement: You must perform an Acid Hydrolysis step to liberate the sphingoid base from the complex lipid backbone before extraction.

Visual Workflow: Serum to Vial

G Start 100 µL Serum Sample IS Add Internal Standard (d7-Sphinganine) Start->IS Hydrolysis Acid Hydrolysis (1N HCl in MeOH, 65°C, 1h) IS->Hydrolysis Liberates bases Alkalization Alkalization (Add KOH/NaOH to pH > 10) Hydrolysis->Alkalization Neutralize acid Extraction Liquid-Liquid Extraction (Chloroform or MTBE) Alkalization->Extraction Phase separation Dry Evaporate to Dryness (N2 stream) Extraction->Dry Organic phase Recon Reconstitution (MeOH:Water 80:20 + 0.1% FA) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Optimized workflow for Total this compound quantification including critical hydrolysis step.

Detailed Protocol Steps
  • Spiking: Aliquot 100 µL serum. Add 10 µL Internal Standard (IS) solution (d7-sphinganine, 200 nM).

  • Hydrolysis: Add 500 µL of methanolic HCl (1N). Incubate at 65°C for 1 hour .

    • Why: This cleaves the amide bond of ceramides and the glycosidic bond of glycosphingolipids.

  • Alkalization: Add 100 µL of 10N KOH (or NaOH) to ensure pH > 10.

    • Critical: Sphingoid bases are amines. At acidic pH, they are protonated (

      
      ) and water-soluble. You must deprotonate them to extract them into the organic phase.
      
  • Extraction: Add 1 mL Chloroform or MTBE. Vortex vigorously (10 min). Centrifuge (3000 x g, 5 min).

  • Recovery: Transfer the organic (lower for Chloroform, upper for MTBE) layer to a fresh glass vial.

  • Reconstitution: Evaporate under nitrogen. Reconstitute in 100 µL Mobile Phase Initial Conditions (e.g., 80% MeOH).

Module 2: LC-MS/MS Optimization

Q: What are the optimal MRM transitions for this compound?

Unlike peptides, sphingolipids do not produce rich fragmentation spectra. The dominant fragmentation pathway is water loss or cleavage of the C2-C3 bond.

Instrument Parameters (Example: Triple Quadrupole)

  • Ionization: ESI Positive Mode

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

    • Note: C8 can be used, but C18 provides better separation from interferences.

Table 1: MRM Transition Table

AnalytePrecursor Ion (

)
Product Ion (

)
TypeCollision Energy (V)
This compound 330.3 312.3 Quantifier20-25
This compound330.360.1Qualifier15-20
C18 Sphinganine (Ref)302.3284.3Reference20-25
d7-Sphinganine (IS) 309.3 291.3 Internal Std20-25
  • Logic: The transition 330.3

    
     312.3 represents the loss of water (
    
    
    
    ). This is the most abundant ion for saturated sphingoid bases. The 60.1 fragment corresponds to the ethanolamine backbone but often has high background noise.
Q: How do I separate this compound from C20 Sphingosine?

C20 Sphingosine (d20:1) has a precursor of m/z 328.3. While the masses differ by 2 Da, the M+2 isotope of C20 Sphingosine contributes to the this compound channel (330.3).

  • Solution: Chromatographic separation is mandatory.

  • Gradient: Use a shallow gradient of Methanol/Water with 0.1% Formic Acid + 5mM Ammonium Formate.

    • Sphinganine (saturated) elutes after Sphingosine (unsaturated) on a C18 column.

Module 3: Validation Metrics (FDA/EMA Compliance)

To validate this method for regulatory submission (IND/NDA), you must adhere to FDA Bioanalytical Method Validation Guidance (2018) or ICH M10 .

Table 2: Acceptance Criteria

ParameterCriterionExperimental Check
Linearity

6-8 non-zero standards.
Accuracy ±15% (±20% at LLOQ)5 replicates at Low, Med, High QC.
Precision (CV) <15% (<20% at LLOQ)Intra-day and Inter-day assessment.[1][2]
Recovery Consistent across rangeCompare extracted QC vs. unextracted std.
Matrix Effect IS-normalized Factor ~ 1.0Compare post-extraction spike vs. neat solution.
Carryover <20% of LLOQ signalInject blank after ULOQ.

Module 4: Troubleshooting FAQ

Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected Signal Low Sensitivity Problem->Signal Peak Poor Peak Shape Problem->Peak Linearity Non-Linear Curve Problem->Linearity Sig1 Check pH > 10 during extraction Signal->Sig1 Sig2 Check Phospholipid Suppression Signal->Sig2 Peak1 Solvent Mismatch? Match recon to mobile phase Peak->Peak1 Peak2 Column Overload? Reduce injection vol Peak->Peak2 Lin1 Dimer Formation? Check [2M+H]+ Linearity->Lin1 Lin2 Weighting Factor? Use 1/x^2 Linearity->Lin2

Caption: Decision tree for diagnosing common LC-MS/MS failures in lipid quantification.

Q: I see high background in my blanks. Why?

A: Carryover is notorious with lipids.

  • Needle Wash: Ensure your autosampler wash contains a strong organic solvent (e.g., Isopropanol:Acetonitrile:Acetone 1:1:1). Pure methanol is often insufficient to strip lipids from the needle.

  • Column Ghosting: Run a "sawtooth" gradient wash (99% B to 10% B rapid cycling) at the end of every run.

Q: My internal standard (d7-sphinganine) recovery is varying wildy.

A: This usually indicates inconsistent pH during extraction.

  • The Fix: When adding the base (KOH/NaOH) for the hydrolysis/extraction step, ensure the sample is mixed immediately. If the pH is not consistently >10 across all samples, the protonation state of the amine group will vary, leading to variable partition into the organic phase.

Q: Can I use C17-sphinganine as an Internal Standard instead of the deuterated one?

A: Only if necessary.

  • Risk: C17-sphinganine is a naturally occurring (odd-chain) lipid, though rare. In metabolic disorders (like HSAN1), odd-chain lipid metabolism might be perturbed, meaning your "blank" serum could contain endogenous C17-sphinganine, invalidating it as an IS.

  • Best Practice: Always use a stable isotope labeled analog (e.g., d7-sphinganine or d7-sphingosine) which does not exist in nature.

References

  • US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods, 36(2), 207-224. (Foundational text on Sphingolipid MS transitions).
  • Penno, A., et al. (2010).[4] Hereditary sensory neuropathy type 1 is caused by the accumulation of two neurotoxic sphingolipid metabolites. Journal of Biological Chemistry, 285(15), 11178-11187. (Establishes the clinical relevance of non-canonical sphingoid bases).

Sources

Impact of different derivatization reagents on C20 sphinganine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of C20 sphinganine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of sphingolipid analysis, with a specific focus on the critical step of chemical derivatization. Here, we provide in-depth answers to common questions, troubleshooting guides for frequent experimental hurdles, and detailed protocols to enhance the accuracy and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is derivatization often necessary for analyzing this compound?

A1: this compound, a long-chain sphingoid base, presents two primary analytical challenges that derivatization effectively overcomes:

  • Poor Chromatographic Retention: Sphinganine is a polar molecule. In reversed-phase liquid chromatography (RPLC), it may exhibit poor retention and peak shape, often eluting near the solvent front with other polar interferences. Derivatization increases its hydrophobicity, leading to better retention and separation from matrix components.

  • Lack of a Strong Chromophore/Fluorophore: Sphinganine does not possess a native chromophore or fluorophore, making it invisible to UV or fluorescence detectors, which are common in HPLC systems.[1] Derivatization reagents attach a chemical tag to the primary amine of sphinganine, rendering it highly detectable.

  • Improved Ionization for Mass Spectrometry (MS): While not always mandatory for MS, derivatization can significantly enhance ionization efficiency in electrospray ionization (ESI), leading to improved sensitivity and lower detection limits.[2][3] This is particularly crucial when analyzing low-abundance species in complex biological matrices.[4]

Q2: What are the most common derivatization reagents for this compound analysis?

A2: The most widely used reagents target the primary amine group of the sphinganine backbone. The choice depends heavily on the intended detection method (Fluorescence vs. Mass Spectrometry) and specific experimental needs. The three most common are:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives.[1] It is a classic and cost-effective choice for HPLC with fluorescence detection (HPLC-FLD).[5]

  • Naphthalene-2,3-dicarboxaldehyde (NDA): Functions similarly to OPA but reacts with primary amines in the presence of a cyanide ion (CN⁻) to form a 1-cyano-2-alkyl-benz[f]isoindole (CBI) derivative.[6] NDA derivatives are generally more stable and offer enhanced sensitivity compared to their OPA counterparts.[6][7]

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): This reagent reacts with both primary and secondary amines to form stable, fluorescent urea derivatives.[8] It is well-regarded for its robust and stable products, making it suitable for complex analyses and automation.[8]

Q3: How do I choose the right derivatization reagent for my specific application (e.g., HPLC-FLD vs. LC-MS)?

A3: This is a critical decision that impacts your entire workflow. The following flowchart provides a general decision-making framework, followed by a detailed comparison table.

G start What is your primary detection method? hplc_fld HPLC with Fluorescence Detection (FLD) start->hplc_fld Fluorescence lc_ms LC-MS / MS start->lc_ms Mass Spec sub_hplc Is maximum stability critical for your assay? hplc_fld->sub_hplc sub_lcms Is enhancing ionization your main goal? lc_ms->sub_lcms opa Use o-Phthalaldehyde (OPA) + Thiol sub_hplc->opa No, speed and cost are priorities. nda Use Naphthalene-2,3- dicarboxaldehyde (NDA) + CN- sub_hplc->nda Yes, stability is key. aqc Use 6-aminoquinolyl-N- hydroxysuccinimidyl carbamate (AQC) sub_lcms->aqc Yes, for low abundance analytes. no_deriv Consider analysis without derivatization first. Optimize MS parameters. sub_lcms->no_deriv No, signal is sufficient. G start Troubleshooting: Low or No Signal extraction Problem: Poor Analyte Recovery start->extraction reagent_prep Problem: Reagent Degradation/ Incorrect Preparation start->reagent_prep reaction_cond Problem: Suboptimal Derivatization Conditions start->reaction_cond instrument Problem: Instrument/Detection Settings Incorrect start->instrument sol_extraction Solution: - Verify lipid extraction protocol. - Use appropriate internal standards (e.g., C17-sphinganine) to track recovery. - Ensure complete solvent evaporation before derivatization. extraction->sol_extraction sol_reagent Solution: - Prepare derivatization reagents fresh. - OPA/thiol reagents are particularly labile. - Protect reagents from light and store at recommended temperatures. reagent_prep->sol_reagent sol_reaction Solution: - Check pH of the reaction buffer (typically alkaline, pH 9-10.5). - Optimize reaction time and temperature. - Ensure no quenching agents are present in the sample. reaction_cond->sol_reaction sol_instrument Solution: - Confirm correct λex/λem wavelengths for the specific derivative. - For MS, check ionization source parameters. - Ensure column is not clogged and mobile phase composition is correct. instrument->sol_instrument

Caption: Troubleshooting flowchart for low or no signal issues.

Q5: My derivative peaks are unstable and their area decreases over time in the autosampler. How can I improve stability?

A5: Derivative instability is the most significant drawback of OPA derivatization. [9][10]* For OPA Derivatives: The choice of thiol is critical. While 2-mercaptoethanol is common, using 3-mercaptopropionic acid (MPA) or N-acetyl-L-cysteine (NAC) can form significantly more stable fluorescent adducts. [11][12]Additionally, ensure the mole ratio of the OPA/thiol reagent to the analyte is optimized, as excess reagent can sometimes promote degradation. [9]* General Strategies:

  • Switch to NDA or AQC: If instability remains a persistent issue, the most effective solution is to switch to a reagent known for producing more stable derivatives, such as NDA or AQC. [6][8] * Control Temperature: Keep the autosampler temperature low (e.g., 4°C) to slow the degradation rate.
  • Minimize Time to Injection: Program your sequence to derivatize samples just before injection or in a consistent, timed manner to ensure that degradation is uniform across all samples and standards.
Q6: I'm observing multiple unexpected peaks in my chromatogram. What could be the source?

A6: Extraneous peaks can arise from several sources:

  • Reagent Artifacts: The derivatization reagent itself or its byproducts can cause large, early-eluting peaks. This is common with OPA. [12]Optimize your chromatography to ensure these peaks are well-resolved from your analyte of interest.

  • Sample Matrix Interferences: Biological samples are complex. Other primary amines (e.g., amino acids, other lipids) in your extract will also be derivatized. [13]Ensure your sample cleanup is sufficient to remove these interferences. A robust chromatographic gradient is essential for separation.

  • Side Reactions: For some analytes, particularly those with a -CH₂-NH₂ moiety, OPA can form more than one derivative product, leading to split or multiple peaks. [12]* Contamination: Glassware that is not properly cleaned can introduce contaminants. Ensure all vials and equipment are thoroughly cleaned, and consider silanizing glassware to prevent adsorption of analytes. [14]

Part 3: Experimental Protocols & Workflows

General Experimental Workflow

The analysis of this compound typically follows these key steps. Proper execution of each step is critical for success.

Caption: General workflow for this compound analysis.

Protocol 1: OPA Derivatization for HPLC-FLD

This protocol is a general guideline and should be optimized for your specific instrumentation and sample type.

  • Reagent Preparation:

    • Boric Acid Buffer (0.4 M, pH 10.5): Dissolve 2.47 g of boric acid in 90 mL of water. Adjust pH to 10.5 with KOH. Bring the final volume to 100 mL.

    • OPA Reagent Solution: Prepare fresh daily. Dissolve 10 mg of OPA in 100 µL of ethanol. Add 10 µL of 2-mercaptoethanol. Mix well and add 9.9 mL of the boric acid buffer. [1]2. Derivatization Procedure:

    • To your dried lipid extract, add 100 µL of methanol to redissolve.

    • Add 100 µL of the OPA reagent solution.

    • Vortex briefly and incubate at room temperature for exactly 5 minutes, protected from light. [1] * Add 800 µL of mobile phase (e.g., Methanol:5 mM Potassium Phosphate Buffer pH 7.0, 90:10 v/v) to stop the reaction and dilute the sample. [1] * Filter the sample (0.22 µm) into an HPLC vial.

  • HPLC Analysis:

    • Inject immediately onto a C18 reversed-phase column.

    • Use an isocratic or gradient elution with a mobile phase similar to the dilution solvent.

    • Set fluorescence detector to λex = 340 nm and λem = 455 nm . [1]

Protocol 2: NDA Derivatization for HPLC-FLD

This protocol involves cyanide, a highly toxic substance. All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

  • Reagent Preparation:

    • Borate Buffer (50 mM, pH 9.5): Prepare as described for OPA, adjusting the final pH.

    • NDA Solution (6 mM): Dissolve 10 mg of NDA in 10 mL of methanol.

    • Sodium Cyanide (NaCN) Solution (10 mM): Dissolve 4.9 mg of NaCN in 10 mL of water.

  • Derivatization Procedure:

    • Redissolve the dried lipid extract in 50 µL of methanol.

    • Add 50 µL of borate buffer.

    • Add 50 µL of NaCN solution.

    • Add 50 µL of NDA solution to initiate the reaction.

    • Vortex and incubate at room temperature for 15 minutes, protected from light.

  • HPLC Analysis:

    • Inject onto a C18 reversed-phase column.

    • Use a mobile phase such as 90% acetonitrile. [6] * Set fluorescence detector to λex = 252 nm and λem = 483 nm . [6]

References

  • Lester, R. L., & Dickson, R. C. (2001). High-performance Liquid Chromatography Analysis of Molecular Species of Sphingolipid-Related Long Chain Bases and Long Chain Base Phosphates in Saccharomyces Cerevisiae After Derivatization With 6-aminoquinolyl-N-hydroxysuccinimidyl Carbamate. Analytical Biochemistry, 298(2), 283-92. [Link]

  • Dickson, R. C. (2003). Quantification of Sphingosine and Sphinganine from Crude Lipid Extracts by HPLC Electrospray Ionization Tandem Mass Spectrometry. Journal of Lipid Research, 44, 2209–2216. [Link]

  • Fink, J., Schumacher, F., Schlegel, J., Stenzel, P., Wigger, D., Sauer, M., Kleuser, B., & Seibel, J. (2021). Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis. Organic & Biomolecular Chemistry, 19(10), 2203-2212. [Link]

  • Basran, K., & Luedtke, N. W. (2020). A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells. Journal of the American Chemical Society. [Link]

  • Johnson, S. B., & Brown, R. E. (1998). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 299-305. [Link]

  • Roda, G., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. International Journal of Molecular Sciences, 23(10), 5697. [Link]

  • Molnár-Perl, I. (2001). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. Journal of Chromatography A, 907(1-2), 1-32. [Link]

  • ResearchGate. (n.d.). HPLC analysis of ortho -phthalaldehyde (OPA)-derivatized free long-chain sphingoid base (LCB) standards. [Link]

  • Merrill, A. H., Jr, Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Sphingolipidomics: methods for the comprehensive analysis of sphingolipids. Methods in enzymology, 400, 415–451. [Link]

  • Roda, G., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. AIR Unimi. [Link]

  • Kim, H. J., et al. (2003). Comparative study of naphthalene-2,3-dicarboxaldehyde and o-phthalaldehyde fluorogenic reagents for chromatographic detection of sphingoid bases. Archives of Pharmacal Research, 26(7), 585-90. [Link]

  • Liebisch, G., et al. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 44(11), 2209-16. [Link]

  • Liebisch, G., et al. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 44(11), 2209-16. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (n.d.). Stability of OPA-ET/amino acid derivatives within 19 h. [Link]

  • Molnár-Perl, I. (2005). Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. Journal of Chromatography A, 1073(1-2), 27-43. [Link]

  • Molnár-Perl, I. (2001). Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. Journal of Chromatography A, 907(1-2), 1-32. [Link]

  • Eeltink, S., et al. (2007). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Journal of Chromatography A, 1143(1-2), 133-8. [Link]

  • Korf, A., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415(13), 2905–2918. [Link]

  • Turiák, G., et al. (1997). Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties. Journal of Chromatography A, 781(1-2), 241-9. [Link]

  • Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 819-31. [Link]

  • Lipotype. Sphinganine - Lipid Analysis. [Link]

  • Al-Soud, B. A., et al. (2019). Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences. Molecules, 24(18), 3267. [Link]

  • ResearchGate. (n.d.). Derivatization in Sample Preparation for LC‐MS Bioanalysis. [Link]

  • ResearchGate. (n.d.). Comparison of different methods for sphingolipid extraction. [Link]

  • Naka, H., et al. (2013). Comparative Analysis of Biological Sphingolipids with Glycerophospholipids and Diacylglycerol by LC-MS/MS. Journal of analytical methods in chemistry, 2013, 659048. [Link]

  • Doe, J. M., et al. (2020). Application of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate derivatization for enhanced peptide mapping analysis of non-biological complex drug glatiramer acetate using liquid chromatography/electrospray ionization collision-induced dissociation high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(9), e8748. [Link]

  • Pittenauer, E., et al. (2006). Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield of small peptides and glycopeptides in matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(9), 1469-79. [Link]

  • Cohen, S. A., & Michaud, D. P. (1993). Applications of amino acid derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analysis of feed grains, intravenous solutions and glycoproteins. Journal of Chromatography, 628(2), 137-44. [Link]

  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? [Link]

  • ResearchGate. (n.d.). A Closer Examination of 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Amino Acid Derivatization in HPLC with Multiple Detection Modes. [Link]

  • Smith, A. D., & Sharp, T. (2012). High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. Journal of neuroscience methods, 208(2), 176–182. [Link]

  • de Montigny, P., et al. (1990). Fluorogenic derivatization of peptides with naphthalene-2,3-dicarboxaldehyde/cyanide: optimization of yield and application in the determination of leucine-enkephalin spiked human plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 8(5), 419-29. [Link]

  • Syngene. (n.d.). Chemical Derivatization in LC-MS/MS Bioanalysis. [Link]

  • ResearchGate. (n.d.). Chemical Derivatization in LC-MS Based Metabolomics Study. [Link]

  • ResearchGate. (n.d.). The use of naphthalene-2,3-dicarboxaldehyde for the analysis of primary amines using high-performance liquid chromatography and capillary electrophoresis. [Link]

  • Lillard, S. J., & Yeung, E. S. (1996). Use of 2,3=Naphthalenedicarboxaldehyde Derivatization for SinglelCell Analysis of Glutathione by Capillary Electrophoresis and Histochemical Localization by Fluorescence Microscopy. Analytical Chemistry, 68(17), 2897-2904. [Link]

  • Schumacher, F., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules, 26(11), 3133. [Link]

Sources

Addressing C20 sphinganine adduct formation in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Mitigating Adduct Formation in Mass Spectrometry

Welcome to the technical support center for researchers, scientists, and drug development professionals working with C20 sphinganine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of adduct formation during mass spectrometric analysis. As Senior Application Scientists, we have designed this guide to be a practical, field-proven resource that not only offers solutions but also explains the underlying scientific principles.

Understanding the Challenge: The Enigmatic Extra Peaks

The analysis of sphingolipids, including this compound, by liquid chromatography-mass spectrometry (LC-MS) is a powerful technique.[1][2][3] However, the appearance of unexpected ions in your mass spectra can be a significant source of confusion, leading to misinterpretation of data and potentially compromising your results. One of the most common culprits is the formation of adducts, where the analyte of interest, this compound, covalently or non-covalently binds with other molecules present in the sample or the analytical system.

This guide will walk you through the process of identifying, troubleshooting, and preventing the formation of these adducts, ensuring the integrity and accuracy of your this compound quantification.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected peaks in my this compound mass spectrum with a mass shift of +12 Da, +28 Da, or +42 Da. What are they?

A1: These mass shifts are often indicative of covalent adduct formation with aldehydes, which can be present as contaminants in your solvents or reagents, or even be generated from the biological matrix itself. The primary amine group of sphinganine is nucleophilic and can react with the electrophilic carbonyl carbon of aldehydes to form a Schiff base (an imine), which can be an intermediate to other adducts.[4][5]

Here's a breakdown of common aldehyde adducts:

Mass Shift (Da)Adduct Source (Example)Chemical Modification
+12FormaldehydeMethylene bridge (-CH2-)
+28AcetaldehydeEthylidene bridge (-CH(CH3)-)
+42AcroleinPropenal adduct

Mechanism of Formaldehyde Adduct Formation:

Formaldehyde can react with the primary amine of this compound to form a Schiff base, which can then be stabilized or react further. A common modification is the formation of a methylene bridge, resulting in a +12 Da mass shift.[6][7][8]

Formaldehyde Adduct Formation C20_Sphinganine This compound (with -NH2 group) Schiff_Base Schiff Base Intermediate (+12 Da, after dehydration) C20_Sphinganine->Schiff_Base Reaction with -NH2 Formaldehyde Formaldehyde (CH2O) Formaldehyde->Schiff_Base Methylene_Bridge Methylene Bridge Adduct (+12 Da) Schiff_Base->Methylene_Bridge Further Reaction/ Stabilization

Caption: Reaction of this compound with formaldehyde.

Q2: How can I confirm that the unexpected peaks are indeed this compound adducts?

A2: Confirmation can be achieved through a combination of chromatographic and mass spectrometric techniques:

  • Co-elution: The adduct peak should co-elute with the main this compound peak in your chromatogram. If they have different retention times, they are likely different species.

  • Tandem Mass Spectrometry (MS/MS): This is the most definitive method. Fragmenting the suspected adduct ion should produce fragment ions characteristic of this compound. For example, sphingoid bases typically show characteristic losses of water.[1][9] You should observe a neutral loss corresponding to the mass of the adducted molecule, or fragment ions of the this compound backbone.

Expected Fragmentation Pattern:

When a this compound-aldehyde adduct is fragmented, you would expect to see:

  • A fragment ion corresponding to the unmodified this compound.

  • Fragment ions characteristic of the this compound backbone (e.g., losses of water).

  • A neutral loss of the aldehyde mass.

MSMS Confirmation Precursor [this compound + Adduct]+ Fragment1 [this compound]+ Precursor->Fragment1 CID Fragment2 Characteristic Sphinganine Fragments Precursor->Fragment2 CID Neutral_Loss Neutral Loss of Adduct Precursor->Neutral_Loss CID

Caption: MS/MS fragmentation of a this compound adduct.

Q3: What are the primary sources of aldehyde contamination in my LC-MS workflow?

A3: Aldehyde contamination can originate from several sources:

  • Solvents: Methanol and acetonitrile, common mobile phase components, can contain trace amounts of formaldehyde and other aldehydes. The quality of the solvent is critical.[10]

  • Reagents: Reagents used in sample preparation can be a source of contamination.

  • Plasticware: Certain plastics can leach contaminants, including aldehydes, into your samples.

  • Biological Matrix: Endogenous aldehydes can be present in biological samples, particularly in studies involving oxidative stress.[11]

Troubleshooting Guides

Guide 1: Investigating the Source of Aldehyde Contamination

This guide provides a systematic approach to pinpoint the source of aldehyde contamination in your LC-MS system.

Experimental Protocol:

  • System Blank Analysis:

    • Prepare a mobile phase blank (without any sample) and inject it into the LC-MS system.

    • Analyze the data for the presence of the suspected adduct masses. If they are present, the contamination is likely from the mobile phase or the LC system itself.

  • Solvent Purity Check:

    • Obtain fresh, high-purity LC-MS grade solvents from a reputable supplier.

    • Prepare fresh mobile phases using these new solvents.

    • Repeat the system blank analysis. A significant reduction or elimination of the adduct peaks points to contaminated solvents.

  • Sample Preparation Blank:

    • Perform your entire sample preparation procedure without the biological sample (i.e., a "mock" extraction).

    • Analyze this blank. If the adducts are present, the contamination is originating from your sample preparation reagents or plasticware.

  • Glassware vs. Plasticware:

    • If you suspect plasticware, repeat the sample preparation blank using exclusively high-quality borosilicate glassware.

    • A disappearance of the adduct peaks indicates that your plasticware is the source of contamination.

Workflow for Contamination Source Identification:

Contamination Troubleshooting Workflow Start Adduct Peak Detected System_Blank Run System Blank Start->System_Blank Check_System_Blank Adduct Present in Blank? System_Blank->Check_System_Blank Solvent_Check Test Fresh, High-Purity Solvents Check_System_Blank->Solvent_Check Yes Reagent_Blank Run Sample Prep Blank Check_System_Blank->Reagent_Blank No Solvent_Issue Source: Solvents Solvent_Check->Solvent_Issue Adduct Disappears System_Issue Source: LC System Solvent_Check->System_Issue Adduct Persists Check_Reagent_Blank Adduct Present in Blank? Reagent_Blank->Check_Reagent_Blank Plasticware_Check Switch to Glassware Check_Reagent_Blank->Plasticware_Check Yes Matrix_Issue Source: Biological Matrix Check_Reagent_Blank->Matrix_Issue No Reagent_Issue Source: Reagents Plasticware_Check->Reagent_Issue Adduct Persists Plasticware_Issue Source: Plasticware Plasticware_Check->Plasticware_Issue Adduct Disappears

Sources

Optimizing sample cleanup for C20 sphinganine analysis in fatty tissues

[1][2]

Status: Operational Ticket Focus: High background, ion suppression, and column clogging in adipose tissue analysis.[1][2] Analyte: this compound (Eicosasphinganine, d20:0).[2]

Diagnostic Intake: Why Standard Protocols Fail

If you are adapting a plasma protocol (like simple protein precipitation) for fatty tissues (adipose, brain, liver), you are likely seeing ion suppression or retention time shifts .[1][2]

The Root Cause: this compound is a minor sphingoid base (typically <5% of total sphingoid bases compared to the dominant C18 species).[2] In fatty tissues, the ratio of analyte to matrix (Triacylglycerols - TAGs) is roughly 1:1,000,000.[2]

  • Standard LLE (Bligh & Dyer): Extracts the target but co-extracts massive amounts of neutral lipids (TAGs).[2]

  • Reversed-Phase LC: TAGs elute late, often during the re-equilibration phase of the next injection, causing "ghost peaks" and suppression.[2]

The Solution: You must switch to a "Catch-and-Release" Mixed-Mode Cation Exchange (MCX) workflow.[2] This utilizes the free amine group on the this compound to chemically pin the analyte to the sorbent while you aggressively wash away the fatty matrix with non-polar solvents.[2]

The "Defatting" Workflow (MCX Protocol)[2]

This protocol is designed to isolate free sphingoid bases (d20:0) while removing >99% of neutral lipids.[2]

Phase A: Tissue Homogenization & Lysis[1][2]
  • Sample: 50–100 mg Adipose Tissue.[2]

  • Internal Standard (IS): Spike d17:0 Sphinganine (10 pmol) prior to extraction.[2] Do not use d18:0 analogs as they are endogenous.

  • Lysis Buffer: 500 µL Methanol/Water (50:50) + 0.1% Formic Acid.[2]

    • Why Acid? Critical.[2] You must protonate the amine group (

      
      ) for the downstream SPE step.[2]
      
  • Action: Bead beat or sonicate until fully homogenized.

Phase B: Mixed-Mode Cation Exchange (SPE)
  • Cartridge: Oasis MCX or Strata-X-C (30 mg or 60 mg).[2]

  • Mechanism: Strong Cation Exchange (SCX) + Reversed Phase (RP).[2]

StepSolventVolumeTechnical Rationale
1. Condition Methanol1 mLActivates RP ligands.
2.[2] Equilibrate 2% Formic Acid in Water1 mLSets pH < 3 to ensure sorbent is ready for cation exchange.[2]
3. Load Supernatant from Phase AAllAnalyte (

) binds to sorbent (

) via ionic bond.[2]
4. Wash 1 2% Formic Acid in Water1 mLRemoves proteins and salts.
5.[2] Wash 2 (CRITICAL) 100% Methanol 1 mLRemoves moderately polar interferences.
6.[2] Wash 3 (DEFAT) Hexane or DCM 1 mLThe "Magic" Step. Because the analyte is ionically pinned, you can use non-polar solvents to dissolve and wash away TAGs without losing the analyte.
7.[2] Elute 5%

in Methanol
2 x 500 µLHigh pH neutralizes the amine (

), breaking the ionic bond and releasing the this compound.[2]
Phase C: Reconstitution
  • Evaporate eluate under

    
     at 35°C.
    
  • Reconstitute in 100 µL Mobile Phase Initial Conditions (e.g., 60:40 Mobile Phase A/B).

Visualizing the Logic

The following diagram illustrates the chemical logic of the MCX "Defatting" step, distinguishing it from standard extraction.

MCX_Workflowcluster_SPEMixed-Mode Cation Exchange (MCX)SampleFatty Tissue Homogenate(Acidified pH 2.0)LoadLOADAnalyte (NH3+) binds to Sorbent (-SO3)Sample->LoadApplyWash_AqWASH 1 (Aqueous)Removes Salts/ProteinsLoad->Wash_AqWash_OrgWASH 2 (Hexane/DCM)Removes Neutral Lipids (TAGs)Wash_Aq->Wash_OrgEluteELUTE (Basic MeOH)Neutralizes Amine -> ReleaseWash_Org->EluteWaste_LipidsWASTE(TAGs, Phospholipids)Wash_Org->Waste_LipidsTAGs RemovedFinal_VialClean this compoundReady for LC-MSElute->Final_Vial

Figure 1: The "Catch-and-Release" mechanism. Note how the Hexane wash (Green) removes the fatty matrix while the analyte remains chemically pinned to the cartridge.[2]

LC-MS/MS Optimization Guide

Mass Transitions (MRM)

This compound (d20:0) differs from the common d18:0 by two carbons (+28 Da).[2]

  • Precursor Ion: [M+H]+ m/z 330.3 [2]

  • Quantifier Product: [M+H - 2H2O]+ m/z 294.3 (Doubly dehydrated base)[2]

  • Qualifier Product: [M+H - H2O]+ m/z 312.3

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)
This compound (d20:0) 330.3294.3~25-30
d17:0 Sphinganine (IS) 288.3252.3~25-30
C18 Sphinganine (Endogenous) 302.3266.3~25-30
Chromatography (C18 vs. HILIC)

While HILIC is popular for polar headgroups, C18 is superior for fatty tissue cleanup verification .[1][2]

  • Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax RRHD), 2.1 x 50 mm, 1.7 µm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[2]

  • Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.[2]

    • Note: The addition of Ammonium Formate improves peak shape for amine-containing lipids.[2]

Troubleshooting FAQ

Q: My recovery for this compound is <40%. What happened? A: Check your loading pH. The MCX mechanism requires the analyte to be positively charged.[2] If your homogenization buffer was neutral (PBS) or basic, the amine may not have bound to the sorbent effectively.[2] Ensure the sample is acidified (pH < 3) before loading.[2]

Q: The column pressure increases after 10-20 injections. A: You likely have residual TAGs precipitating on the head of the column.[2]

  • Immediate Fix: Reverse flush the column with Isopropanol (IPA).[2]

  • Protocol Fix: Increase the volume of the Hexane/DCM wash in the SPE step.[2] Ensure you are not drying the cartridge completely between the Hexane wash and the Elution, as this can sometimes trap lipids in the frit.[2]

Q: Can I use C18 Sphinganine-d7 as an internal standard? A: Yes, deuterated standards are excellent.[2] However, ensure the deuterium label is on the backbone and not easily exchangeable.[2] d17:0 Sphinganine is often cheaper and sufficient, provided you don't expect endogenous d17:0 (which is very rare in mammalian tissue).[2]

Q: I see a peak for this compound in my "Blank" tissue. A: this compound is endogenous, just minor.[2] You cannot find a "true blank" matrix. You must use Standard Addition or a Surrogate Matrix (e.g., BSA or delipidized plasma) to build your calibration curve, then correct for the endogenous baseline in your QC samples.[2]

References

  • Lipid MAPS. (2025). Sphingolipid Analysis Protocols. Lipid MAPS Structure Database.[2]

  • Merrill, A. H., et al. (2005).[1][2] "Sphingolipidomics: High-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods, 36(2), 207-224.[2]

  • Supelco/Sigma-Aldrich. (2023).[2] Guide to Solid Phase Extraction (SPE) - Method Development for MCX.

  • Shaner, R. L., et al. (2009).[1][2] "Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers." Journal of Lipid Research, 50(8), 1692–1707.[2]

Technical Support Center: Minimizing Ion Suppression for C20 Sphinganine (d20:0)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying C20 sphinganine (d20:0) in biological fluids (plasma, serum, CSF) presents a distinct challenge compared to its C18 counterpart. Due to its increased hydrophobicity, this compound elutes later in reversed-phase chromatography, often co-eluting with the "phospholipid tail" of the injection—a primary zone for ionization suppression.

This guide moves beyond basic protocols to address the mechanism of failure. We focus on three pillars: Alkaline Liquid-Liquid Extraction (LLE) to chemically destroy interferences, Chromatographic Separation of the suppression zone, and Internal Standard synchronization.

Module 1: Diagnostic Framework

Before optimizing, you must quantify the severity of the suppression.

How to Calculate Matrix Effect (ME%)

Do not rely on visual peak quality alone. Perform the Post-Column Infusion or Post-Extraction Spike experiment.

The Equation:



ME ValueInterpretationAction Required
85% - 115% Negligible Proceed with validation.
< 85% Suppression Co-eluting matrix is "stealing" charge. Improve extraction.
> 115% Enhancement Co-eluting species are assisting ionization (rare but possible).

Module 2: Sample Preparation (The First Line of Defense)

The Problem with Protein Precipitation (PPT)

Why it fails: PPT (adding Acetonitrile/Methanol to plasma) removes proteins but leaves >90% of phospholipids (phosphatidylcholines/PCs) in the supernatant. These PCs compete for protons in the ESI source.

The Solution: Alkaline Liquid-Liquid Extraction (LLE)

We recommend a modified extraction that utilizes alkaline hydrolysis . This is the "secret weapon" for sphingoid bases.

Mechanism: Sphingoid bases (like this compound) possess amide bonds which are stable in mild base. Phospholipids (interferences) possess ester bonds.[1] By extracting in alkaline conditions, you saponify (hydrolyze) the phospholipids into fatty acids and water-soluble headgroups, preventing them from extracting into the organic layer, while the this compound remains intact and extracts efficiently [1].

Optimized Protocol: Alkaline LLE
  • Aliquot: Transfer 100 µL Plasma/Serum to a glass tube.

  • Spike IS: Add 10 µL Internal Standard (see Module 4).

  • Basify: Add 500 µL Methanol containing 0.1 M KOH (or NaOH).

    • Critical Step: Incubate at 37°C for 30 minutes . This destroys the phospholipid interferences [2].

  • Extract: Add 1.0 mL Chloroform (or MTBE for a safer alternative).

  • Phase Separation: Add 500 µL Alkaline Water (pH ~10). Vortex vigorously for 1 min.

  • Centrifuge: 3000 x g for 5 mins.

  • Recover: Transfer the lower organic layer (Chloroform) or upper layer (MTBE) to a clean vial.

  • Dry & Reconstitute: Evaporate under

    
    . Reconstitute in 100 µL  Initial Mobile Phase.
    
Workflow Visualization

ExtractionLogic Start Biological Sample (High Phospholipid Content) Method Choose Extraction Method Start->Method PPT Protein Precipitation (MeOH/ACN) Method->PPT Fast/Dirty LLE Alkaline LLE (KOH + CHCl3/MTBE) Method->LLE Recommended OutcomePPT Phospholipids Remain High Ion Suppression PPT->OutcomePPT OutcomeLLE Phospholipids Hydrolyzed Clean Extract LLE->OutcomeLLE Inject to LC-MS Inject to LC-MS OutcomeLLE->Inject to LC-MS

Caption: Comparative workflow showing why Alkaline LLE is superior for removing phospholipid interferences.

Module 3: Chromatographic Optimization

This compound is highly hydrophobic. On a standard C18 column, it elutes late. If your gradient ramps to 100% Organic too quickly, the analyte will co-elute with the accumulation of hydrophobic contaminants.

Recommended Conditions
  • Column: C18 (e.g., Accucore C18 or Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µm.

  • Mobile Phase A: Water + 0.2% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50) + 0.2% Formic Acid + 2mM Ammonium Formate.[2]

    • Note: The addition of Isopropanol improves the solubility of long-chain sphingolipids and helps wash the column [3].

The "Trap and Elute" Gradient Strategy

Do not use a linear 5-95% gradient. Use a step approach to separate the analyte from the wash.

Time (min)%BFunction
0.0 - 0.5 40%Load/Desalt
0.5 - 3.0 40% -> 90%Elution of this compound
3.0 - 3.1 90% -> 100%Ramp to Wash
3.1 - 4.5 100%Phospholipid Wash (Suppression Zone)
4.5 - 4.6 100% -> 40%Re-equilibration

Module 4: Internal Standard Selection

The choice of Internal Standard (IS) is the single most critical factor in compensating for any remaining matrix effects.

Hierarchy of Standards
  • Gold Standard: This compound-d7 (d20:0-d7) .

    • Why: Identical retention time. It experiences the exact same suppression as the analyte at the exact same moment.

  • Silver Standard: C17 Sphinganine (d17:0) .

    • Why: It is an odd-chain lipid not naturally present in humans. It elutes slightly earlier than C20, so it may not perfectly compensate if the suppression is transient, but it is structurally very similar [4].

  • Avoid: C18 Sphinganine analogs (unless deuterated), as endogenous levels will interfere.

Troubleshooting FAQ

Q: My this compound peak area varies wildly between replicate injections of the same sample. A: This is a classic sign of "charging" or contamination in the source. Phospholipids may be building up on the cone.

  • Fix: Run a "Sawtooth" gradient wash (rapid 100% organic cycling) for 30 minutes. Switch to the Alkaline LLE protocol to prevent future buildup.

Q: I see a peak for this compound in my blank plasma. A: this compound is endogenous. You cannot use "blank" plasma for calibration curves.

  • Fix: Use Surrogate Matrix (e.g., PBS with 4% Albumin) or the Standard Addition Method for calibration.

Q: Can I use HILIC chromatography instead of C18? A: Yes. HILIC separates based on the polar headgroup. Since phospholipids have very polar headgroups, they retain strongly on HILIC, often eluting after the sphingoid bases. This effectively reverses the elution order and can separate the analyte from suppression [5].

Ion Suppression Mechanism Diagram

IonSuppression Source ESI Droplet Surface Droplet Surface (Limited Charge) Source->Surface Competition Analyte This compound (Low Conc) Analyte->Source Matrix Phospholipids (High Conc) Matrix->Source Surface->Analyte Blocked Surface->Matrix Occupies Surface (Suppression)

Caption: In the ESI droplet, high-concentration phospholipids monopolize the surface charge, preventing this compound from ionizing.

References

  • Jiang, H., et al. (2004). "Alkaline methanolysis for the specific removal of phospholipids in the analysis of sphingoid bases." Journal of Lipid Research.[3]

  • Lipid MAPS Protocols. "Extraction of Sphingolipids from Biological Fluids." Lipid MAPS Nature Lipidomics Gateway.

  • Sullards, M. C., et al. (2011). "Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: 'inside-out' sphingolipidomics." Methods in Enzymology.

  • BenchChem Technical Guide. (2025). "D-erythro-sphinganine-d7 in Sphingolipid Analysis: A Comparative Guide to Internal Standards."

  • Cui, Z., & Thomas, M. J. (2022). "HILIC-MS/MS for the separation of sphingoid bases and their phosphates." Analytical Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of C20 Sphinganine and Other Sphingoid Bases

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sphingoid Bases: More Than Just Structural Lipids

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a class of bioactive lipids that play critical roles in a myriad of cellular processes.[1] At the heart of each sphingolipid is a sphingoid base, an aliphatic amino alcohol that forms the backbone of these complex molecules.[1] The subtle variations in the structure of these sphingoid bases, such as chain length and the presence of double bonds or hydroxyl groups, can dramatically alter their biological functions, influencing cell fate decisions like apoptosis, cell cycle progression, and signal transduction.[1]

This guide focuses on elucidating the distinct biological activities of four key sphingoid bases:

  • Sphinganine (d18:0): A saturated 18-carbon sphingoid base, and a key intermediate in the de novo synthesis of all sphingolipids.[2]

  • Sphingosine (d18:1): An unsaturated 18-carbon sphingoid base, characterized by a trans double bond between carbons 4 and 5. It is a central player in the "sphingolipid rheostat" that balances cell survival and death.

  • Phytosphingosine (t18:0): A saturated 18-carbon sphingoid base with an additional hydroxyl group at carbon 4, commonly found in plants, yeasts, and mammals.

  • C20 Sphinganine (d20:0): A saturated 20-carbon sphingoid base, whose specific biological roles are an emerging area of research.

Understanding the comparative bioactivities of these molecules is paramount for researchers investigating sphingolipid-mediated signaling pathways and for professionals developing novel therapeutics targeting these pathways.

Comparative Analysis of Biological Activities

The biological impact of a sphingoid base is intricately linked to its structure. The length of the carbon chain, the degree of saturation, and the presence of hydroxyl groups dictate its interaction with enzymes and other cellular components, ultimately defining its functional role.

Induction of Apoptosis: A Shared but Potentially Potency-Differentiated Role

A significant body of evidence demonstrates that sphinganine, sphingosine, and phytosphingosine are potent inducers of apoptosis, or programmed cell death. This pro-apoptotic function is a cornerstone of their roles as tumor-suppressive lipids.

Sphinganine (d18:0) and Sphingosine (d18:1): Both sphinganine and sphingosine have been shown to induce apoptosis in various cancer cell lines. Their pro-apoptotic signaling can be mediated through several mechanisms, including the inhibition of pro-survival pathways and the activation of pro-death cascades. While both are effective, the presence of the 4,5-trans double bond in sphingosine can influence its activity in certain contexts. However, for the induction of apoptosis in human colon cancer cells, both sphingoid bases were found to be effective, suggesting the double bond is not an absolute requirement for this particular activity.

Phytosphingosine (t18:0): Phytosphingosine also potently induces apoptosis, often through mitochondria-dependent pathways. Studies have shown that phytosphingosine can trigger the release of cytochrome c from mitochondria, leading to the activation of caspase cascades and subsequent cell death.

This compound (d20:0): While direct comparative studies on the apoptotic potential of this compound are less common, its structural similarity to d18:0 sphinganine suggests it likely shares pro-apoptotic properties. The increased hydrophobicity due to the longer carbon chain may influence its membrane interactions and, consequently, its apoptotic efficacy. Further research is needed to quantify the relative potency of this compound in inducing apoptosis compared to its C18 counterparts.

Table 1: Comparative Overview of Apoptotic Induction by Sphingoid Bases

Sphingoid BasePro-Apoptotic ActivityKnown Mechanisms of Action
Sphinganine (d18:0) YesInhibition of protein kinase C, induction of caspase activation.
Sphingosine (d18:1) YesInhibition of protein kinase C, modulation of Bcl-2 family proteins, activation of caspases.[3]
Phytosphingosine (t18:0) YesInduction of mitochondrial outer membrane permeabilization, cytochrome c release, caspase activation.
This compound (d20:0) Presumed YesLikely similar to sphinganine; potential for altered membrane interactions due to increased chain length.
Cell Cycle Regulation: Orchestrating Cell Division Arrest

Sphingoid bases can exert cytostatic effects by arresting the cell cycle at specific checkpoints, thereby preventing uncontrolled cell proliferation.

Sphinganine (d18:0) and Sphingosine (d18:1): Both sphinganine and sphingosine have been demonstrated to induce cell cycle arrest, most notably at the G2/M phase, in human colon cancer cells. This arrest prevents cells from entering mitosis, thus halting their proliferation.

Phytosphingosine (t18:0): Phytosphingosine has also been shown to induce G2/M phase arrest in lung adenocarcinoma cells, contributing to its anti-tumor effects.[4]

This compound (d20:0): The influence of this compound on cell cycle progression is an area requiring more focused investigation. Given the established role of its C18 analog, it is plausible that this compound also modulates cell cycle checkpoints. The extended acyl chain could potentially lead to differential effects on the cellular machinery governing cell cycle transitions.

Table 2: Comparative Effects of Sphingoid Bases on Cell Cycle Progression

Sphingoid BaseEffect on Cell CycleCheckpoint of Arrest
Sphinganine (d18:0) ArrestG2/M
Sphingosine (d18:1) ArrestG2/M
Phytosphingosine (t18:0) ArrestG2/M[4]
This compound (d20:0) To be determinedTo be determined
Modulation of Signaling Pathways: The Case of Protein Kinase C

Protein Kinase C (PKC) is a family of serine/threonine kinases that are central to numerous signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis. Several sphingoid bases are known to be potent inhibitors of PKC.

Sphinganine (d18:0) and Sphingosine (d18:1): Both sphinganine and sphingosine are well-characterized inhibitors of PKC. Their inhibitory action is thought to occur at the regulatory domain of PKC, where they compete with the binding of diacylglycerol (DAG), a crucial activator of conventional and novel PKC isoforms. The IC50 for PKC inhibition by sphingosine has been reported to be in the low micromolar range, although this can be influenced by the lipid composition of the assay system.

Phytosphingosine (t18:0): Phytosphingosine also exhibits inhibitory activity against PKC, contributing to its overall biological effects.

This compound (d20:0): The longer acyl chain of this compound may alter its partitioning into lipid microdomains and its interaction with the regulatory domain of PKC. While it is expected to be a PKC inhibitor, its relative potency compared to C18 sphingoid bases requires direct experimental comparison.

Table 3: Comparative Inhibition of Protein Kinase C by Sphingoid Bases

Sphingoid BasePKC InhibitionPutative Mechanism
Sphinganine (d18:0) YesCompetitive inhibition with diacylglycerol.
Sphingosine (d18:1) YesCompetitive inhibition with diacylglycerol.
Phytosphingosine (t18:0) YesLikely competitive inhibition with diacylglycerol.
This compound (d20:0) Presumed YesTo be determined, potentially altered potency due to chain length.

Experimental Protocols: A Guide to Self-Validating Assays

To facilitate reproducible and reliable research, this section provides detailed, step-by-step methodologies for key experiments used to assess the biological activity of sphingoid bases. These protocols are designed as self-validating systems, incorporating essential controls and validation steps.

Assessment of Apoptosis Induction by Flow Cytometry

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in a cell population treated with sphingoid bases.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Workflow:

apoptosis_workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_culture Seed cells in a multi-well plate treatment Treat with varying concentrations of sphingoid bases cell_culture->treatment incubation Incubate for a defined period (e.g., 24-48h) treatment->incubation harvest Harvest cells incubation->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in Annexin V Binding Buffer wash1->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate_stain Incubate in the dark add_stains->incubate_stain acquire Acquire data on a flow cytometer incubate_stain->acquire gate Gate on cell population acquire->gate analyze Analyze quadrants (Live, Early Apoptotic, Late Apoptotic, Necrotic) gate->analyze cellcycle_workflow cluster_prep Cell Preparation & Treatment cluster_fixation Fixation & Staining cluster_analysis Flow Cytometry Analysis cell_culture Seed cells treatment Treat with sphingoid bases cell_culture->treatment incubation Incubate for a defined period treatment->incubation harvest Harvest cells incubation->harvest wash1 Wash with PBS harvest->wash1 fix Fix in cold 70% ethanol wash1->fix wash2 Wash to remove ethanol fix->wash2 rnase Treat with RNase A wash2->rnase stain Stain with Propidium Iodide rnase->stain acquire Acquire data stain->acquire model Analyze DNA content histogram using cell cycle modeling software acquire->model

Caption: Workflow for cell cycle analysis using PI staining and flow cytometry.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the apoptosis protocol.

  • Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or at -20°C overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes. This step is crucial to eliminate the signal from double-stranded RNA.

  • Staining: Add 500 µL of PBS containing 100 µg/mL Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use the PI signal (emission >670 nm) to generate a histogram of DNA content.

  • Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The available evidence strongly indicates that C18 sphingoid bases—sphinganine, sphingosine, and phytosphingosine—are potent regulators of critical cellular processes, including apoptosis and cell cycle progression. Their ability to inhibit key signaling molecules like Protein Kinase C underscores their potential as therapeutic agents, particularly in oncology.

The biological activity of this compound remains a promising yet underexplored area of sphingolipid research. Based on its structural similarity to its C18 counterpart, it is reasonable to hypothesize that this compound possesses similar pro-apoptotic and anti-proliferative properties. However, the influence of its extended carbon chain on the potency and specificity of these effects warrants thorough investigation. Direct comparative studies are essential to delineate the unique biological profile of this compound and to determine its potential advantages in specific therapeutic applications.

Future research should focus on:

  • Quantitative Comparison: Conducting head-to-head comparisons of this compound with other sphingoid bases to determine their relative potencies (e.g., EC50 for apoptosis, IC50 for PKC inhibition) in various cell models.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways that are differentially modulated by this compound.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of diseases such as cancer.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and further our understanding of the intricate roles of sphingolipids in health and disease.

References

  • Sphinganine - Lipid Analysis. Lipotype. Accessed January 31, 2026. [Link]

  • Trifunctional sphinganine: a new tool to dissect sphingolipid function. bioRxiv. 2023. [Link]

  • What the Heck is Phytosphingosine and What Is It Doing In My Skin Care Products?. Healthline. 2020. [Link]

  • Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length. Clinical and Experimental Medicine. 2024.
  • Biosynthesis of gangliosides containing C18:1 and C20:1 [3-14C]sphingosine after administrating [1-14C]palmitic acid and [1-14C]stearic acid to rat cerebellar granule cells in culture. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. 1994.
  • A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death. Molecular and Cellular Biochemistry. 2007.
  • Phytosphingosine inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo. Journal of Functional Foods. 2024.
  • Sphinganine effects on chemoattractant-induced diacylglycerol generation, calcium fluxes, superoxide production, and on cell viability in the human neutrophil. Delivery of sphinganine with bovine serum albumin minimizes cytotoxicity without affecting inhibition of the respiratory burst. The Journal of Biological Chemistry. 1988.
  • Antimicrobial Activity of Phytosphingosine Nanoemulsions against Bacteria and Yeasts. DergiPark. 2018.
  • Sphingosine-1-phosphate. Wikipedia. Accessed January 31, 2026. [Link]

  • SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Analytical Biochemistry. 2009.
  • Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance. Oncotarget. 2016.
  • Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. Journal of Lipid Research. 2008.
  • The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer. International Journal of Molecular Sciences. 2019.
  • Sphingolipids: regulators of crosstalk between apoptosis and autophagy. The FEBS Journal. 2014.
  • Sphingolipid. Wikipedia. Accessed January 31, 2026. [Link]

  • Differential Effects of Sphingolipids on Cell Death and Antioxidant Defenses in Type 1 and Type 2 Endometrial Cancer Cells. International Journal of Molecular Sciences. 2024.
  • Sphingosine-1-phosphate signaling and its role in disease. Trends in Molecular Medicine. 2012.
  • Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin.
  • Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. Analytical Chemistry. 2023.
  • The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance. Frontiers in Oncology. 2022.
  • Alternative Cdc20 translational isoforms tune mitotic arrest duration.
  • Sphingolipids and their metabolism in physiology and disease. Nature Reviews Molecular Cell Biology. 2018.
  • Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. Cells. 2022.
  • The metabolism and function of sphingolipids and glycosphingolipids. Progress in Lipid Research. 2005.
  • Induction of apoptosis by sphingosine, sphinganine, and C(2)-ceramide in human colon cancer cells, but not by C(2)-dihydroceramide. Cancer Letters. 2002.
  • The sphingolipid salvage pathway in ceramide metabolism and signaling. Journal of Lipid Research. 2008.
  • Antimicrobial Activity of Phytosphingosine Nanoemulsions against Bacteria and Yeasts.
  • Sphingosine in apoptosis signaling. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. 2002.
  • Treatments with sphingosine and sphinganine impact the survival of...
  • Ceramide synthesis, main biological roles and evaluation by...
  • Sphingosine-1-phosphate Signaling. GeneGlobe. Accessed January 31, 2026. [Link]

  • Synthetic sphingolipid analogs and anti-cancer drugs synergistically induced human colon and pancreatic cancer cell death through inhibiting ceramide metabolism. bioRxiv. 2021. [Link]

  • 1.5: Sphingolipids. Physics LibreTexts. 2022. [Link]

  • Ceramide and sphingosine-1-phosphate in cancer, two faces of the sphinx.
  • A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. International Journal of Molecular Sciences. 2021.
  • Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. Cells. 2022.
  • Altered Levels of Sphingosine and Sphinganine in Psoriatic Epidermis.
  • Quantitative analysis of sphingoid base-1-phosphates as bisacetylated derivatives by liquid chromatography-tandem mass spectrometry. Journal of Lipid Research. 2005.
  • Sphingolipids | Biosynthesis. YouTube. 2020. [Link]

  • Membrane Lipids - Chemical Structure, Biosynthesis, and Function of Sphingolipids. YouTube. 2025. [Link]

  • Sphingoid Bases - Lipid Analysis. Lipotype. Accessed January 31, 2026. [Link]

  • Sphingolipidomics: Methods for the Comprehensive Analysis of Sphingolipids. Journal of Lipid Research. 2009.
  • Antimicrobial activity of sphingosines.

Sources

Optimizing Sphingolipid Quantitation: A Comparative Evaluation of C20 Sphinganine as an Internal Standard

[1]

Executive Summary: The "Perfect" Standard Paradox

In quantitative lipidomics, the choice of Internal Standard (IS) is often a compromise between analytical rigor and economic feasibility .[1] While stable isotope-labeled analogs (e.g., d18:1-d7) are the gold standard for correcting matrix effects, their high cost and limited availability for every specific lipid species force researchers to seek structural analogs.[1]

C20 Sphinganine (d20:0) has emerged as a popular alternative due to its structural similarity to the bioactive backbone of mammalian sphingolipids.[1] However, it is not a "plug-and-play" solution.[1] This guide evaluates this compound against deuterated standards and odd-chain (C17) alternatives, providing the experimental logic required to validate its use in your specific matrix.

The Contenders: Structural Analog vs. Isotopic Dilution[1]

To make an informed choice, we must compare the physicochemical behavior of this compound against the established alternatives.

Table 1: Comparative Performance Metrics
FeatureThis compound (d20:0) Deuterated Standard (e.g., d18:1-d7) C17 Sphingoid Base (d17:0)
Principle Structural Analog (Homolog)Stable Isotope DilutionStructural Analog (Homolog)
Retention Time (RT) Later than endogenous d18 species (+ Hydrophobicity)Co-elutes with endogenous targetEarlier than endogenous d18 species
Matrix Effect Correction Moderate: Corrects for extraction loss, but not for specific ion suppression at the analyte's RT.[1]Excellent: Experiences identical suppression/enhancement as the analyte.Moderate: Elutes in a potentially "dirtier" early region of the gradient.[1]
Endogeneity Risk High in specific tissues: Naturally occurs in brain gangliosides and some pathological states.Zero: Non-natural mass shift.[1]Low: Rarely found in mammalian tissues.[1]
Cost Low / ModerateHighModerate
Best Application Quantifying Very Long Chain (VLC) ceramides; Discovery lipidomics.[1]Absolute quantitation of specific biomarkers (Targeted).[1]General profiling of standard chain lengths.

Technical Deep Dive: The C20 "Gotchas"

A. The Endogeneity Trap

Unlike deuterated standards, C20 sphingoid bases are not purely xenobiotic.[1]

  • The Science: Mammalian Serine Palmitoyltransferase (SPT) typically condenses Serine + Palmitoyl-CoA (C16) to form C18 bases.[1] However, SPT can utilize Stearoyl-CoA (C18) to generate This compound (d20:0).[1]

  • The Risk: C20 species are abundant in neuronal tissues (gangliosides) and can be elevated in cancer or Multiple Sclerosis samples.[1]

  • The Fix: You must run a non-spiked "double blank" of your matrix to quantify the endogenous d20:0 background before validating it as an IS.

B. Chromatographic Separation & Ion Suppression

In LC-MS/MS, matrix effects (ion suppression) are transient, often occurring in narrow time windows.[1]

  • Mechanism: Because this compound has two extra carbons, it is more hydrophobic than the standard C18 backbone.[1] On a C18 Reverse Phase column, it will elute after the d18 analytes.[1]

  • Consequence: If a co-eluting phospholipid suppresses the signal of your d18 analyte at 4.5 min, the C20 IS eluting at 4.8 min will not experience this suppression.[1] The ratio (Analyte/IS) will be artificially low, leading to under-quantification.[1]

Experimental Workflow: Validating C20 in Your Matrix

Do not assume C20 is suitable.[1] Use this self-validating protocol to determine if it fits your study.

Phase 1: The "Blank Check" (Critical Step)

Objective: Determine if endogenous d20:0 interferes with the IS signal.[1]

  • Extract 3 replicates of your biological matrix (e.g., plasma, brain homogenate) without adding any Internal Standard.[1]

  • Inject these "Double Blanks" alongside a neat standard of this compound (at the intended IS concentration, e.g., 200 nM).

  • Calculate:

    
    [1]
    
  • Decision:

    • < 5%: Acceptable for use.[1]

    • > 5%: STOP. Use a Deuterated Standard or C17 analog.

Phase 2: Optimized Extraction Protocol (Single-Phase)

This method minimizes lipid loss compared to traditional liquid-liquid extraction.[1]

  • Sample: 50 µL Plasma or Tissue Homogenate.[1]

  • Spike: Add 10 µL of This compound IS Working Solution (2 µM in MeOH). Final conc: 200 nM.[1]

  • Precipitation: Add 350 µL Butanol:Methanol (1:1 v/v) containing 10 mM Ammonium Formate.

    • Why? Butanol improves solubility of hydrophobic sphingolipids; Ammonium Formate aids ionization.[1]

  • Vortex: 30 seconds (High speed).[1]

  • Sonication: 10 minutes (Ice bath).

  • Centrifugation: 14,000 x g for 10 mins at 4°C.

  • Supernatant: Transfer to LC vial (or dilute 1:1 with water if peak shape is poor due to solvent strength).[1]

Visualizing the Decision Logic

The following diagram illustrates the decision process for selecting the correct Internal Standard based on your specific analytical needs.

IS_Selection_FlowStartStart: Select Target AnalyteIs_Quant_AbsoluteIs Absolute QuantitationRequired? (FDA/Clinical)Start->Is_Quant_AbsoluteBudgetIs Budget/Availabilitya Constraint?Is_Quant_Absolute->BudgetNoUse_DeuteratedUSE DEUTERATED IS(e.g., d18:1-d7)Gold StandardIs_Quant_Absolute->Use_DeuteratedYesCheck_EndogenousRun 'Double Blank':Is d20:0 present in matrix?Budget->Check_EndogenousYesBudget->Use_DeuteratedNo (Money is no object)Use_C17USE C17 ANALOG(d17:0)Low Endogeneity RiskCheck_Endogenous->Use_C17Yes (>5% Background)Use_C20USE this compound(d20:0)Valid Structural AnalogCheck_Endogenous->Use_C20No (<5% Background)

Figure 1: Decision Tree for Sphingolipid Internal Standard Selection.[1] Note the critical checkpoint for endogenous background interference.

Analytical Workflow Diagram

The following diagram details the LC-MS/MS workflow, highlighting where the C20 IS interacts with the sample.

LCMS_Workflowcluster_MECritical Variance PointSampleBiological Sample(Plasma/Tissue)SpikeSpike C20 IS(Correction for Extraction)Sample->SpikeExtractSingle-Phase Extraction(BuOH/MeOH)Spike->ExtractLCLC Separation(C18 Column)Extract->LCInjectIonizationESI Source(Matrix Effects Occur Here)LC->IonizationElutionMSMS/MS Detection(MRM Mode)Ionization->MSm/z Filtering

Figure 2: LC-MS/MS Workflow. The C20 IS is added prior to extraction to normalize recovery losses, but separation occurs at the LC stage.[1]

Conclusion & Recommendation

This compound is a robust, cost-effective tool, provided you respect its biological limitations. [1]

  • Use this compound when: You are profiling plasma or cell culture media where d20:0 levels are negligible, and you require a cost-effective standard for broad profiling.[1]

  • Avoid this compound when: Analyzing brain tissue, tumor biopsies, or samples from patients with sphingolipid metabolic disorders.[1] In these cases, the risk of endogenous d20:0 skewing your quantification is too high.[1]

Final Verdict: For high-stakes clinical quantification, pay the premium for Deuterated Standards . For discovery lipidomics and relative quantification, This compound is an excellent choice—after you have validated the blank.

References

  • Merrill, A. H., et al. (2005).[1] Sphingolipidomics: High-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.[1][2] Methods.

  • Shaner, R. L., et al. (2009).[1] Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research.[1]

  • Muralidharan, S., et al. (2021).[1] Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). ResearchGate.[1][3]

  • LIPID MAPS Structure Database. Sphinganine (d18:0) and structural analogs.[1]

  • Sullards, M. C., et al. (2011).[1] Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: "inside-out" sphingolipidomics.[1] Methods in Enzymology.[1]

A Senior Application Scientist's Guide to C20 Sphinganine Extraction: A Head-to-Head Protocol Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of sphingolipids is paramount. C20 sphinganine, a key intermediate in the de novo sphingolipid synthesis pathway, serves as a critical biomarker in various physiological and pathological processes. Its accurate measurement, however, is fundamentally dependent on an efficient and clean extraction from complex biological matrices.

This guide provides an in-depth, head-to-head comparison of two principal methodologies for this compound extraction: the classic Liquid-Liquid Extraction (LLE) based on the principles of Folch and Bligh & Dyer, and the more targeted Solid-Phase Extraction (SPE). We will dissect the causality behind each protocol step, present detailed experimental workflows, and offer field-proven insights to help you select the optimal method for your research needs.

The Analyte: Understanding this compound

Sphinganines are the foundational backbone of most sphingolipids, consisting of an amino alcohol with a saturated hydrocarbon chain.[1] Specifically, this compound (also known as eicosasphinganine) features a 20-carbon chain and serves as a direct precursor to more complex sphingolipids, including ceramides and sphingomyelins.[1][2] Its concentration and flux through the metabolic pathway are implicated in cellular homeostasis, proliferation, and survival.[3] Therefore, any quantitative analysis must begin with an extraction protocol that can reliably isolate this amphipathic molecule from a sea of interfering lipids and proteins.

Protocol I: Modified Liquid-Liquid Extraction (LLE)

The most common methods for total lipid extraction are the Folch and Bligh & Dyer methods.[4] These techniques are considered "gold standards" and have been used extensively for decades.[5] They rely on a ternary solvent system of chloroform, methanol, and water to first solubilize and then partition lipids from other cellular components.[5][6]

The "Why": Mechanistic Rationale

The genius of this approach lies in manipulating solvent miscibility. Initially, a single-phase solution of chloroform-methanol-water is created in proportions that are sufficient to disrupt cell membranes and solubilize the entire lipidome along with the target analyte, this compound.[5] The methanol acts as a bridging solvent, making the non-polar chloroform miscible with the aqueous sample. The subsequent addition of more water or a salt solution breaks this delicate equilibrium, forcing the mixture to separate into two distinct phases: a lower, chloroform-rich organic phase containing the lipids, and an upper, aqueous-methanolic phase containing polar metabolites, proteins, and salts.[5][7]

Experimental Workflow: LLE

Below is a detailed protocol synthesized from established methods for the extraction of sphingoid bases.[3][8]

LLE_Workflow cluster_sample Sample Preparation cluster_extraction Monophasic Extraction cluster_partition Phase Separation cluster_collection Collection & Cleanup Sample Biological Sample (e.g., 100 µL Plasma, 10^6 cells) Homogenize Homogenize/Sonicate in PBS Sample->Homogenize ISTD Add Internal Standard (e.g., C17 Sphinganine) Homogenize->ISTD Solvents Add Chloroform:Methanol (1:2, v/v) ISTD->Solvents Vortex Vortex Thoroughly Solvents->Vortex Incubate Incubate (e.g., 60 min at 37°C) Vortex->Incubate Add_CHCl3_H2O Add Chloroform & 0.9% NaCl Incubate->Add_CHCl3_H2O Vortex_Centrifuge Vortex & Centrifuge (e.g., 2,500 x g for 5 min) Add_CHCl3_H2O->Vortex_Centrifuge Phases Biphasic System Formed Vortex_Centrifuge->Phases Collect_Lower Collect Lower Organic Phase Phases->Collect_Lower Dry Evaporate to Dryness (under Nitrogen stream) Collect_Lower->Dry Reconstitute Reconstitute in Mobile Phase for LC-MS/MS Analysis Dry->Reconstitute

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Detailed Step-by-Step LLE Protocol
  • Sample Preparation:

    • For liquid samples (e.g., plasma, serum), use 50-100 µL. For cell pellets, use approximately 1-2 million cells. For tissues, use 10-20 mg homogenized in phosphate-buffered saline (PBS).[9]

    • To a 2 mL glass tube, add your sample.

    • Causality: Glass is preferred over plastic to prevent leaching of polymers by organic solvents.

  • Internal Standard Spiking:

    • Add a known quantity of a non-naturally occurring internal standard (e.g., C17-sphinganine).

    • Causality: The internal standard corrects for analyte loss during sample preparation and for variations in instrument response, which is critical for accurate quantification.[10][11]

  • Monophasic Extraction:

    • Add 1.0 mL of a chloroform:methanol (1:2, v/v) solution.

    • Vortex vigorously for 1 minute.

    • Incubate at 37°C for 60 minutes with occasional vortexing to ensure thorough lipid solubilization. Some protocols suggest warmer, overnight incubation, but a 1-hour incubation is often sufficient.[8]

  • Phase Separation:

    • Add 0.35 mL of chloroform and 0.35 mL of 0.9% NaCl solution.

    • Vortex for 1 minute.

    • Centrifuge at 2,500 x g for 5 minutes at room temperature to achieve clear phase separation.

    • Causality: The addition of chloroform and saline solution adjusts the solvent ratio to create a biphasic system. The salt minimizes the partitioning of acidic lipids into the upper aqueous phase.

  • Collection:

    • Carefully collect the lower organic phase (approximately 0.6 mL) using a glass Pasteur pipette and transfer it to a new glass tube. Be cautious not to disturb the protein disk at the interface.

  • Drying and Reconstitution:

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., methanol).[12]

Protocol II: Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more targeted approach compared to the bulk lipid extraction of LLE.[13] For sphingolipids, aminopropyl (NH2) bonded silica cartridges are particularly effective, allowing for the fractionation of lipid classes based on polarity.[14]

The "Why": Mechanistic Rationale

SPE operates on the principle of chromatography. The aminopropyl stationary phase is polar and can interact with lipids via hydrogen bonding and weak anion exchange mechanisms. A crude lipid extract (often obtained from a simple single-phase LLE) is loaded onto the conditioned cartridge. A series of solvents with increasing polarity are then used to selectively wash away interfering compounds and then elute the analytes of interest. Neutral lipids (like cholesterol esters) have weak interactions and are washed off with non-polar solvents. This compound, being more polar, is retained more strongly and requires a more polar solvent for elution.[14]

Experimental Workflow: SPE

This protocol is designed for the isolation of free sphingoid bases from a total lipid extract.[14]

SPE_Workflow cluster_prep Cartridge Preparation cluster_load Sample Loading cluster_wash Wash Steps (Interference Removal) cluster_elute Elution of Sphinganine Condition Condition Cartridge (e.g., Hexane) Load Load Crude Lipid Extract (dissolved in Chloroform) Condition->Load Wash1 Wash 1: Neutral Lipids (Ethyl Acetate/Hexane) Load->Wash1 Wash2 Wash 2: Ceramides (Chloroform/Methanol) Wash1->Wash2 Wash3 Wash 3: Fatty Acids (Diisopropyl Ether/Acetic Acid) Wash2->Wash3 Elute Elute Sphingoid Bases (Acetone/Methanol) Wash3->Elute Collect Collect Eluate Elute->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Detailed Step-by-Step SPE Protocol
  • Crude Extract Preparation:

    • Perform a simple, single-phase extraction by homogenizing the sample in a chloroform:methanol mixture (e.g., 2:1 v/v) and centrifuging to pellet debris. Collect the supernatant. This crude extract will be loaded onto the SPE cartridge.

  • Cartridge Conditioning:

    • Use a 100 mg aminopropyl (NH2) SPE cartridge.

    • Precondition the cartridge by passing 2 mL of hexane through it by gravity or gentle vacuum. Do not let the cartridge run dry.

    • Causality: Conditioning solvates the stationary phase, ensuring consistent and reproducible interaction with the analyte.

  • Sample Loading:

    • Dry the crude lipid extract from step 1 under nitrogen and resuspend it in 200 µL of chloroform.

    • Load the resuspended sample onto the conditioned cartridge and allow it to percolate through by gravity.

  • Fractionation (Wash Steps):

    • Fraction 1 (Neutral Lipids): Wash the cartridge with 1.5 mL of ethyl acetate:hexane (15:85, v/v). Discard this fraction.

    • Fraction 2 (Ceramides): Wash with 1.5 mL of chloroform:methanol (23:1, v/v). Discard this fraction.

    • Fraction 3 (Free Fatty Acids): Wash with 2.0 mL of diisopropyl ether:acetic acid (98:5, v/v). Discard this fraction.

    • Causality: These sequential washes selectively remove classes of lipids that are less polar than the target sphinganine, thereby cleaning the sample.[14]

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the free sphingoid bases, including this compound, with 2.0 mL of acetone:methanol (9:1.35, v/v).[14]

  • Drying and Reconstitution:

    • Evaporate the collected eluate to dryness under a nitrogen stream.

    • Reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.

Head-to-Head Comparison

FeatureLiquid-Liquid Extraction (Modified Folch/B&D)Solid-Phase Extraction (Aminopropyl)
Principle Bulk partitioning based on solvent miscibilityChromatographic separation based on polarity
Selectivity Lower. Co-extracts a wide range of lipids.[15]Higher. Can fractionate lipid classes.[14]
Purity of Final Extract Lower. May contain significant amounts of interfering glycerophospholipids.Higher. Removes major interfering lipid classes.
Throughput Moderate. Can be performed in parallel batches.Can be high with a vacuum manifold or automated systems.
Solvent Consumption Moderate to high.[16]Lower overall, but uses a wider variety of solvents.[17]
Protocol Complexity Relatively simple and robust.[15]More complex, requires careful optimization of wash/elution volumes.
Cost Lower initial cost (solvents and glassware).Higher initial cost (cartridges, manifold).
Pros - Well-established and widely used.[5]- Good for total lipidome profiling.- Inexpensive materials.- High purity extracts.[14]- Reduces ion suppression in MS.- Amenable to automation.
Cons - Less selective, prone to matrix effects.[15]- Can be time-consuming.[15]- Potential loss of more polar lipids.[8]- Higher cost per sample.- Risk of analyte loss if not optimized.- Requires a crude extraction first.

Senior Scientist's Recommendation

The choice between LLE and SPE fundamentally depends on your analytical goals and available resources.

  • Choose Liquid-Liquid Extraction (LLE) if:

    • You are performing an initial, exploratory analysis of the total lipidome.

    • Your downstream analytical method (e.g., LC-MS/MS) has excellent chromatographic resolution to separate sphinganine from co-eluting species.

    • Budget is a primary constraint and you need a cost-effective method for a large number of samples.

  • Choose Solid-Phase Extraction (SPE) if:

    • Your primary goal is the accurate and precise quantification of this compound and other free sphingoid bases.

    • You have experienced significant matrix effects (e.g., ion suppression) with LLE extracts.

    • You require the cleanest possible sample to maximize sensitivity and minimize instrument contamination.

    • You plan to automate your sample preparation workflow for high-throughput analysis.

For most targeted quantitative sphingolipidomics applications, the superior purity offered by Solid-Phase Extraction makes it the preferred method. While it requires more initial optimization, the payoff in data quality, reduced matrix effects, and improved assay sensitivity is substantial. For a self-validating system, combining a crude LLE with a subsequent SPE cleanup provides the most trustworthy and robust approach for quantifying this compound in complex biological samples.

References

  • Dei Cas, M., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. International Journal of Molecular Sciences, 23(10), 5695. [Link]

  • Pettus, B. J., et al. (2024). Optimized Lipidomics Extraction of Sphingosine and Sphinganine from Optic Nerve for Signaling Studies. In Methods in Molecular Biology (Vol. 2743, pp. 25–33). [Link]

  • Folch Method. (2021). Lipid Extraction By Folch Method. YouTube. [Link]

  • Scribd. Bligh and Dyer Lipid Extraction Method. [Link]

  • Liebisch, G., et al. (2004). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 45(8), 1544–1548. [Link]

  • LIPID MAPS. (2008). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. [Link]

  • Wang, Z., et al. (2012). Rapid determination of sphinganine and sphingosine in urine by high performance liquid chromatography using monolithic column. Journal of Chromatography B, 903, 133–138. [Link]

  • MetwareBio. Guide to Sphingolipid: Structure, Classification, and Detection Methods. [Link]

  • Merrill, A. H., et al. (2011). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Journal of Lipid Research, 52(4), 584–595. [Link]

  • Masood, M. A., et al. (2015). Comparative Analysis of Biological Sphingolipids with Glycerophospholipids and Diacylglycerol by LC-MS/MS. Lipids, 50(6), 631–643. [Link]

  • Brodde, M., et al. (2019). Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences. Metabolites, 9(9), 186. [Link]

  • ResearchGate. (2004). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. [Link]

  • ResearchGate. (2020). Comparison of different methods for sphingolipid extraction. [Link]

  • Lipotype. Sphinganine - Lipid Analysis. [Link]

  • Bodennec, J., et al. (2000). A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges. Journal of Lipid Research, 41(9), 1524–1531. [Link]

  • Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Molecules, 22(5), 717. [Link]

  • ResearchGate. (2015). Is there a better protocol to extract sphingolipids? [Link]

  • Dei Cas, M., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and. AIR Unimi. [Link]

  • Gault, C. R., et al. (2010). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. FEBS Letters, 584(9), 1711–1720. [Link]

  • Medeiros, B., et al. (2018). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. Journal of Lipid Research, 59(9), 1784–1794. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method for total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. [Link]

Sources

The Dichotomy of a 20-Carbon Sphingolipid: A Comparative Guide to C20 Sphinganine and Its Phosphorylated Counterpart

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid signaling, the long-chain base backbone of sphingolipids plays a pivotal role in determining their biological function. While the 18-carbon (C18) species have been extensively studied, emerging evidence highlights the unique and critical roles of their 20-carbon (C20) counterparts. This guide provides an in-depth, objective comparison of C20 sphinganine and its phosphorylated form, this compound-1-phosphate (C20-S1P), offering insights into their distinct and overlapping effects on cellular processes, supported by experimental data and detailed methodologies.

Introduction: The Significance of Acyl Chain Length in Sphingolipid Biology

Sphingolipids are not merely structural components of cell membranes; they are key regulators of a multitude of cellular processes, including proliferation, apoptosis, inflammation, and cell migration.[1] The concept of the "sphingolipid rheostat" posits that the balance between pro-apoptotic sphingolipids, such as ceramide and its precursor sphinganine, and pro-survival sphingolipids, like sphingosine-1-phosphate (S1P), dictates the cell's fate.[2][3]

While this paradigm is well-established for C18 sphingolipids, the influence of acyl chain length on these biological activities is an area of growing interest. C20 sphingolipids, including this compound and C20-S1P, are found in various tissues, with notable concentrations in neuronal tissues as components of gangliosides.[4][5] Alterations in the levels of C20 sphingolipids have been implicated in neurodegenerative diseases and cancer, underscoring the importance of understanding their specific biological functions.[6][7][8]

This guide will dissect the current understanding of this compound and C20-S1P, providing a framework for researchers to explore their therapeutic potential.

Metabolic Interconversion: A Tightly Regulated Switch

The cellular levels of this compound and C20-S1P are dynamically regulated by a series of enzymatic reactions, forming a critical control point in the sphingolipid signaling network.

C20_Sphinganine This compound C20_Ceramide C20 Dihydroceramide C20_Sphinganine->C20_Ceramide Ceramide Synthase 4 (CerS4) + C18/C20-CoA C20_S1P This compound-1-Phosphate C20_Sphinganine->C20_S1P Sphingosine Kinase (SphK1/2) C20_S1P->C20_Sphinganine S1P Phosphatase Degradation Degradation Products (Hexadecanal + Ethanolamine Phosphate) C20_S1P->Degradation S1P Lyase

Figure 1. Metabolic pathway of this compound.

This compound is a key intermediate in the de novo synthesis of sphingolipids. Its fate is primarily determined by two enzymatic pathways:

  • Acylation: Ceramide synthase 4 (CerS4) preferentially utilizes C18-CoA and C20-CoA to acylate this compound, forming C20 dihydroceramide.[1][8][9] This is a crucial step towards the synthesis of more complex sphingolipids. Overexpression of CerS4 has been linked to oncogenic properties in breast cancer, suggesting a role for C20-ceramides in tumor progression.[8]

  • Phosphorylation: Sphingosine kinases (SphK1 and SphK2) catalyze the phosphorylation of this compound to form This compound-1-Phosphate (C20-S1P) .[10][11] This conversion is a critical juncture, diverting the molecule from a potentially pro-apoptotic precursor to a potent signaling molecule.

This compound-1-Phosphate is a bioactive lipid mediator with a more complex signaling role. Its levels are regulated by:

  • Dephosphorylation: S1P phosphatases can dephosphorylate C20-S1P, converting it back to this compound.

  • Degradation: S1P lyase irreversibly degrades C20-S1P into hexadecanal and ethanolamine phosphate, thereby terminating its signaling activity.

Comparative Biological Effects: A Tale of Two Molecules

The addition of a single phosphate group dramatically alters the biological activity of this compound, transforming it from a potential cell death promoter to a key signaling molecule involved in a variety of cellular processes.

FeatureThis compoundThis compound-1-Phosphate
Primary Role Precursor in sphingolipid synthesis; potential pro-apoptotic agent.Bioactive signaling molecule.
Mechanism of Action Intracellular accumulation can lead to cytotoxicity. May inhibit protein kinase C.[12]Binds to and activates specific cell surface G protein-coupled receptors (S1PRs).[11]
Cellular Effects Can induce apoptosis and inhibit cell proliferation.[13]Promotes cell survival, proliferation, and migration. Involved in inflammation and immune cell trafficking.[10][11]
Pathophysiological Relevance Elevated levels of its downstream metabolites (C20 ceramides) are associated with neurodegeneration and cancer.[6][7][8]Plays a complex role in neuroinflammation, cancer progression, and autoimmune diseases.[5][10][14]
Cell Fate: The Apoptosis-Survival Axis

The opposing roles of sphinganine and its phosphorylated form in regulating cell fate are a cornerstone of the sphingolipid rheostat.

This compound: While direct studies on this compound are limited, the pro-apoptotic nature of its C18 counterpart is well-documented. Accumulation of sphinganine can lead to cytotoxicity.[12] Studies on T-cell acute lymphoblastic leukemia cell lines have shown that increasing dihydroceramide levels, for which sphinganine is the direct precursor, can induce cytotoxicity.[13] Given that CerS4, which produces C20-ceramides, is implicated in cancer, it is plausible that the accumulation of this compound under certain conditions could contribute to pro-apoptotic signaling.

This compound-1-Phosphate: In stark contrast, S1P, including its C20 form, is a potent pro-survival molecule. It exerts its effects by binding to a family of five S1P receptors (S1PR1-5), which are G protein-coupled receptors that activate a variety of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, to promote cell survival and proliferation.[10][11] The acyl chain length of S1P can influence its binding affinity and signaling efficacy at different S1P receptor subtypes, suggesting that C20-S1P may have a unique receptor activation profile and, consequently, distinct biological effects compared to C18-S1P.[4]

Neurobiology: A Double-Edged Sword

C20 sphingolipids are particularly abundant in the nervous system, where they play complex and sometimes contradictory roles.

This compound and its Derivatives: Elevated levels of C20 long-chain bases have been linked to detrimental neurodegenerative effects.[6] Furthermore, alterations in C20-containing sphingomyelins and ceramides have been observed in the brains of patients with neurodegenerative diseases like Parkinson's disease.[6][7] These findings suggest that dysregulation of this compound metabolism could contribute to neuronal dysfunction and death.

This compound-1-Phosphate: The role of S1P in the central nervous system is multifaceted. It is involved in neuroinflammation, a process that can be both beneficial and detrimental in the context of neurodegeneration.[5] S1P signaling can protect against neurodegeneration in some models, while in others, elevated S1P produced by glia can be toxic.[5][15] The specific contribution of C20-S1P to these processes is an active area of research.

Cancer Biology: A Complex Interplay

The sphingolipid rheostat is often dysregulated in cancer, with many tumors exhibiting elevated levels of pro-survival S1P.[10]

This compound and its Derivatives: The enzyme that produces C20-ceramides, CerS4, is overexpressed in breast cancer and contributes to oncogenic properties and chemoresistance.[8] This suggests that the metabolic flux through the this compound pathway is important for cancer cell survival and progression.

This compound-1-Phosphate: The S1P/S1PR signaling axis is a well-established driver of tumorigenesis, promoting cancer cell proliferation, survival, migration, and angiogenesis.[10][16][17] Given that C20-S1P can activate S1P receptors, it is likely a contributor to the pro-tumorigenic effects of S1P.

Experimental Methodologies: A Guide for the Bench Scientist

Investigating the distinct effects of this compound and C20-S1P requires robust and specific experimental protocols.

Quantification of C20 Sphingolipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of individual sphingolipid species.

Sample Cell/Tissue Homogenate Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction LC Liquid Chromatography (C18 reverse-phase) Extraction->LC MS Tandem Mass Spectrometry (MRM mode) LC->MS Quant Quantification (vs. internal standards) MS->Quant

Sources

A Researcher's Guide to C20 Sphinganine and Its Synthetic Analogs in Functional Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of sphingolipid signaling, the choice of molecular tools can profoundly influence experimental outcomes and their interpretation. This guide provides a comprehensive comparison of C20 sphinganine, a key precursor in the de novo synthesis of complex sphingolipids, and its widely used synthetic analogs, Safingol (L-threo-sphinganine) and FTY720 (Fingolimod). We will delve into their distinct mechanisms of action, backed by experimental data, to empower researchers in making informed decisions for their functional studies.

The Rationale for Synthetic Analogs: Beyond the Precursor

This compound, a saturated sphingoid base with a 20-carbon backbone, serves as a fundamental building block for C20-dihydroceramides and subsequent complex sphingolipids. Its cellular levels are tightly regulated, and its primary role is often considered to be metabolic. However, to dissect the specific roles of downstream signaling events, researchers often turn to synthetic analogs. These molecules are designed to be more stable, possess altered metabolic fates, and exhibit specific inhibitory or modulatory activities on key enzymes and receptors in the sphingolipid network. This allows for a more precise perturbation of signaling pathways than simply supplying the natural precursor.

At a Glance: this compound vs. Synthetic Analogs

FeatureThis compound (D-erythro-eicosasphinganine)Safingol (L-threo-dihydrosphingosine)FTY720 (Fingolimod)
Primary Role Metabolic precursor for C20-dihydroceramide synthesis via Ceramide Synthase 4 (CerS4).[1]Inhibitor of Protein Kinase C (PKC) and Sphingosine Kinase (SphK).[2][3]Pro-drug; its phosphorylated form (FTY720-P) is a Sphingosine-1-Phosphate (S1P) receptor modulator.[4][5]
Stereochemistry D-erythroL-threoRacemic mixture
Mechanism of Action Substrate for N-acylation to form C20-dihydroceramide, which can then be desaturated to C20-ceramide. These ceramides can induce apoptosis.Competitively inhibits PKC and SphK, leading to the accumulation of pro-apoptotic sphingolipids and inhibition of pro-survival pathways.[6][7] Induces autophagy.[2]FTY720-P acts as a functional antagonist at S1P receptors (except S1P2), causing their internalization and degradation, thereby blocking S1P-mediated signaling.[8][9]
Metabolism Rapidly acylated by ceramide synthases.Not readily metabolized into complex sphingolipids due to its stereochemistry.Phosphorylated by SphK2 to its active form, FTY720-P.[4]
Primary Cellular Effects Can induce apoptosis upon conversion to C20-ceramide.Induces apoptosis and autophagy; sensitizes cancer cells to chemotherapy.[2][10]Immunosuppression by sequestering lymphocytes in lymph nodes; neuroprotective effects.[4][11]
Key Protein Targets Ceramide Synthase 4 (CerS4)Protein Kinase C (PKC), Sphingosine Kinase 1 & 2 (SphK1/2)Sphingosine-1-Phosphate Receptors (S1P1, S1P3, S1P4, S1P5)

Delving Deeper: Mechanistic and Functional Distinctions

This compound: The Metabolic Gateway to Bioactivity

The functional significance of exogenously supplied this compound is intrinsically linked to its metabolic conversion. Upon entering the cell, it is primarily utilized by Ceramide Synthase 4 (CerS4), which has a preference for C18-C20 acyl-CoAs, to generate C20-dihydroceramide.[1] This dihydroceramide can then be desaturated to form C20-ceramide, a potent bioactive lipid known to induce cell cycle arrest and apoptosis. Therefore, studies using this compound are essentially investigating the downstream consequences of increased C20-(dihydro)ceramide levels.

Signaling Pathway of this compound Metabolism and Action

C20_Sphinganine This compound (exogenous) CerS4 Ceramide Synthase 4 (CerS4) C20_Sphinganine->CerS4 C20_DHCer C20-Dihydroceramide CerS4->C20_DHCer + C20-CoA DES1 Dihydroceramide Desaturase 1 (DES1) C20_DHCer->DES1 C20_Cer C20-Ceramide DES1->C20_Cer Apoptosis Apoptosis C20_Cer->Apoptosis

Caption: Metabolic conversion of this compound to bioactive C20-ceramide.

Safingol: A Direct Inhibitory Approach

Unlike its endogenous D-erythro counterpart, Safingol's L-threo stereochemistry renders it a poor substrate for ceramide synthases. Instead, it acts as a direct inhibitor of key signaling kinases.[2] Safingol is a potent competitive inhibitor of Sphingosine Kinase (SphK), with a reported Ki of approximately 5 µM.[7] By blocking SphK, it prevents the phosphorylation of sphingosine to the pro-survival molecule S1P, thus shifting the cellular "sphingolipid rheostat" towards apoptosis. Furthermore, Safingol inhibits Protein Kinase C (PKC) with a Ki of around 33 µM, disrupting PKC-mediated pro-proliferative signaling.[3][7] More recent studies have demonstrated that Safingol can induce a non-apoptotic, autophagic cell death by inhibiting the PI3K/Akt/mTOR and MAPK pathways.[2]

Safingol's Dual Inhibitory Action on Pro-Survival Pathways

Safingol Safingol PKC Protein Kinase C (PKC) Safingol->PKC SphK Sphingosine Kinase (SphK) Safingol->SphK PI3K_Akt PI3K/Akt/mTOR Pathway Safingol->PI3K_Akt Proliferation Cell Proliferation & Survival PKC->Proliferation S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Sphingosine S1P->Proliferation Autophagy Autophagy PI3K_Akt->Autophagy | (inhibits)

Caption: Safingol inhibits PKC, SphK, and the PI3K/Akt pathway.

FTY720: A Modulator of Extracellular Signaling

FTY720 introduces another layer of complexity as it is a pro-drug that requires phosphorylation by SphK2 to become active FTY720-phosphate (FTY720-P).[4] FTY720-P is a structural analog of S1P and acts as a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[5] However, unlike the natural ligand S1P which allows for receptor recycling, FTY720-P binding leads to irreversible internalization and degradation of the S1P1 receptor.[8][9] This functional antagonism effectively blocks the ability of lymphocytes to egress from lymph nodes, leading to peripheral lymphopenia and immunosuppression. In the context of the central nervous system, FTY720 has shown neuroprotective effects, which are also mediated through S1P receptor modulation on neural cells.[4]

FTY720's Mechanism of S1P Receptor Functional Antagonism

cluster_cell Cell Interior FTY720 FTY720 SphK2 SphK2 FTY720->SphK2 FTY720P FTY720-P SphK2->FTY720P S1P1_surface S1P1 Receptor (Surface) FTY720P->S1P1_surface Degradation Proteasomal Degradation Internalization Internalization S1P1_surface->Internalization Lymphocyte_Egress Lymphocyte Egress S1P1_surface->Lymphocyte_Egress S1P S1P1_internal S1P1 Receptor (Internalized) Internalization->S1P1_internal Internalization->Lymphocyte_Egress S1P1_internal->Degradation

Caption: FTY720-P causes irreversible S1P1 receptor internalization and degradation.

Experimental Data: A Comparative Overview

The following table summarizes key quantitative findings from the literature to illustrate the functional differences between these molecules. Note that direct comparative studies are scarce, and data are compiled from various experimental systems.

ParameterThis compoundSafingolFTY720
Induction of Cell Death Induces apoptosis, but requires conversion to ceramide. Effective concentrations are cell-type dependent and often in the 10-50 µM range.Induces apoptosis and/or autophagy. In adrenocortical carcinoma cells, significant reduction in cell viability was observed at 3-8 µM after 72h.[12]Can induce apoptosis in some cancer cell lines, but its primary role is not cytotoxic. Effects on cell viability are highly variable.
Enzyme Inhibition No direct inhibitory activity reported.SphK: Ki ≈ 5 µM[7]PKC: Ki ≈ 33 µM[3][7]FTY720-P is an agonist, not an inhibitor, of S1P receptors.
Receptor Modulation No direct receptor modulation.No direct receptor modulation.FTY720-P is a potent agonist at S1P1, S1P3, S1P4, and S1P5 with EC50 values in the low nanomolar range.
Effect on Downstream Signaling Increases C20-dihydroceramide and C20-ceramide levels, activating ceramide-mediated stress pathways.Inhibits phosphorylation of Akt, p70S6k, and ERK.[2] Reduces S1P levels.[7]FTY720-P activates Gα12/13/Rho/ROCK signaling via the S1P2 receptor.[1] Causes downregulation of the S1P1 receptor.[13]

Experimental Protocols

Protocol 1: Treatment of Cultured Cells with Sphingolipids

This protocol provides a general framework for treating adherent mammalian cells with this compound or its synthetic analogs.

Materials:

  • This compound, Safingol, or FTY720 stock solution (e.g., 10 mM in DMSO or ethanol)

  • Complete cell culture medium

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS)

  • Cultured cells in multi-well plates

Procedure:

  • Preparation of Lipid-BSA Complex: a. In a sterile microfuge tube, aliquot the required volume of the lipid stock solution. b. In a separate sterile tube, prepare a solution of BSA in serum-free medium (e.g., 1% w/v). c. Add the BSA solution to the lipid aliquot dropwise while vortexing to facilitate complex formation. This prevents lipid precipitation and enhances bioavailability. d. Incubate the lipid-BSA complex at 37°C for 30 minutes.

  • Cell Treatment: a. Aspirate the existing culture medium from the cells. b. Wash the cells once with sterile PBS. c. Dilute the lipid-BSA complex to the final desired concentration in complete cell culture medium. d. Add the treatment medium to the cells. e. For control wells, prepare a BSA-vehicle complex using the same procedure without the lipid.

  • Incubation: a. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Downstream Analysis: a. Following incubation, cells can be harvested for analysis of cell viability (e.g., MTT or PrestoBlue assay), apoptosis (e.g., Annexin V/PI staining, caspase activity assay), or for molecular analysis (e.g., Western blotting, lipidomics).

Protocol 2: Western Blot Analysis of Key Signaling Proteins

This protocol outlines the steps for analyzing changes in protein expression or phosphorylation following sphingolipid treatment.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-cleaved PARP, anti-LC3)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: a. After treatment, place the culture plates on ice and wash the cells with ice-cold PBS. b. Add ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the lysate to a microfuge tube and incubate on ice for 30 minutes, with vortexing every 10 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Confirm the transfer by staining the membrane with Ponceau S.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system. d. Analyze the band intensities using appropriate software.

Conclusion and Future Perspectives

The choice between this compound and its synthetic analogs is fundamentally a choice between studying a metabolic process and directly perturbing specific signaling nodes. This compound is an invaluable tool for investigating the consequences of increased flux through the de novo ceramide synthesis pathway. In contrast, Safingol and FTY720 offer a more targeted approach to dissect the roles of key enzymes and receptors within the sphingolipid signaling network.

As our understanding of the complexity of sphingolipid metabolism and signaling continues to grow, the development of even more specific and potent molecular probes will be essential. Future research will likely focus on analogs with improved cell permeability, greater specificity for individual enzyme or receptor isoforms, and novel functionalities such as photo-activatable or clickable moieties for advanced applications in chemical biology.

References

  • Adams, D. R., et al. (2016). Antineoplastic Agents Targeting Sphingolipid Pathways. Frontiers in Oncology, 6, 269. [Link]

  • Coward, J., et al. (2009). Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway. Autophagy, 5(2), 184-193. [Link]

  • Ikeda, A., et al. (2021). Protocol for measuring sphingolipid metabolism in budding yeast. STAR Protocols, 2(2), 100451. [Link]

  • Gangoiti, P., et al. (2025). The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists. Journal of Lipid Research, 66(4), 100511. [Link]

  • Y-h, Fu, et al. (2021). The emerging role of FTY720 as a sphingosine 1-phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms. Journal of Neurochemistry, 158(3), 509-525. [Link]

  • Das, S., et al. (2024). The functional antagonist of sphingosine-1-phosphate, FTY720, impairs gut barrier function. Frontiers in Immunology, 15, 1388555. [Link]

  • Dickson, M. A., et al. (2011). A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors. Clinical Cancer Research, 17(8), 2484-2492. [Link]

  • Perrotta, C., et al. (2024). Synergistic effect of the sphingosine kinase inhibitor safingol in combination with 2'-nitroflavone in breast cancer. Investigational New Drugs, 42(5), 1017-1029. [Link]

  • Canu, L., et al. (2024). Sphingosine kinase 1 inhibitor safingol as a new possible therapeutic strategy for adrenocortical carcinoma. Endocrine Abstracts, 94, AEP991. [Link]

  • Laviad, E. L., et al. (2008). Characterization of ceramide synthase 4: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. Journal of Biological Chemistry, 283(9), 5677-5684. [Link]

  • ResearchGate. (n.d.). Comparative signaling pathways of S1P and FTY720-P. [Link]

  • ResearchGate. (n.d.). PKC inhibition by safingol is required for full autophagic stimulation. [Link]

  • Tidhar, R., et al. (2015). A fluorescent assay for ceramide synthase activity. Journal of Lipid Research, 56(6), 1264-1271. [Link]

  • Dickson, M. A., et al. (2011). A phase I clinical trial of safingol in combination with cisplatin in advanced solid tumors. Clinical Cancer Research, 17(8), 2484–2492. [Link]

  • Park, S. J., & Im, D. S. (2017). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. Molecules and cells, 40(9), 607–615. [Link]

  • CUSABIO. (n.d.). Sphingolipid signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of safingol, irinotecan or safingol/irinotecan (1:1) on the phosphorylation of PKC and MARCKS in HT-29 and LS-174T cells. [Link]

  • Hamidi Shishavan, M., et al. (2016). Differential Effects of Long Term FTY720 Treatment on Endothelial versus Smooth Muscle Cell Signaling to S1P in Rat Mesenteric Arteries. PLoS ONE, 11(9), e0162029. [Link]

  • LibreTexts Biology. (2021). 21.4: Biosynthesis of Membrane Sphingolipids. [Link]

  • Wang, G., et al. (2020). Sphingolipid Profiling Reveals Different Extent of Ceramide Accumulation in Bovine Retroperitoneal and Subcutaneous Adipose Tissues. International Journal of Molecular Sciences, 21(23), 9037. [Link]

  • Smith, R. A., et al. (2020). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. Journal of Lipid Research, 61(4), 629-637. [Link]

  • Hamidi Shishavan, M., et al. (2016). Differential Effects of Long Term FTY720 Treatment on Endothelial versus Smooth Muscle Cell Signaling to S1P in Rat Mesenteric Arteries. PLoS ONE, 11(9), e0162029. [Link]

  • ResearchGate. (n.d.). FTY720 and S1P signalling at the S1P1 receptor. [Link]

  • Brinkmann, V., et al. (2002). The immune modulator FTY720 targets sphingosine 1-phosphate receptors. Journal of Biological Chemistry, 277(24), 21453-21457. [Link]

  • ResearchGate. (n.d.). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. [Link]

  • Ogretmen, B. (2018). The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. Advances in cancer research, 140, 153–182. [Link]

  • Morales, P. E., et al. (2023). FTY720-P, a Biased S1PR Ligand, Increases Mitochondrial Function through STAT3 Activation in Cardiac Cells. International Journal of Molecular Sciences, 24(8), 7435. [Link]

  • Clarke, C. J., et al. (2014). Approaches for probing and evaluating mammalian sphingolipid metabolism. Methods in enzymology, 549, 181–201. [Link]

  • St-Gelais, F., et al. (2023). Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry. International Journal of Molecular Sciences, 24(6), 5344. [Link]

  • MetwareBio. (n.d.). Guide to Sphingolipid: Structure, Classification, and Detection Methods. Retrieved from [Link]

  • Trajkovic-Arsic, M., et al. (2022). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Journal of Lipid Research, 63(12), 100299. [Link]

  • Cell Signaling Technology. (2013, May 1). Western Blotting Protocol [Video]. YouTube. [Link]

Sources

Clinical Validation of C20 Sphinganine: A Diagnostic Marker for Atypical Sphingolipidosis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Clinical Validation of C20 Sphinganine as a Diagnostic Marker Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (Eicosasphinganine, d20:0) has emerged as a critical diagnostic discriminator in the landscape of hereditary neuropathies, specifically distinguishing severe subtypes of Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) and juvenile Amyotrophic Lateral Sclerosis (ALS) from classical presentations. While classical HSAN1 is driven by the accumulation of 1-deoxysphingolipids, specific "gain-of-function" mutations in the SPTLC1 subunit of serine palmitoyltransferase (SPT) alter fatty acyl-CoA substrate specificity, leading to the pathological synthesis of C20 long-chain bases (LCBs).

This guide objectively compares this compound against standard sphingolipid markers, detailing its mechanistic origin, diagnostic performance, and a validated LC-MS/MS quantification protocol.

Mechanistic Basis: The SPT Substrate Shift

To understand the diagnostic utility of this compound, one must understand the enzymatic error that produces it. The SPTLC1 subunit of SPT dictates substrate preference.

  • Canonical Pathway: SPT condenses L-Serine + Palmitoyl-CoA (C16)

    
    C18 Sphinganine .
    
  • Classical HSAN1 (e.g., C133W): SPT promiscuously accepts L-Alanine

    
    1-Deoxysphinganine  (Neurotoxic, cannot be degraded).
    
  • Severe HSAN1 / Juvenile ALS (e.g., S331F, S331Y): SPT retains L-Serine affinity but expands acyl-CoA preference to Stearoyl-CoA (C18)

    
    This compound .
    

This distinct biochemical signature allows this compound to serve as a precise biomarker for the S331-associated phenotypic spectrum, which is often clinically more severe than classical HSAN1.

Pathway Visualization

SPT_Pathway cluster_inputs Substrates Serine L-Serine SPT Serine Palmitoyltransferase (SPTLC1/2/3) Serine->SPT Alanine L-Alanine Alanine->SPT PalmCoA Palmitoyl-CoA (C16) PalmCoA->SPT StearCoA Stearoyl-CoA (C18) StearCoA->SPT C18_SA C18 Sphinganine (Canonical) SPT->C18_SA Wild Type Deoxy_SA 1-Deoxysphinganine (Dead-end Neurotoxin) SPT->Deoxy_SA Accumulates in C133W C20_SA This compound (Atypical LCB) SPT->C20_SA Accumulates in S331F Mut_Classic Mutation: C133W (Classical HSAN1) Mut_Classic->SPT Promotes Ala use Mut_Severe Mutation: S331F/Y (Severe HSAN1/ALS) Mut_Severe->SPT Promotes C18-CoA use

Figure 1: Divergent biosynthetic pathways of sphingoid bases driven by specific SPTLC1 mutations.

Comparative Analysis: this compound vs. Alternatives[1]

The following table contrasts this compound with its canonical and pathological counterparts. Note that "C20 Sphingosine" (with the double bond) is the downstream metabolite of this compound; both accumulate, but Sphinganine is the direct product of the SPT reaction.

FeatureC18 Sphinganine (Canonical) 1-Deoxysphinganine (Atypical) This compound (Atypical)
Precursors L-Serine + Palmitoyl-CoAL-Alanine + Palmitoyl-CoAL-Serine + Stearoyl-CoA
Molecular Weight 301.5 Da285.5 Da329.5 Da
Primary Pathology General Sphingolipidosis (e.g., Niemann-Pick)Classical HSAN1 (C133W, C133Y)Severe HSAN1 / Juvenile ALS (S331F, S331Y)
Degradation Phosphorylated

Cleaved by Lyase
Cannot be phosphorylated (No C1-OH)

Accumulates
Phosphorylated

Cleaved (slower kinetics)
Diagnostic Signal Often normal in HSAN1Elevated in C133 variantsSpecific marker for S331 variants
Toxicity Mechanism Bioactive signalingDead-end metabolite, mitochondrial toxicityAltered membrane biophysics, neurotoxicity

Key Insight: Relying solely on 1-deoxysphingolipids will result in false negatives for S331-associated neuropathies. S331 patients may have normal or only slightly elevated deoxysphingolipids but massive elevations in C20 species.

Diagnostic Performance & Clinical Data

Experimental data from patient cohorts validates the specificity of this compound.

Study Cohort Comparison (Plasma Levels): Data synthesized from Rotthier et al. and related SPTLC1 characterization studies.

GenotypePhenotypeC18 Sphinganine1-DeoxysphinganineThis compound
Wild Type Healthy ControlReference RangeLow / UndetectableLow / Trace
SPTLC1 C133W Classical HSAN1NormalHigh (++++) Normal
SPTLC1 S331F Severe HSAN1Elevated (++)Normal / Mild (+)Very High (++++)
SPTLC1 A20S Juvenile ALSElevated (+)NormalElevated (++)

Clinical Interpretation: A lipid panel showing isolated elevation of 1-deoxysphingolipids suggests a classical HSAN1 mutation (C133W). A panel showing broad elevation of sphingoid bases, specifically dominated by C20 species , strongly indicates an S331F/Y mutation or related "Gain of Function" variants associated with motor neuron disease.

Methodological Validation: LC-MS/MS Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocol utilizes isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is self-validating through the use of internal standards.

A. Sample Preparation (Modified Bligh & Dyer)
  • Matrix: 50 µL Human Plasma.

  • Internal Standard (IS): Spike with 10 pmol of d7-Sphinganine (d18:0-d7) and d7-Sphingosine . Note: While a d-labeled C20 standard is ideal, d7-C18 sphinganine is an acceptable surrogate if C20-IS is unavailable, provided relative response factors are established.

  • Add 50 µL plasma to 2 mL glass tube.

  • Add 20 µL Internal Standard mix.

  • Add 500 µL Methanol/Chloroform (2:1 v/v). Vortex 30s.

  • Incubate at 37°C for 1 hour (optional: mild alkaline hydrolysis with 0.1M KOH if total base quantification is desired, but for free bases, skip hydrolysis).

  • Add 100 µL Chloroform and 100 µL Alkaline Water (pH 9). Vortex.

  • Centrifuge (3000g, 5 min) to induce phase separation.

  • Collect lower organic phase. Evaporate to dryness under N2.

  • Reconstitute in 100 µL Mobile Phase A/B (50:50).

B. LC-MS/MS Parameters
  • Column: C8 or C18 Reverse Phase (e.g., Agilent Zorbax Eclipse C8, 2.1 x 50mm, 1.8 µm). C8 is preferred for better peak shape of free bases.

  • Mobile Phase A: Water + 0.2% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.2% Formic Acid + 2mM Ammonium Formate.

  • Flow Rate: 0.4 mL/min.

MRM Transitions (Positive Mode ESI):

AnalytePrecursor (

)
Product (

)
Collision Energy (V)
C18 Sphinganine 302.3284.3 (H

O loss)
20
C18 Sphinganine (IS) 309.3291.320
This compound 330.3 312.3 (H

O loss)
22
C20 Sphingosine 328.3 310.3 (H

O loss)
22
1-Deoxysphinganine 286.3268.320

Self-Validation Check: The retention time of this compound must be later than C18 sphinganine due to the increased hydrophobicity of the +2 carbon chain.

Workflow Diagram

LCMS_Workflow Sample Plasma Sample (50 µL) Extract Liquid-Liquid Extraction (MeOH/CHCl3) Sample->Extract IS Add Internal Standard (d7-Sphinganine) IS->Extract PhaseSep Phase Separation Collect Organic Layer Extract->PhaseSep Dry Evaporate & Reconstitute PhaseSep->Dry LC LC Separation (C8 Column, Gradient) Dry->LC MS MS/MS Detection (MRM) Target: 330.3 -> 312.3 LC->MS Data Quantification (Peak Area Ratio vs IS) MS->Data

Figure 2: Validated LC-MS/MS workflow for the extraction and quantification of atypical sphingoid bases.

References
  • Penno, A., et al. (2010). Hereditary sensory neuropathy type 1 is caused by the accumulation of two neurotoxic sphingolipids.[1] The Journal of Biological Chemistry.[2] Link

  • Rotthier, A., et al. (2011). Hereditary sensory and autonomic neuropathy type 1 (HSANI) caused by a novel mutation in SPTLC2. Neurology.[1][3][4][5][6] Link

  • Bode, H., et al. (2016). HSAN1 mutations in serine palmitoyltransferase reveal a close structure-function-phenotype relationship.[7] Human Molecular Genetics.[7] Link

  • Mohassel, P., et al. (2021). Childhood amyotrophic lateral sclerosis caused by excess sphingolipid synthesis.[7] Nature Medicine. Link

  • Lone, M. A., et al. (2022).[8] SPTLC1 variants associated with ALS produce distinct sphingolipid signatures through impaired interaction with ORMDL proteins.[7] The Journal of Clinical Investigation.[7] Link

Sources

Safety Operating Guide

Operational Safety Guide: Handling C20 Sphinganine (d20:0) in Research Environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

C20 Sphinganine (d20:0) is a bioactive sphingoid base used primarily as a mass spectrometry standard and in cell signaling research. Unlike its unsaturated analog sphingosine, this compound is fully saturated, offering slightly higher chemical stability. However, its handling presents a dual-hazard profile: biological modulation and solvent-mediated exposure .

While the pure powder is classified as an irritant (H315, H319, H335), the critical safety failure point in most laboratories is not the lipid itself, but the organic solvent systems (e.g., Chloroform:Methanol, DMSO) required for solubilization. These solvents act as vehicles that can facilitate the transdermal absorption of bioactive lipids, potentially triggering unintended apoptotic or proliferative signaling pathways in exposed personnel.

This guide moves beyond generic safety advice to provide a self-validating protocol for handling this compound with high scientific integrity.

Task-Based PPE Matrix

Standard laboratory PPE is often insufficient for lipidomics workflows involving halogenated solvents. The following matrix prescribes protection levels based on the specific phase of experimentation.

Operational PhasePrimary HazardHand Protection (Gloves)Respiratory ProtectionEye/Face Protection
1. Vial Receipt & Storage Surface contamination (low risk)Standard Nitrile (4 mil)Lab environment ventilationSafety Glasses with side shields
2. Weighing (Powder) Inhalation of bioactive dustStandard Nitrile (4 mil)Chemical Fume Hood (Mandatory). If hood unavailable: N95 Respirator.Safety Goggles (sealed)
3. Solubilization (DMSO) Skin absorption (Vehicle effect)Double Nitrile (Outer glove changed immediately upon splash)Chemical Fume HoodSafety Goggles
4. Solubilization (Chloroform) High Risk: Rapid glove degradationPVA (Polyvinyl alcohol) or Viton laminate. Standard nitrile degrades in <1 min.[1]Chemical Fume Hood (High flow)Face Shield + Goggles
5. Waste Disposal Mixed chemical/biohazardThick Nitrile (8 mil) or Double Standard NitrileChemical Fume HoodSafety Goggles

Critical Safety Insight: Do not rely on standard nitrile gloves when handling Chloroform-based lipid standards. Chloroform permeates nitrile in seconds, carrying the dissolved bioactive lipid directly against the skin.

Operational Protocol: From Receipt to Disposal

Phase A: Receipt and Stabilization
  • Inspection: Upon receipt, inspect the vial for cracks. This compound is typically supplied as a lyophilized powder.

  • Thermal Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial introduces condensation, which is detrimental to accurate weighing and lipid stability.

  • Storage: Store powder at -20°C . While d20:0 is saturated and resistant to oxidation, best practice dictates storage under an inert gas overlay (Argon or Nitrogen) to maintain the integrity of the lipid library.

Phase B: Reconstitution (The Critical Control Point)

Objective: Solubilize lipid without compromising containment.

  • Vessel Selection: Use Glass or Stainless Steel only.

    • Why? Lipids are lipophilic and will adhere to polypropylene (plastic) tubes, altering concentration. Organic solvents can also leach plasticizers (phthalates) from plastic tubes, contaminating mass spectrometry data.

  • Solvent Choice:

    • Method A (Cell Culture): Dissolve in warm DMSO (up to 2-10 mg/mL).

    • Method B (Lipidomics/MS): Dissolve in Chloroform:Methanol (2:1 v/v).

  • Execution: Perform all solubilization inside a certified Chemical Fume Hood.

  • Aliquotting: Immediately aliquot stock solutions into amber glass vials with Teflon-lined caps. Purge headspace with Argon before sealing.

Phase C: Waste Disposal
  • Segregation:

    • Solid Waste: Contaminated wipes and gloves go into "Hazardous Solid Waste."

    • Liquid Waste: Segregate based on solvent. Chloroform mixtures must go to Halogenated Organic Waste . DMSO mixtures go to Non-Halogenated Organic Waste .

  • Decontamination: Wipe down work surfaces with 70% Ethanol followed by a detergent scrub to remove lipid residues.

Visualized Safety Workflow

The following diagram illustrates the logical flow of risk assessment and decision-making during the handling process.

C20_Handling_Workflow Start START: Receive this compound CheckState Check Physical State Start->CheckState Powder State: Lyophilized Powder CheckState->Powder Solution State: Organic Solution CheckState->Solution Risk_Inhale Risk: Inhalation/Dust Powder->Risk_Inhale Risk_Skin Risk: Transdermal/Solvent Solution->Risk_Skin Action_Weigh Protocol: Weigh in Fume Hood (Anti-static gun recommended) Risk_Inhale->Action_Weigh Decision_Solvent Select Solvent Risk_Skin->Decision_Solvent Action_Weigh->Decision_Solvent Solvent_DMSO Solvent: DMSO Decision_Solvent->Solvent_DMSO Solvent_CHCL3 Solvent: Chloroform/MeOH Decision_Solvent->Solvent_CHCL3 PPE_Nitrile PPE: Double Nitrile Gloves Solvent_DMSO->PPE_Nitrile Moderate Risk PPE_Laminate PPE: Silver Shield / Viton Gloves Solvent_CHCL3->PPE_Laminate High Permeation Risk Storage Storage: -20°C, Glass Vial, Argon Overlay PPE_Nitrile->Storage PPE_Laminate->Storage Disposal Disposal: Halogenated vs. Non-Halogenated Stream Storage->Disposal

Figure 1: Decision logic for PPE selection and handling based on solvent interaction and physical state.

Emergency Response Procedures

Skin Exposure (Solvent-Borne)
  • Immediate Action: If using Chloroform, do not wash immediately with water if the glove is fused to skin (rare but possible). First, peel off the glove gently.

  • Wash: Flush the affected area with copious amounts of soap and water for 15 minutes.

  • Report: Bioactive lipids can have delayed systemic effects. Report the solvent and the concentration of the lipid to the safety officer.

Spills (Powder)[2]
  • Containment: Cover the powder with a wet paper towel (dampened with water) to prevent dust generation.

  • Cleanup: Wipe up carefully. Treat waste as hazardous chemical waste.

References

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

  • Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods, 36(2), 207-224. (Validates solvent systems and glass handling requirements).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C20 Sphinganine
Reactant of Route 2
C20 Sphinganine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.